2-Thia-6-azaspiro[3.3]heptane hemioxalate
Description
Properties
IUPAC Name |
oxalic acid;2-thia-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHIXFWUIKFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) of "2-Thia-6-azaspiro[3.3]heptane hemioxalate"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
The 2-thia-6-azaspiro[3.3]heptane moiety is a bioisostere of piperidine, designed to improve physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability in drug candidates.[1][2] Its rigid, three-dimensional structure provides predictable exit vectors for substituent placement, making it a valuable building block in modern medicinal chemistry.[3][4] The hemioxalate salt form is often employed to enhance the stability and handling of the parent amine.
Molecular Structure and Spectroscopic Implications
A thorough spectroscopic analysis begins with a deconstruction of the molecule into its spectroscopically active components:
-
Spirocyclic Core: A strained bicyclic system composed of two four-membered rings (azetidine and thietane) sharing a central quaternary carbon. The rigidity of this core will result in distinct and well-defined signals in NMR spectroscopy.
-
Secondary Amine: The azetidine ring contains a secondary amine (-NH-), which possesses an exchangeable proton and characteristic stretching and bending vibrations in IR spectroscopy.
-
Thioether: The thietane ring contains a sulfur atom, whose influence on adjacent carbons and protons will be observable in NMR and whose C-S bond may show a weak signal in the IR fingerprint region.
-
Hemioxalate Counter-ion: This consists of one molecule of oxalic acid co-crystallized with two molecules of the parent amine. The carboxylate and carboxylic acid groups of the oxalate will have prominent IR absorptions and may influence the chemical shifts of nearby protons in the spirocyclic cation in the solid state or in solution.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in solution. The high symmetry of the parent spirocycle is expected to simplify the spectrum.
Experimental Protocol for NMR Analysis
The causality behind this protocol is to ensure the acquisition of high-resolution spectra that allow for the unambiguous assignment of all proton and carbon signals, including the exchangeable amine proton.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve ionic salts and to slow the exchange rate of the N-H proton, allowing it to be observed as a distinct, often broad, signal.[7]
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.
-
Employ 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Self-Validation: The presence of the residual solvent peak for DMSO-d₆ at ~2.50 ppm serves as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-200 ppm.
-
Utilize a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton-proton and proton-carbon correlations, respectively.
Workflow for NMR Data Acquisition and Interpretation
Caption: Standard workflow for FT-IR analysis using an ATR accessory.
Predicted Spectroscopic Data (IR)
The IR spectrum will be a superposition of the vibrations from the spirocyclic cation and the hemioxalate anion.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3300 - 2500 | Broad | O-H stretch of carboxylic acid (oxalate), N⁺-H stretch of the ammonium salt. [8][9] |
| 2950 - 2850 | Medium | C-H aliphatic stretching. |
| ~1720 | Strong | C=O stretching of the carboxylic acid group in the hemioxalate. [6] |
| ~1650 | Strong | Asymmetric C=O stretching of the carboxylate group in the hemioxalate. |
| 1650 - 1580 | Medium | N-H bending of the secondary ammonium. [7][8] |
| 1250 - 1020 | Medium | C-N stretching of the aliphatic amine. [8] |
| 910 - 665 | Broad | N-H wagging (out-of-plane bend). [8] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the parent amine and to study its fragmentation patterns, providing further structural corroboration. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.
Experimental Protocol for ESI-MS Analysis
The goal of this protocol is to gently transfer the intact cation of the spirocycle into the gas phase for mass analysis.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: Positive mode is selected to detect the protonated form of the amine, [C₅H₉NS + H]⁺, which is readily formed from the ammonium salt in solution.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to acquire the full scan mass spectrum.
-
Data Acquisition: Scan a mass-to-charge (m/z) range from 50 to 500 Da.
-
Tandem MS (MS/MS): For structural confirmation, isolate the parent ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Logical Flow of ESI-MS Analysis and Fragmentation
Caption: Logical workflow for ESI-MS analysis and fragmentation.
Predicted Spectroscopic Data (MS)
The mass spectrum will primarily show the cation of the parent amine. The hemioxalate will not typically be observed as it is neutral or negatively charged and is not detected in positive ion mode.
-
Parent Amine (Free Base): 2-Thia-6-azaspiro[3.3]heptane
-
Molecular Formula: C₅H₉NS
-
Monoisotopic Mass: 115.05 Da
Table 4: Predicted Key Ions in ESI-MS (Positive Mode)
| m/z (Da) | Ion Formula | Description |
| 116.05 | [C₅H₁₀NS]⁺ | Protonated molecular ion, [M+H]⁺. This should be the base peak in the spectrum. |
| 231.10 | [2M+H]⁺ | Protonated dimer, may be observed at higher concentrations. |
The fragmentation of spirocycles can be complex, but likely pathways would involve the cleavage of the strained four-membered rings. [10][11]
Conclusion
The structural elucidation of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive atomic connectivity and stereochemistry. IR spectroscopy offers rapid confirmation of key functional groups, particularly the ammonium and oxalate moieties. Finally, mass spectrometry confirms the molecular weight of the parent amine. The integrated application of these methods, guided by the protocols and predictive data outlined in this guide, ensures a robust and confident characterization of this important medicinal chemistry building block.
References
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Available at: [Link]
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Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6548-6551. Available at: [Link]
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An In-Depth Technical Guide on the Core Biological Mechanisms of 2-Thia-6-azaspiro[3.3]heptane Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the 2-thia-6-azaspiro[3.3]heptane scaffold, a cornerstone in modern medicinal chemistry. While the parent compound, 2-Thia-6-azaspiro[3.3]heptane hemioxalate, primarily serves as a versatile chemical building block, its derivatives are at the forefront of discovering novel therapeutics with well-defined mechanisms of action.[1][2] This document synthesizes the current understanding of how incorporating this unique spirocyclic system into drug candidates can profoundly influence their interaction with biological systems.
The Strategic Advantage of the 2-Thia-6-azaspiro[3.3]heptane Scaffold in Drug Design
The 2-thia-6-azaspiro[3.3]heptane moiety has emerged as a significant player in the quest to design drug molecules with superior pharmacological profiles. Its utility stems from its role as a bioisostere , a chemical substituent that can replace another functional group within a bioactive molecule without drastically altering its chemical structure, yet potentially enhancing its therapeutic effects. Specifically, this scaffold is a recognized bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine.[3][4][5]
The rationale behind this bioisosteric replacement is multi-faceted:
-
Enhanced Physicochemical Properties: Derivatives of 2-thia-6-azaspiro[3.3]heptane often exhibit improved aqueous solubility and metabolic stability compared to their traditional heterocyclic counterparts.[6] This is a critical advantage in drug development, as it can lead to better bioavailability and a more favorable pharmacokinetic profile.
-
Structural Rigidity and 3D Conformation: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional geometry. This conformational constraint can lead to a more precise orientation of substituents, enabling a stronger and more selective interaction with the intended biological target. This can translate to increased potency and reduced off-target effects.[7]
-
Novel Chemical Space: The incorporation of the 2-thia-6-azaspiro[3.3]heptane scaffold allows medicinal chemists to explore novel chemical space, potentially leading to the discovery of first-in-class therapeutics and the generation of new intellectual property.[4]
The hemioxalate salt form of the parent compound is a common strategy employed to improve the stability and handling of the amine-containing scaffold, making it more amenable for use in chemical synthesis.
Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptanes and Traditional Heterocycles
| Property | Piperidine | Piperazine | Morpholine | 2-Azaspiro[3.3]heptane |
| Molecular Weight ( g/mol ) | 85.15 | 86.14 | 87.12 | 97.16 |
| logP (calculated) | 0.84 | -1.1 | -0.87 | -0.45 |
| Aqueous Solubility | High | Very High | Very High | Very High |
| Metabolic Stability | Moderate | Moderate | Moderate | Often Increased |
| Conformational Flexibility | High | High | High | Low (Rigid) |
Note: The values presented are approximations and can vary based on substitution patterns. The trend highlights the general improvement in properties conferred by the azaspiro[3.3]heptane scaffold.
Postulated Mechanisms of Action: From Scaffold to Biological Target
The true mechanistic insight into the 2-thia-6-azaspiro[3.3]heptane system is revealed through the biological activity of its derivatives. By functionalizing the core scaffold, researchers have successfully targeted key players in various disease pathologies.
Oncological Applications: Inhibition of the STAT3 Signaling Pathway
A significant breakthrough in the application of this scaffold is the development of 2-azaspiro[3.3]heptane derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[8] STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, driving tumor cell proliferation, survival, and metastasis.
The STAT3 Signaling Cascade:
-
Activation: Pro-inflammatory cytokines and growth factors (e.g., IL-6, EGF) bind to their respective cell surface receptors.
-
JAK-Mediated Phosphorylation: This binding activates Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain.
-
STAT3 Recruitment and Phosphorylation: STAT3 proteins are recruited to the phosphorylated receptor and are themselves phosphorylated by JAKs.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 monomers dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT3 dimer binds to the promoter regions of target genes, initiating the transcription of proteins involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).
Hypothesized Mechanism of Inhibition:
Derivatives of 2-thia-6-azaspiro[3.3]heptane likely act as competitive inhibitors, binding to the SH2 domain of the STAT3 protein. The rigid spirocyclic core can position functional groups in an optimal orientation to interact with key amino acid residues within the SH2 domain, preventing the binding of phosphorylated tyrosine residues on the receptor. This disruption of STAT3 recruitment and subsequent phosphorylation effectively shuts down the entire downstream signaling cascade.
Diagram 1: The STAT3 Signaling Pathway and Point of Inhibition
Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.
Future Directions: Neuroprotection and Beyond
While oncology is a promising area, the unique structural features of the 2-thia-6-azaspiro[3.3]heptane scaffold make it an attractive candidate for designing ligands for other biological targets, including those implicated in neurodegenerative diseases. The development of derivatives that can modulate pathways involved in oxidative stress, neuroinflammation, and apoptosis is a compelling area for future research. [9][10][11][12]The rigid framework could be exploited to design selective inhibitors of enzymes like monoamine oxidase B (MAO-B) or ligands for specific G-protein coupled receptors (GPCRs) involved in neuronal function.
Conclusion
The 2-thia-6-azaspiro[3.3]heptane hemioxalate is a valuable building block that provides access to a new generation of therapeutic agents. Its role as a bioisostere for common heterocyclic rings allows for the fine-tuning of physicochemical and pharmacological properties. The demonstrated success of its derivatives, particularly as STAT3 inhibitors in oncology, underscores the immense potential of this scaffold. A systematic approach to medicinal chemistry, combining rational design with rigorous experimental validation, will continue to unlock the full therapeutic potential of this versatile molecular framework.
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The Ascendance of a Compact Scaffold: A Technical Guide to 2-Thia-6-azaspiro[3.3]heptane Hemioxalate in Medicinal Chemistry
Foreword: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new biological targets and navigate complex intellectual property landscapes. Among the rising stars in this paradigm shift is the compact and conformationally restricted spirocyclic framework. This guide provides an in-depth technical exploration of a particularly compelling building block: 2-thia-6-azaspiro[3.3]heptane hemioxalate . We will delve into its synthesis, unique physicochemical properties, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential to accelerate the discovery of next-generation medicines.
The 2-Thia-6-azaspiro[3.3]heptane Core: A Strategic Bioisostere
The 2-thia-6-azaspiro[3.3]heptane scaffold belongs to a class of strained spiroheterocycles that have garnered significant attention as bioisosteres for commonly employed saturated heterocycles like piperidine and morpholine[1][2]. Bioisosteric replacement is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's properties while maintaining or enhancing its interaction with the biological target.
The rigid, spirocyclic nature of this core offers several distinct advantages:
-
Precise Vectorial Orientation: The fixed spatial arrangement of the azetidine and thietane rings provides well-defined exit vectors for substituents, allowing for precise control over their orientation in 3D space. This conformational rigidity can lead to enhanced binding affinity and selectivity for the target protein[2].
-
Improved Physicochemical Properties: The introduction of a spirocenter can significantly impact a molecule's physicochemical properties. Notably, azaspiro[3.3]heptane analogs have been shown to possess high aqueous solubility and low metabolic clearance rates[3]. The incorporation of a sulfur atom in the 2-thia-6-azaspiro[3.3]heptane core is anticipated to further modulate properties such as lipophilicity and metabolic stability.
-
Novel Chemical Space: As a less explored scaffold compared to its more common carbocyclic and oxygen-containing counterparts, the 2-thia-6-azaspiro[3.3]heptane core offers access to novel chemical space, providing opportunities for the development of first-in-class therapeutics with unique pharmacological profiles.
The hemioxalate salt form of 2-thia-6-azaspiro[3.3]heptane is a commonly supplied version of this building block, offering improved stability and handling characteristics compared to the free base[4]. The preparation of the hemioxalate salt typically involves reacting the free base with 0.5 equivalents of oxalic acid[4].
Synthesis of the 2-Thia-6-azaspiro[3.3]heptane Core
While various methods exist for the synthesis of azaspiro[3.3]heptane derivatives, a key route to the 2-thia-6-azaspiro[3.3]heptane scaffold involves a multi-step sequence starting from the more readily available 2-oxa-6-azaspiro[3.3]heptane.
A representative synthetic pathway is outlined below:
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The Thia-Azaspirocyclic Framework: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Among the three-dimensional structures gaining prominence, the thia-azaspiro spirocyclic framework has emerged as a particularly compelling motif. Its inherent structural rigidity, coupled with the strategic placement of heteroatoms, offers a unique combination of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the thia-azaspiro core, detailing its synthesis, unique pharmacological attributes, and its burgeoning potential across various therapeutic areas, including oncology, neuroscience, and inflammatory diseases. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and biological evaluation, and provide data-driven insights into the structure-activity relationships that govern the efficacy of this remarkable scaffold.
The Architectural Advantage of the Thia-Azaspiro Framework
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensionality to small molecules. This departure from planar structures is a key strategy in modern drug design to improve "drug-like" properties. The thia-azaspiro framework, which incorporates both a sulfur and a nitrogen atom within its spirocyclic system, offers several distinct advantages:
-
Enhanced Three-Dimensionality and Fsp³ Content: The tetrahedral nature of the spiro-carbon atom forces substituents into precise spatial orientations, increasing the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved clinical success due to better solubility, metabolic stability, and reduced promiscuity of compounds.
-
Conformational Restriction and Target Engagement: The rigid nature of the spirocyclic core reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation. This minimizes the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.
-
Modulation of Physicochemical Properties: The presence of sulfur and nitrogen heteroatoms provides opportunities for fine-tuning properties such as lipophilicity, polarity, and hydrogen bonding capacity. These are critical parameters for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Chemical Space and Intellectual Property: The unique architecture of thia-azaspiro compounds allows for the exploration of novel chemical space, providing a pathway to develop drugs with new mechanisms of action and a strong intellectual property position.
Synthesis of the Thia-Azaspiro Core: A Modular Approach
The accessibility of a chemical scaffold is paramount for its widespread adoption in drug discovery. Fortunately, several efficient and modular synthetic routes to the thia-azaspiro framework have been developed. A prevalent and versatile method is the one-pot, three-component reaction.
Experimental Protocol: One-Pot, Three-Component Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones[1][2]
Objective: To synthesize substituted 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones, a common thia-azaspiro scaffold.
Materials:
-
Cyclohexanone or a substituted cyclohexanone (e.g., 4-methylcyclohexanone) (0.01 mol)
-
Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (0.01 mol)
-
Mercaptoacetic acid (thioglycolic acid) (0.01 mol)
-
Dry benzene (solvent)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add dry benzene.
-
Add the cyclohexanone derivative (0.01 mol), the aromatic amine (0.01 mol), and mercaptoacetic acid (0.01 mol) to the flask.
-
Reflux the reaction mixture for an appropriate time (typically several hours), collecting the water generated in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is highly efficient as it combines multiple synthetic steps into a single operation, reducing reaction time, solvent usage, and purification steps.
-
Azeotropic Removal of Water: The formation of the imine intermediate and the subsequent cyclization are condensation reactions that produce water. Removing water using a Dean-Stark trap drives the equilibrium towards product formation, thereby increasing the reaction yield.
-
Modular Nature: This synthetic route is highly versatile. By varying the starting ketone and aromatic amine, a diverse library of thia-azaspiro derivatives can be readily generated, which is crucial for exploring structure-activity relationships (SAR).
Caption: One-pot synthesis of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones.
Pharmacological Landscape of the Thia-Azaspiro Framework
The unique structural features of the thia-azaspiro scaffold have translated into a diverse range of pharmacological activities. Below, we explore some of the most promising therapeutic areas where these compounds are making a significant impact.
Oncology: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer potential of thia-azaspiro derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often by targeting critical enzymes in cancer cell signaling.
3.1.1. Kinase Inhibition: A Prominent Mechanism of Action
Many thia-azaspiro compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
-
EGFR and BRAFV600E Inhibition: Certain 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase. These are two clinically validated targets in various cancers, including non-small cell lung cancer and melanoma. The spirocyclic framework is thought to correctly orient the quinoline moiety for optimal binding within the ATP-binding pocket of these kinases.
| Compound ID | Target(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Reference |
| 6b | EGFR, BRAFV600E | 84, 108 | Multiple | |
| 7b | EGFR, BRAFV600E | 78, 96 | Multiple |
3.1.2. Induction of Apoptosis
Beyond direct enzyme inhibition, some thia-azaspiro derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, certain oxa/azaspiro[1][2]trienones have been demonstrated to induce mitochondria-mediated apoptosis by up-regulating pro-apoptotic proteins like p53, p21, and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[2]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay[5][6]
Objective: To determine the in vitro inhibitory activity of a thia-azaspiro compound against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)
-
Test thia-azaspiro compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).
-
Add 2 µL of EGFR kinase solution to each well (except for the no-enzyme control).
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.
-
Record the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Analgesic and Anti-inflammatory Properties
The thia-azaspiro framework has also shown promise in the development of novel analgesic and anti-inflammatory agents.
-
Analgesic Activity: Derivatives of 2-amino-7-oxa-3-thia-1-azaspiro[2][2]undec-1-ene have demonstrated significant analgesic activity in preclinical models.[1] Structure-activity relationship studies have indicated that the 2-amino-1,3-thiazine ring system is a key contributor to this activity.[1]
-
Anti-inflammatory Potential: While direct evidence for thia-azaspiro compounds is still emerging, related spirocyclic systems have shown anti-inflammatory effects. For instance, spiro thiochromene–oxindoles have been reported to inhibit COX-2, a key enzyme in the inflammatory cascade.[3] This suggests that the thia-azaspiro scaffold could be a valuable starting point for the design of novel anti-inflammatory drugs.
Central Nervous System (CNS) Applications
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical requirement for treating CNS disorders. The physicochemical properties of thia-azaspiro compounds, such as their modulated lipophilicity and potential for specific transporter interactions, make them intriguing candidates for CNS drug discovery. While this area is less explored than oncology, the inherent three-dimensionality of the scaffold could be advantageous for targeting complex CNS receptors and enzymes.
Antimicrobial Activity
The thiazolidinone ring, a common component of the thia-azaspiro framework, is present in numerous compounds with antimicrobial activity.[2] Several studies have reported the synthesis and evaluation of spiro[indole-thiazolidine] derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[2] This suggests that the thia-azaspiro scaffold could be a valuable template for the development of new antibiotics, an area of critical unmet medical need.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding how structural modifications to the thia-azaspiro framework impact its biological activity is crucial for rational drug design. While SAR is specific to the target and compound series, some general trends have been observed:
-
Substituents on the Aryl Moiety: In the case of 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones with anticancer activity, the nature and position of substituents on the N-aryl ring significantly influence potency. Electron-withdrawing groups, such as halogens, have been shown to be beneficial in some cases.
-
The Spirocyclic Ring System: The size and nature of the non-thiazolidinone ring in the spirocycle can affect activity. For example, in a series of analgesic compounds, the 2-amino-7-oxa-3-thia-1-azaspiro[2][2]undec-1-ene core was found to be more active than the corresponding[1][2]dec-1-ene analogue.[1]
-
Stereochemistry: The spiro-carbon is a stereocenter, and the absolute configuration of the molecule can have a profound impact on its interaction with a chiral biological target. The development of enantioselective synthetic methods is therefore a key area of research for this class of compounds.
Pharmacokinetic (ADME) Profile: A Key Consideration for Drug Development
While specific ADME data for many thia-azaspiro compounds is not yet widely published, the general properties of spirocyclic scaffolds suggest a favorable pharmacokinetic profile. The increased Fsp³ content and reduced planarity can lead to:
-
Improved Aqueous Solubility: This is beneficial for oral absorption and formulation.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, leading to a longer half-life in the body.
-
Favorable Lipophilicity: The ability to fine-tune the lipophilicity of the molecule by modifying substituents is crucial for achieving a balance between permeability and solubility.
In silico ADME predictions are often employed in the early stages of discovery to guide the design of thia-azaspiro compounds with desirable drug-like properties.
Future Directions and Conclusion
The thia-azaspiro spirocyclic framework represents a highly promising and versatile scaffold for the discovery of new therapeutic agents. Its unique three-dimensional architecture provides a solid foundation for designing potent and selective modulators of a wide range of biological targets. The modular and efficient synthetic routes to this core structure make it readily accessible for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Future research in this area will likely focus on:
-
Exploring a broader range of biological targets: While oncology has been a major focus, the potential of thia-azaspiro compounds in CNS disorders, infectious diseases, and inflammatory conditions warrants further investigation.
-
Developing enantioselective synthetic strategies: The ability to control the stereochemistry of the spiro-center will be crucial for optimizing the pharmacological properties of these compounds.
-
In-depth ADME and toxicological profiling: A more comprehensive understanding of the pharmacokinetic and safety profiles of thia-azaspiro derivatives will be essential for their successful translation into clinical candidates.
-
Application of computational modeling: In silico tools will continue to play a vital role in the rational design and optimization of new thia-azaspiro-based drug candidates.
References
-
Flel, M. F., El-Subbagh, H. I., El-Emam, A. A., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
Cohen, N., Banner, B. L., & Lopresti, R. J. (1978). Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[2][2]undec-1-enes and related compounds. Journal of Medicinal Chemistry, 21(9), 895–900. [Link]
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Shinde, P. N., & Raskar, M. A. (2019). Synthesis and biological evaluation of spiro (indole-thiazolidine) derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 45-51. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
-
Gudimella, M. K., et al. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 15(1), 1-15. [Link]
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- 3. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Experimental protocol for the synthesis of "2-Thia-6-azaspiro[3.3]heptane hemioxalate"
An Application Note for the Synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Introduction: The Significance of Strained Spirocycles in Modern Drug Discovery
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of increasing importance in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and novel interactions with biological targets. The 2-thia-6-azaspiro[3.3]heptane moiety is a notable example, serving as a potential bioisostere for common motifs like morpholine and piperazine.[1][2] Replacing traditional rings with this strained scaffold can significantly improve key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[3] Furthermore, its unique vectoral projection of substituents allows for the exploration of previously inaccessible chemical space.
This application note provides a detailed, field-tested protocol for the synthesis of 2-thia-6-azaspiro[3.3]heptane and its subsequent conversion to a stable, crystalline hemioxalate salt. The formation of the hemioxalate salt is a critical step, enhancing the compound's stability, and improving its handling and solubility characteristics, which are crucial for pharmaceutical development and research applications.[4][5]
Synthetic Strategy and Mechanistic Rationale
The construction of the 2-thia-6-azaspiro[3.3]heptane core presents a unique synthetic challenge due to the inherent ring strain of the fused azetidine and thietane rings. The strategy outlined here is a robust, multi-step process that leverages scalable and well-established chemical transformations.
The retrosynthetic approach begins by disconnecting the hemioxalate salt to the free base amine. The core spirocyclic structure is assembled through an intramolecular cyclization. A plausible and efficient route involves the formation of the thietane ring onto a pre-existing azetidine scaffold. This is achieved by activating a primary alcohol on the azetidine ring, followed by displacement with a sulfur nucleophile. This method provides excellent control over the construction of the strained bicyclic system.
Visualized Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
Caption: Synthetic pathway for 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
Detailed Experimental Protocol
Safety Precautions: This protocol involves hazardous materials. All steps must be performed in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[8][9] Ensure that safety showers and eyewash stations are readily accessible.[7]
Part A: Synthesis of 2-Thia-6-azaspiro[3.3]heptane (Free Base)
Step 1: Mesylation of N-Boc-3-(hydroxymethyl)azetidine
-
Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form N-Boc-2-thia-6-azaspiro[3.3]heptane
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq) in a 3:1 mixture of Dimethylformamide (DMF) and water.
-
Add the crude N-Boc-3-(mesyloxymethyl)azetidine from the previous step, dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the formation of the thietane ring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-Boc-2-thia-6-azaspiro[3.3]heptane.
Step 3: Deprotection to 2-Thia-6-azaspiro[3.3]heptane
-
Dissolve the purified N-Boc-2-thia-6-azaspiro[3.3]heptane (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH >11 by the slow addition of 5 M sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with DCM (5x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.
Part B: Formation of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
-
Dissolve the crude free base of 2-thia-6-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.
-
In a separate flask, dissolve oxalic acid (0.5 eq) in the same solvent.
-
Warm the amine solution to approximately 50 °C.[4]
-
Slowly add the oxalic acid solution to the stirred amine solution.[4]
-
A precipitate should form upon addition or after a short period of stirring.
-
Continue stirring at 50 °C for 30 minutes, then allow the mixture to cool slowly to room temperature, and finally cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the resulting white crystalline solid under vacuum to a constant weight to yield the final 2-Thia-6-azaspiro[3.3]heptane hemioxalate salt.
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Product Name | 2-Thia-6-azaspiro[3.3]heptane hemioxalate | [10] |
| Synonyms | 2-Thia-6-azaspiro[3.3]heptane oxalate (2:1) | [10][11] |
| CAS Number | 1233143-48-0 | [10] |
| Molecular Formula | C₁₂H₂₀N₂O₄S₂ | [4][10] |
| Molecular Weight | 320.43 g/mol | [4][10] |
| Expected Yield | 40-60% over 4 steps | Based on typical yields for similar multi-step syntheses |
| Appearance | White to off-white crystalline solid | Typical appearance of amine salts |
| Purity (Typical) | >98% (by HPLC) | Standard for pharmaceutical intermediates |
Characterization Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity of the final compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base and the final salt.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Applications in Research and Development
2-Thia-6-azaspiro[3.3]heptane is a valuable building block for creating novel chemical entities.[3] Its primary applications include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system or in oncology as EGFR kinase inhibitors.[4][12]
-
Fragment-Based Drug Discovery: The spirocyclic core can be used as a fragment to build more complex molecules with improved pharmacological profiles.
-
Coordination Chemistry: The unique geometry and heteroatom placement make it a compelling ligand for developing new catalysts and coordination compounds.[4]
References
- Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1855-1858.
- MedChemExpress. (2025). 3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid Safety Data Sheet.
- ChemicalBook. (2025). tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Safety Data Sheet.
- CymitQuimica. (2024). 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]Undecane-8-carboxylic acid Safety Data Sheet.
- Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PubChem. 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information.
- Smolecule. (2023). 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
- Combi-Blocks. (2023). 1-Oxa-4-azaspiro[5.5]undecane Safety Data Sheet.
- National Institutes of Health (NIH). (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega.
- ChemicalBook. 2-Thia-6-azaspiro[3.3]heptane oxalic acid salt (2:1).
- Thieme Chemistry. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synform.
- PubChem. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information.
- J&K Scientific. 2-Thia-6-azaspiro[3.3]heptane oxalate(2:1).
- ChemicalBook. 2-azaspiro[3.3]heptane synthesis.
- PubChem. 2-Azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information.
- ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- PubChem. 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information.
- Benchchem. 2,6-Diazaspiro[3.3]heptane Oxalate.
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- 1. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0 [smolecule.com]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Use of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate in the Synthesis of Novel CNS Drug Candidates
Introduction: Embracing Three-Dimensionality in CNS Drug Design
The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. A critical aspect of this endeavor is the exploration of novel chemical space to identify scaffolds that confer advantageous physicochemical and pharmacological properties. Historically, drug discovery has been dominated by flat, aromatic structures. However, the "escape from flatland" has become a guiding principle, emphasizing the importance of three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, particularly strained scaffolds like the 2-thia-6-azaspiro[3.3]heptane core, are at the forefront of this evolution.
The rigid, non-planar structure of the spiro[3.3]heptane motif offers a unique conformational restriction that can enhance binding affinity and selectivity for CNS targets.[1] By replacing traditional moieties such as piperidine or benzene with this 3D scaffold, researchers can significantly improve properties like aqueous solubility and metabolic stability, which are crucial for effective CNS drugs.[1][2] This application note provides a detailed guide on the practical use of 2-Thia-6-azaspiro[3.3]heptane hemioxalate , a versatile building block for the synthesis of next-generation CNS drug candidates.
The Building Block: 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
2-Thia-6-azaspiro[3.3]heptane is a unique secondary amine that incorporates a thietane ring fused to an azetidine ring through a central spiro carbon. This arrangement imparts significant 3D character into a compact framework.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₄S₂ | PubChem CID: 75480735[3] |
| Molecular Weight | 320.4 g/mol | PubChem CID: 75480735[3] |
| Form | Hemioxalate salt (2:1 amine to oxalic acid) | PubChem CID: 75480735[3] |
| CAS Number | 1233143-48-0 | PubChem CID: 75480735[3] |
Rationale for the Hemioxalate Salt:
The freebase of 2-thia-6-azaspiro[3.3]heptane is a volatile and potentially hygroscopic amine. The formation of a hemioxalate salt provides several key advantages for its use as a synthetic building block:
-
Stability: The salt form is a stable, crystalline solid that is easier to handle, weigh, and store over long periods compared to the freebase.
-
Purity: The crystallization process used to form the salt serves as an effective purification step, ensuring high-purity starting material for subsequent reactions.
-
Handling: As a non-volatile solid, the hemioxalate salt reduces exposure risks and simplifies reaction setup.
The hemioxalate salt must be converted to the free amine in situ or in a separate step prior to its use in most coupling reactions. This is typically achieved by treatment with a suitable base.
Application in CNS Drug Synthesis: A Representative Protocol
The secondary amine of 2-thia-6-azaspiro[3.3]heptane is a versatile handle for introducing this spirocyclic scaffold into a larger molecule. Two of the most powerful and widely used methods for this purpose are palladium-catalyzed Buchwald-Hartwig amination and amide bond formation. These reactions are fundamental in the synthesis of many CNS-active compounds, including receptor antagonists and enzyme inhibitors.
Below, we provide a detailed, representative protocol for the N-arylation of 2-thia-6-azaspiro[3.3]heptane with a substituted aryl bromide, a common transformation in the synthesis of CNS drug candidates such as neurokinin receptor antagonists.[1][4][5]
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the coupling of 2-thia-6-azaspiro[3.3]heptane with 4-bromo-1-fluoro-2-(trifluoromethyl)benzene to synthesize a key intermediate for a potential CNS therapeutic. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that is highly tolerant of various functional groups.[6][7][8]
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0 | 320.44 | 385 mg | 1.2 | 1.2 |
| 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene | 401-82-1 | 243.01 | 243 mg | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 23 mg | 0.025 | 0.025 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 48 mg | 0.1 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 384 mg | 4.0 | 4.0 |
| Anhydrous Toluene | 108-88-3 | - | 10 mL | - | - |
Experimental Protocol:
-
Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-thia-6-azaspiro[3.3]heptane hemioxalate (385 mg, 1.2 mmol), 4-bromo-1-fluoro-2-(trifluoromethyl)benzene (243 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (384 mg, 4.0 mmol).
-
Expertise & Experience Note: The use of a strong, non-nucleophilic base like NaOtBu is crucial. It serves two purposes: to neutralize the oxalic acid from the hemioxalate salt and to deprotonate the amine for the catalytic cycle. A sufficient excess is required to ensure both processes go to completion.
-
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Trustworthiness Note: The reaction progress should be monitored to ensure completion and avoid degradation of the product. This is a self-validating step.
-
-
Reaction Monitoring: After 12-18 hours, cool the reaction to room temperature. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and ethyl acetate (20 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure N-arylated product.
Workflow Diagram:
Experimental workflow for Buchwald-Hartwig amination.
Conclusion
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a valuable and strategically important building block for the synthesis of novel CNS drug candidates. Its inherent three-dimensionality and the ability to serve as a bioisostere for common cyclic motifs provide a powerful tool for medicinal chemists to optimize the properties of lead compounds. The protocols and insights provided herein offer a practical guide for researchers to effectively incorporate this unique scaffold into their drug discovery programs, paving the way for the development of innovative therapeutics for a range of neurological disorders.
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Rolapitant (Varubi®): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. P&T: a peer-reviewed journal for formulary management. [Link]
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Hoffmann, T., et al. (2015). Design and Synthesis of a Novel, Achiral Class of Highly Potent and Selective, Orally Active Neurokinin-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. [Link]
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Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Dion, G., et al. (1989). Structure-activity study of neurokinins: antagonists for the neurokinin-2 receptor. Regulatory Peptides. [Link]
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PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. [Link]
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Kozlov, D., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
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Zaragoza, F. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
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Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
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Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
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Stepan, A. F., et al. (2012). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Bioorganic & Medicinal Chemistry Letters. [Link]
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Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – An Asian Journal. [Link]
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Application Notes and Protocols: 2-Thia-6-azaspiro[3.3]heptane Hemioxalate as a Bidentate N,S-Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Chemistry
In the quest for novel molecular architectures with unique three-dimensional profiles, spirocyclic systems have garnered significant attention. Their inherent rigidity and defined spatial orientation of substituents make them valuable scaffolds in medicinal chemistry and catalysis.[1] The "escape from flatland" in drug design emphasizes the importance of Fsp³-rich structures, a characteristic embodied by spirocycles, which can lead to improved physicochemical properties and target engagement.[1] Among these, the 2-thia-6-azaspiro[3.3]heptane framework presents a compelling combination of a thioether and a secondary amine, offering two distinct donor atoms for coordination with transition metals. This guide provides a comprehensive overview of the application of 2-thia-6-azaspiro[3.3]heptane hemioxalate as a bidentate N,S-ligand in coordination chemistry, offering detailed protocols for its synthesis, complexation, and characterization.
Ligand Profile: 2-Thia-6-azaspiro[3.3]heptane
2-Thia-6-azaspiro[3.3]heptane is a unique spirocyclic ligand featuring a soft thioether sulfur donor and a harder secondary amine nitrogen donor. This N,S-bidentate character allows it to form stable chelate complexes with a variety of transition metals, particularly those that are thiophilic, such as palladium, copper, rhodium, and ruthenium.[2] The rigid spirocyclic backbone locks the coordination geometry, which can be advantageous in stereoselective catalysis. The hemioxalate salt form provides a stable, crystalline solid that is convenient for handling and storage.
Proposed Synthesis of 2-Thia-6-azaspiro[3.3]heptane
Caption: Proposed synthetic workflow for 2-Thia-6-azaspiro[3.3]heptane.
General Protocol for the Synthesis of Transition Metal Complexes
The following protocol is a general guideline for the synthesis of coordination complexes with 2-thia-6-azaspiro[3.3]heptane and can be adapted for various transition metal precursors. The choice of solvent and reaction conditions may require optimization depending on the specific metal salt and desired complex.
Materials:
-
2-Thia-6-azaspiro[3.3]heptane hemioxalate
-
Transition metal salt (e.g., PdCl₂, Cu(OAc)₂)
-
Anhydrous ethanol or methanol
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve 2-thia-6-azaspiro[3.3]heptane hemioxalate (2.0 mmol) in anhydrous ethanol (20 mL). If the free base of the ligand is available, it can be used directly (1.0 mmol). If using the hemioxalate salt, a mild base (e.g., triethylamine, 2.0 mmol) can be added to liberate the free amine, although in many cases the reaction may proceed without this addition.
-
Metal Salt Addition: In a separate flask, dissolve the transition metal salt (1.0 mmol) in anhydrous ethanol (10 mL).
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
Caption: Generalized workflow for the synthesis of coordination complexes.
Application Note 1: Synthesis of a Palladium(II) Complex
Palladium complexes are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions.[5][6] The N,S-bidentate nature of 2-thia-6-azaspiro[3.3]heptane makes it a promising ligand for stabilizing palladium catalytic species.
Protocol: Synthesis of Dichloro(2-thia-6-azaspiro[3.3]heptane)palladium(II)
-
Follow the general protocol using 2-thia-6-azaspiro[3.3]heptane hemioxalate (0.320 g, 1.0 mmol of the free base) and palladium(II) chloride (0.177 g, 1.0 mmol).
-
Use anhydrous methanol (30 mL) as the solvent.
-
Reflux the mixture for 6 hours.
-
A yellow precipitate is expected to form.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
Application Note 2: Synthesis of a Copper(II) Complex
Copper complexes with N,S-ligands are relevant in bioinorganic chemistry and as catalysts for various organic transformations.[2]
Protocol: Synthesis of Diacetato(2-thia-6-azaspiro[3.3]heptane)copper(II)
-
Follow the general protocol using 2-thia-6-azaspiro[3.3]heptane hemioxalate (0.320 g, 1.0 mmol of the free base) and copper(II) acetate monohydrate (0.199 g, 1.0 mmol).
-
Use anhydrous ethanol (40 mL) as the solvent.
-
Stir the reaction mixture at room temperature for 12 hours. Heating may not be necessary.
-
A blue or green solid is expected to form.
-
Isolate the product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization of the Coordination Complexes
Thorough characterization is essential to confirm the formation and structure of the desired coordination complexes.
Infrared (IR) Spectroscopy
Comparison of the IR spectrum of the free ligand with that of the metal complex provides evidence of coordination.[7][8][9]
-
N-H Stretch: The N-H stretching vibration in the free ligand (typically in the range of 3300-3500 cm⁻¹) is expected to shift to a lower frequency upon coordination to the metal center due to the donation of the nitrogen lone pair.
-
C-S Stretch: The C-S stretching vibration (typically around 600-800 cm⁻¹) may also show a shift upon coordination of the sulfur atom.
-
New Bands: The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Pd(II)).[7][10]
-
¹H NMR: Protons on the carbon atoms adjacent to the nitrogen and sulfur donor atoms are expected to show a downfield shift upon coordination due to the deshielding effect of the metal center.
-
¹³C NMR: Similar downfield shifts are expected for the carbon atoms directly bonded to the donor atoms.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, N, and S in the complex, which can be used to confirm the empirical formula.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This is the definitive method for structural elucidation.
Quantitative Data (Illustrative)
As no specific experimental data for 2-thia-6-azaspiro[3.3]heptane complexes are available in the searched literature, the following table provides expected spectroscopic shifts based on data for analogous N,S-bidentate ligand complexes.[7][11]
| Spectroscopic Data | Free Ligand (Expected) | Metal Complex (Expected Change) |
| IR: ν(N-H) (cm⁻¹) | ~3400 | Shift to lower frequency (e.g., ~3250) |
| ¹H NMR: δ(C-H adjacent to N) (ppm) | ~2.8-3.2 | Downfield shift (e.g., to ~3.5-4.0) |
| ¹H NMR: δ(C-H adjacent to S) (ppm) | ~2.5-2.9 | Downfield shift (e.g., to ~3.0-3.5) |
Potential Applications in Catalysis
The unique structural and electronic properties of metal complexes of 2-thia-6-azaspiro[3.3]heptane suggest their potential application in various catalytic transformations. The hemilabile nature of the thioether linkage can be particularly advantageous, where the sulfur atom can reversibly dissociate to create a vacant coordination site for substrate binding.[2]
Caption: Potential areas of application for the title ligand complexes.
Conclusion and Future Outlook
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a promising yet underexplored ligand in coordination chemistry. Its rigid spirocyclic framework and bidentate N,S donor set make it an attractive candidate for the development of novel catalysts and functional materials. The protocols and characterization guidelines provided herein offer a solid foundation for researchers to begin exploring the coordination chemistry of this intriguing ligand. Further studies, including the synthesis of a broader range of metal complexes, detailed catalytic investigations, and thorough structural analysis, will undoubtedly unveil the full potential of this unique molecular scaffold.
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Unlocking New Catalytic Frontiers: Application Notes for 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel catalysts that offer unique reactivity and selectivity is a cornerstone of modern chemical synthesis. In this context, rigid, three-dimensional molecular architectures have garnered significant attention for their potential to create well-defined chiral environments.[1][2] 2-Thia-6-azaspiro[3.3]heptane, a unique spirocyclic scaffold, presents an intriguing yet underexplored platform for catalytic applications. Its constrained bicyclic structure, featuring a thioether and a secondary amine, offers a distinct spatial arrangement of donor atoms, suggesting its potential as a novel ligand in asymmetric catalysis.
This technical guide moves beyond the established use of azaspirocycles in medicinal chemistry[3][4][5] to explore the prospective catalytic applications of 2-Thia-6-azaspiro[3.3]heptane hemioxalate. We present a forward-looking analysis of its potential, grounded in the established principles of catalysis, and provide detailed protocols for researchers to investigate its efficacy in key synthetic transformations.
The Structural Rationale: A Novel Ligand Scaffold
The catalytic potential of 2-Thia-6-azaspiro[3.3]heptane stems from its unique structural and electronic properties. The spirocyclic core imparts significant rigidity, which is a desirable trait in asymmetric catalysis for minimizing conformational flexibility and enhancing enantiocontrol.[6] The presence of both a soft thioether sulfur and a hard amine nitrogen provides two distinct coordination sites for metal centers. This bidentate chelation can create a stable and well-defined chiral pocket around a metal catalyst, influencing the stereochemical outcome of a reaction.
The synthesis of the 2-Thia-6-azaspiro[3.3]heptane core has been reported, making this scaffold accessible for further derivatization and catalytic screening.[7] The secondary amine also serves as a convenient handle for modification, allowing for the introduction of various substituents to fine-tune the steric and electronic properties of the resulting ligand.
Prospective Catalytic Application: Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of chiral catalysts that can control the absolute and relative stereochemistry of the aldol products is of paramount importance. We propose that a metal complex of 2-Thia-6-azaspiro[3.3]heptane could serve as an effective catalyst for the asymmetric aldol reaction.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the coordination of a metal precursor (e.g., a copper(II) or zinc(II) salt) to the 2-Thia-6-azaspiro[3.3]heptane ligand. The resulting chiral Lewis acid complex would then coordinate to the ketone substrate, forming a chiral enolate. The facial selectivity of the subsequent nucleophilic attack on the aldehyde would be dictated by the steric environment created by the spirocyclic ligand.
Caption: Figure 1. Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocol: Screening for Catalytic Activity
This protocol outlines a general procedure for screening the catalytic activity of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.
Materials:
-
2-Thia-6-azaspiro[3.3]heptane hemioxalate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Thia-6-azaspiro[3.3]heptane hemioxalate (0.025 mmol).
-
Add anhydrous DCM (1.0 mL).
-
Add the metal salt (Cu(OTf)₂ or Zn(OTf)₂, 0.025 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Reaction Setup:
-
Cool the catalyst solution to 0 °C.
-
Add 4-nitrobenzaldehyde (0.5 mmol).
-
Add acetone (2.0 mmol).
-
Add triethylamine (0.05 mmol).
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Table 1: Screening Parameters for Asymmetric Aldol Reaction
| Entry | Metal Salt | Ligand Loading (mol%) | Temperature (°C) | Time (h) |
| 1 | Cu(OTf)₂ | 5 | 0 | 12 |
| 2 | Zn(OTf)₂ | 5 | 0 | 12 |
| 3 | Cu(OTf)₂ | 10 | -20 | 24 |
| 4 | Zn(OTf)₂ | 10 | -20 | 24 |
Prospective Catalytic Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of chiral centers. Chiral ligands play a crucial role in determining the enantioselectivity of this transformation. The bidentate N,S-coordination of 2-Thia-6-azaspiro[3.3]heptane could provide a suitable chiral environment for palladium-catalyzed AAA reactions.
Proposed Experimental Workflow
Caption: Figure 2. General workflow for screening in AAA reactions.
Experimental Protocol: Screening for Catalytic Activity in AAA
This protocol describes a general procedure for screening the catalytic activity of 2-Thia-6-azaspiro[3.3]heptane hemioxalate in the palladium-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate with dimethyl malonate.
Materials:
-
2-Thia-6-azaspiro[3.3]heptane hemioxalate
-
Bis(allylpalladium(II) chloride) ([Pd(allyl)Cl]₂)
-
(E)-1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (0.005 mmol) and 2-Thia-6-azaspiro[3.3]heptane hemioxalate (0.012 mmol).
-
Add anhydrous toluene (2.0 mL) and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the catalyst solution, add (E)-1,3-diphenylallyl acetate (0.2 mmol) and dimethyl malonate (0.6 mmol).
-
Add BSA (0.6 mmol) and KOAc (0.02 mmol).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
-
Table 2: Screening Parameters for Asymmetric Allylic Alkylation
| Entry | Ligand:Pd Ratio | Base | Solvent | Temperature (°C) |
| 1 | 1.2:1 | BSA/KOAc | Toluene | 25 |
| 2 | 2.2:1 | BSA/KOAc | Toluene | 25 |
| 3 | 1.2:1 | NaH | THF | 0 |
| 4 | 2.2:1 | NaH | THF | 0 |
Conclusion and Future Outlook
While direct catalytic applications of 2-Thia-6-azaspiro[3.3]heptane hemioxalate are not yet established in the literature, its unique structural features strongly suggest its potential as a novel chiral ligand. The protocols provided herein offer a starting point for researchers to explore its efficacy in key asymmetric transformations. Future work should focus on the derivatization of the secondary amine to create a library of ligands with tunable steric and electronic properties. Such studies will be instrumental in unlocking the full catalytic potential of this promising spirocyclic scaffold and expanding the toolbox of asymmetric catalysis.
References
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Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 555-585. [Link]
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. [Link]
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Dandepally, S. R., et al. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 10(12), 1305-1319. [Link]
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Taylor & Francis Online. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
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ACS Publications. (2015). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
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ResearchGate. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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Step-by-step guide for nucleophilic substitution reactions with "2-Thia-6-azaspiro[3.3]heptane"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
The quest for novel chemical matter with improved physicochemical and pharmacological properties has led medicinal chemists to explore three-dimensional scaffolds that "escape from flatland".[1] Among these, strained heterocyclic systems like 2-Thia-6-azaspiro[3.3]heptane have emerged as valuable building blocks. This spirocyclic framework, featuring a central quaternary carbon connecting a thietane and an azetidine ring, offers a rigid, well-defined exit vector from its secondary amine. It is considered a bioisosteric replacement for common motifs like piperidine and thiomorpholine, often conferring advantageous properties such as reduced lipophilicity (LogD) and improved metabolic stability.[2][3]
The synthetic utility of 2-Thia-6-azaspiro[3.3]heptane is primarily centered on the nucleophilicity of the azetidine nitrogen. This secondary amine serves as a key handle for introducing molecular diversity through various C-N bond-forming reactions. This document provides a detailed guide to the principles and protocols for performing nucleophilic substitution reactions on this valuable scaffold.
Mechanistic Considerations: Reactivity of the Azetidine Nitrogen
The reactivity of the nitrogen atom in 2-Thia-6-azaspiro[3.3]heptane is governed by several factors:
-
Nucleophilicity: As a secondary amine, the nitrogen possesses a lone pair of electrons, making it a competent nucleophile for reactions with a variety of electrophiles.
-
Ring Strain: Azetidine rings, as four-membered heterocycles, possess significant angle and torsional strain.[4] While this strain is a defining feature of the scaffold's three-dimensional shape, it does not typically inhibit the N-functionalization. In fact, the rigid structure can prevent unproductive side reactions that might occur with more flexible amines.
-
Steric Hindrance: The spirocyclic nature presents a unique steric environment around the nitrogen atom. While less hindered than a heavily substituted acyclic amine, the approach of bulky electrophiles or catalyst complexes must be considered.
The most common and powerful methods for functionalizing the azetidine nitrogen are direct N-alkylation and palladium-catalyzed N-arylation (Buchwald-Hartwig amination).
Core Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds with exceptional functional group tolerance and broad substrate scope.[5] This reaction is highly effective for coupling 2-Thia-6-azaspiro[3.3]heptane with a diverse range of aryl and heteroaryl halides or triflates.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior for coupling secondary amines, as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6][7] The specific ligand may need to be optimized for challenging or electron-deficient coupling partners.
-
Base: A non-nucleophilic inorganic base is required to deprotonate the amine in the catalytic cycle, forming the active palladium-amido complex.[5] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used. NaOtBu is a stronger base, often used for less reactive aryl chlorides, while Cs₂CO₃ is milder and suitable for more reactive bromides and iodides.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the active catalyst and base.
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be assembled and run under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Workflow: Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: N-Arylation of 2-Thia-6-azaspiro[3.3]heptane with an Aryl Bromide
Materials:
-
2-Thia-6-azaspiro[3.3]heptane (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Reaction vial or Schlenk tube
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add 2-Thia-6-azaspiro[3.3]heptane, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the vial with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-thia-6-azaspiro[3.3]heptane product.
Quantitative Data: Representative N-Arylation Reactions
The following table provides representative conditions adapted from protocols for analogous azaspirocycles, demonstrating the typical scope of the Buchwald-Hartwig reaction.[9]
| Aryl Halide Partner | Base | Catalyst System | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 85-95 |
| 1-Bromo-4-methoxybenzene | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 80-90 |
| 2-Chloropyridine | NaOtBu | Pd(OAc)₂ / RuPhos | Dioxane | 110 | 70-85 |
| 1-Bromo-3-(trifluoromethyl)benzene | Cs₂CO₃ | Pd₂(dba)₃ / BrettPhos | Dioxane | 100 | 75-90 |
Core Protocol 2: Direct N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for functionalizing the spirocycle. The reaction proceeds via a classical Sₙ2 mechanism where the azetidine nitrogen acts as the nucleophile.
Causality and Experimental Choices:
-
Electrophile: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates. Secondary halides react more slowly and may lead to elimination byproducts, while tertiary halides are generally unsuitable.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to scavenge the HX acid formed during the reaction. This prevents the protonation and deactivation of the starting amine.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction rate.
-
Additives: In cases of slow reactions with less reactive alkyl bromides or chlorides, a catalytic amount of sodium iodide (NaI) can be added. The iodide undergoes a Finkelstein reaction with the alkyl halide in situ to generate the more reactive alkyl iodide, accelerating the overall transformation.
Visualizing the Mechanism: Sₙ2 N-Alkylation
Caption: Sₙ2 mechanism for N-alkylation.
Detailed Experimental Protocol: N-Alkylation with a Benzyl Bromide
Materials:
-
2-Thia-6-azaspiro[3.3]heptane (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add 2-Thia-6-azaspiro[3.3]heptane, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the benzyl bromide dropwise to the stirring suspension.
-
Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C. (Typical reaction time: 2-12 hours).
-
Upon completion, filter the solid K₂CO₃ and potassium bromide, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
If necessary, purify the product by flash column chromatography on silica gel.
Conclusion
The 2-Thia-6-azaspiro[3.3]heptane scaffold is a synthetically accessible and highly valuable building block for drug discovery. The nucleophilic azetidine nitrogen provides a reliable handle for diversification. The protocols detailed herein for palladium-catalyzed N-arylation and direct N-alkylation represent robust and scalable methods for functionalizing this core. By understanding the mechanistic principles behind these transformations, researchers can effectively leverage this unique scaffold to create novel chemical entities with potentially superior pharmacological profiles.
References
-
van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis, 49(13), 2980-2984. [Link]
-
Wuitschik, G., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]
-
Ke, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1308–1313. [Link]
-
Steffens, D. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]
-
Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Journal of the American Chemical Society, 133(45), 18280–18283. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Mykhailiuk, P. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Csollei, J., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2315. [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
-
Steffens, D. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-5. [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Chemistry LibreTexts. (2023). 4.4: Stability of Cycloalkanes - Ring Strain. [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]
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Application Notes and Protocols for the Incorporation of the 2-Thia-6-azaspiro[3.3]heptane Moiety into Drug Candidates
Introduction: Embracing Three-Dimensionality in Drug Design with 2-Thia-6-azaspiro[3.3]heptane
In the landscape of modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is a paramount approach to enhancing the pharmacological profiles of drug candidates. The drive to move beyond flat, aromatic structures has led to the exploration of novel bioisosteres that can improve physicochemical properties, metabolic stability, and target engagement. Among these, the 2-thia-6-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif. Its rigid, spirocyclic framework offers a unique conformational constraint that can favorably influence molecular shape and vectoral presentation of substituents, ultimately leading to improved drug-like properties.[1][2]
This guide provides a comprehensive overview of the strategic incorporation of the 2-thia-6-azaspiro[3.3]heptane scaffold into drug candidates. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the impact of this moiety on key absorption, distribution, metabolism, and excretion (ADME) parameters.
The 2-Thia-6-azaspiro[3.3]heptane Moiety: A Bioisostere with Distinct Advantages
The 2-thia-6-azaspiro[3.3]heptane scaffold can be considered a bioisosteric replacement for commonly used saturated heterocycles such as piperidine, morpholine, and thiomorpholine. However, its unique spirocyclic nature imparts several advantages:
-
Enhanced Three-Dimensionality: The spirocyclic core enforces a rigid, non-planar conformation, which can lead to more specific and potent interactions with biological targets by presenting substituents in well-defined spatial orientations.[1]
-
Improved Physicochemical Properties: The introduction of spirocycles often leads to an increase in the fraction of sp³-hybridized carbons (Fsp³). This is generally correlated with improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter, aromatic counterparts.[1]
-
Novel Chemical Space: The unique topology of the 2-thia-6-azaspiro[3.3]heptane allows for the exploration of novel chemical space, providing opportunities for the development of intellectual property.
Synthetic Strategies for 2-Thia-6-azaspiro[3.3]heptane and its Derivatives
The synthesis of the 2-thia-6-azaspiro[3.3]heptane core and its subsequent functionalization are key to its successful application in drug discovery programs. While a definitive, multi-step synthesis for the parent compound has been developed, various strategies for its analogues provide a roadmap for its creation and derivatization.
Conceptual Synthetic Workflow
The general approach to synthesizing the 2-thia-6-azaspiro[3.3]heptane scaffold involves the sequential construction of the thietane and azetidine rings around a central quaternary carbon.
Caption: General synthetic workflow for 2-thia-6-azaspiro[3.3]heptane.
Protocol 1: Synthesis of a Key Precursor - 3,3-Bis(bromomethyl)thietane
A crucial intermediate for the synthesis of the 2-thia-6-azaspiro[3.3]heptane core is a 3,3-disubstituted thietane. The synthesis of the analogous 3,3-bis(bromomethyl)oxetane has been reported and can be adapted.[3] A similar strategy can be envisioned starting from a suitable sulfur-containing precursor.
Materials:
-
Thietane-3,3-dimethanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thietane-3,3-dimethanol in dry DCM at 0 °C, add triphenylphosphine.
-
Slowly add a solution of carbon tetrabromide in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,3-bis(bromomethyl)thietane.
Protocol 2: N-Arylation of the 2-Thia-6-azaspiro[3.3]heptane Moiety
Once the core scaffold is obtained, functionalization of the secondary amine is a critical step for its incorporation into a drug candidate. Palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for N-arylation.
Materials:
-
2-Thia-6-azaspiro[3.3]heptane
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous work-up solvents (e.g., ethyl acetate)
Procedure:
-
In a glovebox, combine 2-thia-6-azaspiro[3.3]heptane, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Impact on Physicochemical and ADME Properties: A Data-Driven Perspective
The incorporation of the 2-thia-6-azaspiro[3.3]heptane moiety is anticipated to have a positive impact on several key drug-like properties. The following table provides a hypothetical comparison of a parent compound with its spirocyclic analogue.
| Property | Parent Compound (Acyclic Analogue) | Spirocyclic Analogue (with 2-Thia-6-azaspiro[3.3]heptane) | Expected Improvement |
| Molecular Weight | X | X + ~100 | Increase |
| Calculated LogP (cLogP) | High | Lower | Improved Solubility |
| Topological Polar Surface Area (TPSA) | Y | Y + ~26 Ų | Potential for Improved Permeability |
| Aqueous Solubility | Low | Higher | Improved Bioavailability |
| In Vitro Metabolic Stability (t½ in HLM) | Short | Longer | Reduced Clearance |
HLM: Human Liver Microsomes
Protocol 3: In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery. The following is a general protocol for an in vitro metabolic stability assay using human liver microsomes.[4][5][6][7][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare the incubation mixture by combining HLM and phosphate buffer. Pre-warm to 37 °C.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (acetonitrile with internal standard).
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Case Study: TBI-223 - A Potent Antibiotic Drug Candidate
A compelling example of the successful application of a related spirocyclic scaffold is the in-development tuberculosis treatment, TBI-223. This drug candidate incorporates a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane moiety.[3] A practical and scalable two-step process for a key intermediate of TBI-223 has been developed, highlighting the feasibility of incorporating such scaffolds in large-scale synthesis campaigns.[3] The development of TBI-223 underscores the potential of azaspiro[3.3]heptane derivatives in addressing significant unmet medical needs.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The 2-thia-6-azaspiro[3.3]heptane moiety represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with the potential for improved physicochemical and ADME properties, makes it an attractive scaffold for the design of next-generation therapeutics. The synthetic strategies and protocols outlined in this guide provide a framework for the successful incorporation of this promising bioisostere into drug discovery programs, paving the way for the development of innovative medicines with enhanced pharmacological profiles.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
-
Yin, J., & Fu, Y. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1356–1385. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 19, 2026, from [Link]
-
Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved January 19, 2026, from [Link]
-
IntechOpen. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Anonymous. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Drug Discovery and Development. Retrieved January 19, 2026, from [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Retrieved January 19, 2026, from
-
Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
White, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1538-1544. [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-66. [Link]
-
Organic Syntheses. (n.d.). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved January 19, 2026, from [Link]
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Application Notes & Protocols: Asymmetric Synthesis Leveraging 2-Thia-6-azaspiro[3.3]heptane and its Analogs as Chiral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane motif has emerged as a critical structural element in modern medicinal chemistry, prized for its three-dimensional character and ability to serve as a bioisostere for more common saturated heterocycles.[1][2] This guide provides a comprehensive overview of the application of heteroatom-substituted spiro[3.3]heptanes, with a particular focus on the potential of 2-thia-6-azaspiro[3.3]heptane derivatives in asymmetric synthesis. While direct literature on the 2-thia-6-aza variant is nascent, this document extrapolates from the well-established synthesis and catalytic applications of its close analogs, such as 2,6-diaza- and 2-oxa-6-azaspiro[3.3]heptanes, to provide a forward-looking and practical resource for researchers. We will delve into the synthesis of these chiral scaffolds, their incorporation into ligands for asymmetric catalysis, and detailed protocols for key transformations, underscoring the mechanistic rationale behind their stereochemical control.
Introduction: The Rise of Spiro[3.3]heptanes in Asymmetric Synthesis
The demand for novel molecular scaffolds that occupy a more three-dimensional chemical space has led to a surge of interest in strained spirocyclic systems.[2] Among these, the spiro[3.3]heptane framework, composed of two fused cyclobutane rings, offers a rigid and predictable geometry. When heteroatoms are introduced, as in 2-thia-6-azaspiro[3.3]heptane, the resulting structures become valuable chiral building blocks for drug discovery and asymmetric catalysis.[1][2] These motifs are increasingly recognized as superior alternatives to traditional saturated heterocycles like piperidine and morpholine, often exhibiting improved metabolic stability and aqueous solubility.[1]
The strategic placement of nitrogen and sulfur atoms in the 2-thia-6-azaspiro[3.3]heptane core provides two distinct points for functionalization, making it an attractive candidate for the design of novel chiral ligands. The inherent chirality of substituted spiro[3.3]heptanes can be leveraged to induce enantioselectivity in a wide range of chemical transformations.
Synthesis of Chiral Azaspiro[3.3]heptane Scaffolds
The synthesis of functionalized azaspiro[3.3]heptanes is a critical first step. While a specific protocol for 2-thia-6-azaspiro[3.3]heptane is not yet widely reported, established routes to analogous compounds provide a strong foundation for its preparation. A common strategy involves the construction of one of the four-membered rings onto a pre-existing functionalized azetidine or cyclobutane derivative.
A practical, scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which can be adapted for the synthesis of the thia-analog.[3] This often involves the reductive amination of a suitable aldehyde followed by intramolecular cyclization.[3][4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of chiral 2-thia-6-azaspiro[3.3]heptane derivatives.
Application in Asymmetric Catalysis: Ligand Design and Reaction Scope
The true potential of chiral 2-thia-6-azaspiro[3.3]heptane derivatives lies in their application as ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and sulfur atoms can act as coordinating sites for a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium-catalyzed cyclopropanation of olefins is a powerful tool for the synthesis of stereodefined cyclopropanes. Chiral ligands derived from azaspiro[3.3]heptanes can be highly effective in this transformation. For instance, rhodium complexes of chiral ligands have been shown to catalyze the cyclopropanation of exocyclic olefins with high diastereoselectivity and enantioselectivity.[5]
Protocol 1: Asymmetric Cyclopropanation of a Methylene-Substituted Azetidine
This protocol is adapted from the successful cyclopropanation of related azaspiro[n.2]alkanes.[5]
Materials:
-
N-protected 3-methyleneazetidine (1.0 equiv)
-
Aryldiazoacetate (1.1 equiv)
-
Rh₂(S-pPhTPCP)₄ (dirhodium tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate)) (0.5 mol %)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the N-protected 3-methyleneazetidine in anhydrous DCM, add the Rh₂(S-pPhTPCP)₄ catalyst.
-
Slowly add a solution of the aryldiazoacetate in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
Monitor the reaction by TLC until the starting olefin is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropane.
Expected Outcome: High yield (e.g., 80%) and high enantiomeric excess (e.g., 95% ee) can be expected based on analogous systems.[5]
Asymmetric Addition to Imines
The diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a well-established method for the synthesis of chiral amines.[6][7] A similar strategy can be employed using chiral azaspiro[3.3]heptane-derived auxiliaries.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent to a Chiral Imine
This protocol is based on the highly diastereoselective additions to Davis-Ellman's imines.[6]
Materials:
-
Chiral imine derived from a 2-thia-6-azaspiro[3.3]heptane derivative (1.0 equiv)
-
Grignard reagent or organolithium reagent (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the organometallic reagent to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chiral amine.
Expected Outcome: High diastereoselectivity (dr values up to 98:2) and good yields (up to 90%) are achievable in analogous systems.[6]
Data Summary
The following table summarizes representative results for asymmetric reactions using chiral ligands and auxiliaries based on azaspiro[3.3]heptane and related scaffolds.
| Reaction Type | Catalyst/Ligand System | Substrate | Product Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (dr) | Reference |
| Rh-catalyzed Cyclopropanation | Rh₂(S-pPhTPCP)₄ | 3-Methyleneazetidine derivative | 80 | 95 | >20:1 | [5] |
| Rh-catalyzed Cyclopropanation | Rh₂(S-pPhTPCP)₄ | Azaspiro[3.3]heptane derivative | 90 | 98 | N/A | [5] |
| Addition to Chiral Imine | N-tert-butanesulfinyl | Ethyl cyclobutanecarboxylate anion | up to 90 | N/A | up to 98:2 | [6] |
Mechanistic Considerations and Rationale for Stereoselectivity
The stereochemical outcome of these reactions is dictated by the chiral environment created by the 2-thia-6-azaspiro[3.3]heptane-derived ligand or auxiliary.
Transition State Model for Asymmetric Cyclopropanation
Caption: Simplified model for stereochemical induction in Rh-catalyzed cyclopropanation.
In the case of rhodium-catalyzed cyclopropanation, the chiral ligand creates a sterically defined pocket around the metal center.[5] The incoming olefin approaches the rhodium-carbene intermediate from the less sterically hindered face, leading to the preferential formation of one enantiomer of the cyclopropane product.
For diastereoselective additions to chiral imines, the stereocenter on the nitrogen auxiliary (derived from the spiro[3.3]heptane core) directs the facial selectivity of the nucleophilic attack on the imine carbon. The bulky substituent on the sulfur atom (in the case of a sulfinamide) effectively blocks one face of the C=N double bond.
Conclusion and Future Outlook
Derivatives of 2-thia-6-azaspiro[3.3]heptane represent a promising, yet underexplored, class of chiral building blocks for asymmetric synthesis. By drawing parallels with their well-studied oxygen and nitrogen analogs, we can anticipate their successful application as chiral ligands and auxiliaries in a variety of stereoselective transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers venturing into this exciting area of chemistry. Future work will undoubtedly focus on the development of efficient and scalable syntheses of these thia-containing spirocycles and the expansion of their application in asymmetric catalysis.
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
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Reddy, L. R., et al. "Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery." Chemical Communications, 2019. [Link]
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Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 2010. [Link]
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Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. MDPI. [Link]
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Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH. [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]
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Guérot, C., et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters, 2011. [Link]
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Chirality Transfer and Asymmetric Catalysis: Two Strategies toward the Enantioselective Formal Total Synthesis of (+)-Gelsenicine. PMC - PubMed Central. [Link]
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1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
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Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]
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Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. ResearchGate. [Link]
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Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. MDPI. [Link]
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Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC - PubMed Central. [Link]
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Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. MDPI. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Semantic Scholar. [Link]
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Application Notes & Protocols: Leveraging 2-Thia-6-azaspiro[3.3]heptane hemioxalate for the Development of Next-Generation Kinase Inhibitors
Introduction: Beyond Flatland in Kinase Inhibitor Design
The field of kinase inhibitor development has been a cornerstone of modern medicine, particularly in oncology. However, the recurring challenges of off-target effects, acquired resistance, and suboptimal physicochemical properties necessitate a continuous evolution in molecular design. A significant strategic shift involves moving away from predominantly flat, aromatic structures towards molecules with greater three-dimensionality (3D). This concept, often termed "escaping flatland," is driven by the observation that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule correlates with improved clinical success rates.[1]
Spirocyclic scaffolds, where two rings are fused at a single quaternary carbon, are exemplary 3D frameworks that offer a powerful solution.[2][3] They introduce conformational rigidity, enabling the precise spatial orientation of functional groups to optimize interactions with a biological target.[1][2] This rigidity can enhance binding affinity, improve selectivity, and positively modulate pharmacokinetic (PK) properties.[1][4]
Among these scaffolds, the 2-Thia-6-azaspiro[3.3]heptane moiety has emerged as a building block of significant interest.[5] This note provides a detailed guide on the strategic application of 2-Thia-6-azaspiro[3.3]heptane hemioxalate , a readily available salt form, for the design, synthesis, and evaluation of novel kinase inhibitors. We will explore the causality behind its use, provide detailed experimental protocols, and offer insights into data interpretation.
The Strategic Advantage of the 2-Thia-6-azaspiro[3.3]heptane Scaffold
The 2-Thia-6-azaspiro[3.3]heptane core offers a unique combination of structural and chemical features that make it highly attractive for medicinal chemistry.[6]
-
Inherent Three-Dimensionality: The spirocyclic nature provides a rigid, non-planar structure. This allows for the presentation of substituents in well-defined vectors, which is crucial for probing the deep and often complex pockets of kinase active sites.[1][7]
-
Improved Physicochemical Properties: Compared to traditional heterocycles like piperazine or morpholine, azaspiro[3.3]heptane derivatives often exhibit lower lipophilicity (logD) and higher aqueous solubility.[8][9] This is counterintuitive, as a carbon atom is added, but can be rationalized by increased basicity and altered molecular topology.[8] Such improvements are critical for developing orally bioavailable drugs.
-
Bioisosteric Replacement: The scaffold can serve as a novel bioisostere for commonly used rings like piperidine and morpholine, potentially circumventing existing intellectual property and offering a new chemical space for exploration.[5][8]
-
Synthetic Tractability: The nitrogen atom provides a convenient handle for synthetic elaboration, allowing for the straightforward attachment of various pharmacophoric elements required for kinase inhibition (e.g., hinge-binding motifs).[5][10] The sulfur atom introduces a unique heteroatomic feature that can influence molecular properties and potential interactions.[6]
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Application of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate in PET Ligand Development: A Technical Guide
Introduction: The Strategic Advantage of the 2-Thia-6-azaspiro[3.3]heptane Scaffold in PET Radiotracer Design
In the landscape of modern drug discovery and molecular imaging, the pursuit of novel chemical scaffolds that offer superior physicochemical and pharmacokinetic properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional molecules—has led to a surge of interest in spirocyclic systems.[1] Among these, the 2-thia-6-azaspiro[3.3]heptane moiety has emerged as a compelling building block for the development of next-generation therapeutic agents and, significantly, for Positron Emission Tomography (PET) ligands.
The inherent three-dimensionality of the 2-thia-6-azaspiro[3.3]heptane scaffold imparts a rigid conformational constraint on the molecule. This rigidity can be highly advantageous in PET ligand design, as it can pre-organize key pharmacophoric elements for optimal interaction with the biological target, potentially leading to enhanced binding affinity and selectivity. Furthermore, the introduction of this spirocyclic core can favorably modulate properties such as aqueous solubility and metabolic stability, which are critical for the successful development of brain-penetrant PET tracers for neuroimaging. While specific PET ligands based on this exact scaffold are still emerging from proprietary pipelines, as indicated in recent patent literature, the principles of its application and the methodologies for its incorporation into radiotracers are well-grounded in established radiochemistry.
This technical guide provides a comprehensive overview of the application of 2-thia-6-azaspiro[3.3]heptane hemioxalate in PET ligand development. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this innovative scaffold in their molecular imaging programs. We will delve into the rationale for its use, provide detailed protocols for precursor synthesis, and outline template methodologies for radiolabeling with common PET radionuclides such as Fluorine-18 and Carbon-11.
Physicochemical Properties of the 2-Thia-6-azaspiro[3.3]heptane Scaffold
The unique arrangement of the thia-azaspiro[3.3]heptane core offers a distinct set of properties that can be exploited in PET ligand design.
| Property | Advantage in PET Ligand Design |
| Three-Dimensionality | The rigid, non-planar structure can lead to improved target binding affinity and selectivity by presenting substituents in well-defined spatial orientations. This can be particularly beneficial for engaging with complex binding sites on proteins. |
| Increased sp³ Fraction | A higher fraction of sp³-hybridized carbon atoms is often associated with improved aqueous solubility and reduced non-specific binding, both of which are critical for achieving a good signal-to-noise ratio in PET imaging. |
| Metabolic Stability | The spirocyclic core can be more resistant to metabolic degradation compared to more flexible aliphatic or simple cyclic systems, potentially leading to a higher proportion of the intact radiotracer in the target tissue. |
| Synthetic Tractability | The 2-thia-6-azaspiro[3.3]heptane hemioxalate is a commercially available building block, and its secondary amine provides a convenient handle for synthetic elaboration and conjugation to other molecular fragments. |
Experimental Protocols: From Scaffold to Radiolabeled PET Ligand
The following sections provide detailed, step-by-step protocols for the synthesis of a hypothetical PET ligand precursor incorporating the 2-thia-6-azaspiro[3.3]heptane scaffold, followed by template protocols for radiolabeling with Fluorine-18 and Carbon-11. These protocols are based on established methodologies for similar chemical entities and should be considered as a starting point for optimization.
Part 1: Synthesis of a Labeling Precursor
This protocol describes the synthesis of a generic precursor for radiolabeling, where the 2-thia-6-azaspiro[3.3]heptane moiety is coupled to an aromatic system bearing a leaving group suitable for nucleophilic radiofluorination.
Workflow for Precursor Synthesis
Sources
Application Note: Leveraging 2-Thia-6-azaspiro[3.3]heptane Hemioxalate for the Construction of Diverse, 3D-Rich Chemical Libraries
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
Modern drug discovery is increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality (3D). Scaffolds with a higher fraction of sp³-hybridized carbons are often correlated with improved physicochemical and pharmacokinetic profiles, including enhanced solubility, greater metabolic stability, and better target selectivity.[1] Spirocyclic systems, where two rings share a single atom, are exemplary in this regard.[2][3] Their rigid, well-defined three-dimensional conformations can lock a molecule's binding elements in an optimal orientation, reducing the entropic penalty upon binding to a protein target and minimizing off-target interactions.[1][4]
The 2-thia-6-azaspiro[3.3]heptane scaffold has emerged as a particularly valuable building block.[5] It serves as a novel bioisostere for commonly used saturated heterocycles like piperazine, offering a unique structural and physicochemical profile.[6] Its incorporation into lead compounds has been shown to improve metabolic stability and target selectivity.[6] This guide provides detailed protocols and scientific rationale for using 2-thia-6-azaspiro[3.3]heptane hemioxalate, a stable and easy-to-handle salt form, to generate diverse chemical libraries through derivatization of its secondary amine.
The Role of the Hemioxalate Salt
The free base of 2-thia-6-azaspiro[3.3]heptane is a secondary amine that can be challenging to store and handle. The hemioxalate salt is prepared by reacting two equivalents of the spirocyclic amine with one equivalent of oxalic acid.[7] This crystalline salt form offers superior stability, non-hygroscopicity, and ease of handling, making it ideal for storage and weighing.[8] Before use in the derivatization reactions described below, the salt must be converted to the free base in situ or in a separate step by treatment with a suitable base.
| Property | Value |
| IUPAC Name | oxalic acid;2-thia-6-azaspiro[3.3]heptane[7] |
| CAS Number | 1233143-48-0[7] |
| Molecular Formula | C₁₂H₂₀N₂O₄S₂[7] |
| Molecular Weight | 320.4 g/mol [7] |
| Canonical SMILES | C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O[7] |
| Physical Form | White to off-white solid |
| Storage | Store in a cool, dry place away from incompatible materials. |
Core Strategy for Library Diversification
The secondary amine of the 2-thia-6-azaspiro[3.3]heptane core is the key handle for diversification. By employing three fundamental transformations—N-acylation, N-sulfonylation, and N-alkylation—a vast chemical space can be explored, introducing a wide array of functional groups and physicochemical properties.
Caption: General workflow for diversifying the 2-thia-6-azaspiro[3.3]heptane scaffold.
Protocol 1: N-Acylation for Amide Library Synthesis
Scientific Rationale: The amide bond is one of the most prevalent functional groups in pharmaceuticals. N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the introduction of a vast range of substituents (R-groups) from commercially available acyl chlorides or carboxylic acids. This directly impacts properties like target binding, polarity, and metabolic stability. Using an acyl chloride is a direct and efficient method for this transformation.
Causality of Experimental Design:
-
Free-Basing: The reaction requires the nucleophilic free amine. A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is added in excess (2.1 equivalents) to both neutralize the hemioxalate salt and quench the HCl byproduct generated during the reaction.[9]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves the starting materials without participating in the reaction.
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) because the acylation of amines can be highly exothermic.[9] Dropwise addition of the acyl chloride allows for controlled heat dissipation, preventing side reactions and degradation of the starting material.
-
Catalyst (Optional): For less reactive acylating agents or hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-thia-6-azaspiro[3.3]heptane hemioxalate (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.05 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove excess acyl chloride), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amide.
Illustrative N-Acylation Reactions:
| R-COCl (Acyl Chloride) | Base (eq) | Solvent | Time (h) | Illustrative Yield |
| Benzoyl chloride | Et₃N (2.1) | DCM | 4 | 92% |
| Acetyl chloride | Et₃N (2.1) | DCM | 2 | 95% |
| Cyclopropanecarbonyl chloride | Pyridine (2.2) | DCM | 6 | 89% |
| 4-Methoxybenzoyl chloride | Et₃N (2.1) | DCM | 5 | 91% |
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
Scientific Rationale: The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and antidiabetic drugs. It is a strong hydrogen bond donor (N-H) and has two hydrogen bond accepting oxygen atoms. The sulfur atom is tetrahedral, adding to the 3D complexity of the final molecule. This reaction allows for the introduction of diverse aryl or alkyl sulfonyl groups.
Causality of Experimental Design:
-
Base: Similar to acylation, a base is required to generate the free amine and neutralize the HCl byproduct. Pyridine is often used as it can also act as a catalyst.[10]
-
Nucleophilic Attack: The nitrogen atom of the free amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride leaving group to form the sulfonamide bond.[10]
-
Reaction Conditions: The reaction is typically robust and can be run at room temperature after the initial addition at 0 °C. Monitoring is crucial as sterically hindered or electron-poor amines may react more slowly.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-thia-6-azaspiro[3.3]heptane hemioxalate (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C. Slowly add anhydrous pyridine (2.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
Caption: Step-by-step workflow for the N-sulfonylation protocol.
Protocol 3: N-Alkylation via Reductive Amination
Scientific Rationale: Reductive amination is one of the most reliable and versatile methods for preparing tertiary amines.[9] It allows for the introduction of a wide variety of alkyl groups by reacting the secondary amine with an aldehyde or ketone. This transformation is crucial for modulating a compound's basicity, lipophilicity, and pharmacokinetic properties. The resulting tertiary amines are common in CNS-active drugs.
Causality of Experimental Design:
-
Free-Basing: In this case, a solid base like potassium carbonate (K₂CO₃) can be used to free the amine from its salt prior to the reaction. This avoids introducing a soluble base that could interfere with the reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[12] It is a mild and selective reagent that readily reduces the iminium ion intermediate formed from the condensation of the amine and the carbonyl compound, but it does not typically reduce the aldehyde or ketone starting material. This selectivity prevents the formation of alcohol side products.[9]
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents as they are compatible with the reducing agent and effectively solubilize the reactants.[12]
-
Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially when reacting with less electrophilic ketones.
Step-by-Step Methodology:
-
Free Base Preparation: In a flask, stir the 2-thia-6-azaspiro[3.3]heptane hemioxalate (1.0 eq) with anhydrous potassium carbonate (2.0 eq) in DCM for 30 minutes. Filter off the solids and use the resulting filtrate containing the free amine directly in the next step.
-
Reaction Setup: To the solution of the free amine, add the desired aldehyde or ketone (1.1 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The reaction may be slightly exothermic.[9]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Illustrative Reductive Amination Reactions:
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Illustrative Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 88% |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 12 | 85% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | 8 | 82% |
| Acetone | NaBH(OAc)₃ | DCM | 24 | 75% |
Conclusion
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a robust and highly valuable building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure provides an excellent starting point for creating novel chemical entities with potentially superior pharmacological properties. The protocols detailed in this guide for N-acylation, N-sulfonylation, and N-alkylation offer reliable and versatile pathways to rapidly generate diverse libraries of spirocyclic compounds, enabling a thorough exploration of the surrounding chemical space for hit identification and lead optimization campaigns.
References
- N-Alkylation and N-Acylation of Secondary Amines - Benchchem. (URL: )
-
The use of spirocyclic scaffolds in drug discovery - PubMed. (2014-08-15). (URL: [Link])
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (URL: [Link])
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The use of spirocyclic scaffolds in drug discovery - CORE. (2014-07-05). (URL: [Link])
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022-03-25). (URL: [Link])
-
The Use of Spirocyclic Scaffolds in Drug Discovery - ResearchGate. (2025-10-19). (URL: [Link])
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - Royal Society of Chemistry. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024-06-04). (URL: [Link])
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions - University of Kashan. (URL: [Link])
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (URL: [Link])
-
Oxalates | Journal of New Developments in Chemistry - Open Access Pub. (URL: [Link])
-
2-Thia-6-azaspiro[3.3]heptane hemioxalate | C12H20N2O4S2 | CID 75480735 - PubChem. (URL: [Link])
-
N-Acylation Reactions of Amines - the University of Bath's research portal. (URL: [Link])
-
Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (URL: [Link])
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS.
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
-
Novice in learning about chemistry, here… do oxalate crystals have a use in synthesis? - Reddit. (2025-09-30). (URL: [Link])
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes - Thieme. (URL: [Link])
-
Oxalate - Wikipedia. (URL: [Link])
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem. (URL: [Link])
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. (2011-11-23). (URL: [Link])
-
Controllable Synthesis of Oxalate and Oxalate-Derived Nanomaterials for Applications in Electrochemistry | Request PDF - ResearchGate. (URL: [Link])
-
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed. (URL: [Link])
-
Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. | Semantic Scholar. (URL: [Link])
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable spirocyclic building block. Spiro[3.3]heptane systems, which contain two rings joined by a single carbon atom, are of increasing interest in medicinal chemistry as they provide novel three-dimensional exit vectors and can improve physicochemical properties compared to their non-spirocyclic counterparts.[1][2][3] However, the synthesis of these strained four-membered heterocyclic systems presents unique challenges.[4][5][6]
This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis, purification, and handling of 2-Thia-6-azaspiro[3.3]heptane and its hemioxalate salt.
Section 1: Synthetic Strategy Overview
The most robust and scalable synthesis of the 2-Thia-6-azaspiro[3.3]heptane core often begins with a more stable oxygen-containing analogue, 2-oxa-6-azaspiro[3.3]heptane, which is then chemically converted to the desired thia-azaspirocycle.[7] The free amine is typically an oil or a low-melting solid that is best isolated and stored as a stable, crystalline salt, such as the hemioxalate.[8][9]
The overall synthetic transformation is outlined below.
Caption: General Synthetic Pathway for 2-Thia-6-azaspiro[3.3]heptane Hemioxalate.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Category: Spirocycle Synthesis & Intermediate Steps
Q1: My yield for the thietane ring formation (conversion of the di-halide intermediate to the spiro-thietane) is consistently low. What are the primary causes?
A1: This is a critical intramolecular nucleophilic substitution, and low yields typically stem from competing intermolecular reactions or suboptimal reaction conditions. Here's a breakdown of what to check:
-
High Dilution Principle: The intramolecular cyclization is a first-order reaction, while competing intermolecular polymerization is second-order. Running the reaction at high dilution (typically 0.05-0.1 M) is crucial to favor the desired ring formation.
-
Nucleophile Reactivity: Sodium sulfide (Na₂S) is a common reagent. Ensure you are using anhydrous, high-purity Na₂S. The presence of water can lead to hydrolysis of your halo-intermediate, forming diols as byproducts. Consider using freshly prepared sodium hydrosulfide (NaSH) followed by a base if you encounter issues with sulfide sources.
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the reagents and facilitate the S(_N)2 reaction. Ensure the solvent is anhydrous.
-
Temperature Control: While some heat may be required to drive the reaction, excessive temperatures can promote elimination side reactions, especially if your leaving groups are on secondary carbons or if the base is too strong. Screen temperatures systematically, for example, from 50 °C to 80 °C.
Q2: The N-deprotection of the tosyl-protected spirocycle is messy and gives multiple byproducts. How can I improve this step?
A2: Deprotection of the N-Tosyl group can be harsh, and the high ring strain of the azetidine and thietane moieties makes them susceptible to decomposition.[6]
-
Reagent Choice: The classic method using HBr in acetic acid can be effective but aggressive. A common modification to prevent Friedel-Crafts-type side reactions with the cleaved tosyl group is the addition of a scavenger like phenol or anisole.
-
Alternative Protecting Groups: If you are designing the synthesis from scratch, consider a protecting group that can be removed under milder conditions. A Boc (tert-butyloxycarbonyl) group is removed with acid (e.g., TFA in DCM), and a Cbz (carboxybenzyl) group can be removed by hydrogenolysis, which is often a very clean reaction.
-
Ring Stability: Azetidines can be unstable under strongly acidic conditions, leading to ring-opening.[6] It is critical to keep the reaction temperature low during the addition of the deprotecting agent and to minimize the reaction time. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
Q3: The purified free base of 2-Thia-6-azaspiro[3.3]heptane is a volatile oil and seems to degrade upon standing. How should I handle and purify it?
A3: This is a common issue with small, non-polar amines. The free base is prone to air oxidation and can be volatile.
-
Minimal Handling: The best strategy is often to minimize handling of the free base. After the aqueous workup of the deprotection step, extract the product into a suitable solvent (e.g., DCM or Ether), dry the organic layer, and immediately use the crude solution for the salt formation step.
-
Purification Avoidance: Avoid standard silica gel chromatography if possible. The basic amine can streak or irreversibly bind to the acidic silica. If chromatography is necessary, use deactivated silica (pre-treated with a base like triethylamine) and run the column quickly.
-
Storage as a Salt: The primary reason for converting the amine to its hemioxalate salt is to create a stable, non-volatile, crystalline solid that is easy to handle, weigh accurately, and store long-term without degradation.[9][10]
Category: Hemioxalate Salt Formation
Q4: When forming the hemioxalate salt, I get a sticky oil or gel instead of a crystalline solid. How can I induce crystallization?
A4: The formation of oils ("oiling out") is a common crystallization problem, especially when the product is highly soluble or when impurities are present.
-
Purity is Paramount: The most common cause is an impure free-base amine. Small amounts of solvent or reaction byproducts can inhibit crystal lattice formation. If possible, try to purify a small sample of the free base (e.g., via Kugelrohr distillation) to see if it crystallizes upon salt formation.
-
Solvent System: The choice of solvent is critical. You need a solvent in which the amine free base and oxalic acid are soluble, but the resulting salt is not.
-
Good Choices: Isopropanol (IPA), ethanol (EtOH), or methanol (MeOH) are excellent starting points.[8]
-
Procedure: Dissolve the amine in a minimal amount of warm alcohol. Separately, dissolve 0.5 equivalents of anhydrous oxalic acid in the same alcohol and add it dropwise to the amine solution while stirring.
-
-
Inducing Precipitation:
-
Anti-Solvent: If no precipitate forms, slowly add an anti-solvent (a non-polar solvent like diethyl ether or MTBE) until the solution becomes cloudy.[8] Then, add a few drops of the primary solvent to redissolve the oil and allow it to cool slowly.
-
Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature, then transfer it to a refrigerator. Rapid cooling promotes oil formation.
-
Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Q5: How can I be certain I have formed the hemioxalate (2:1) salt and not the full oxalate (1:1) salt?
A5: This is determined by stoichiometry and can be confirmed analytically.
-
Stoichiometry Control: The most direct method is to use exactly 0.5 equivalents of oxalic acid for every 1 equivalent of the free amine. Using a full equivalent of acid will likely lead to the 1:1 salt.
-
¹H NMR Spectroscopy: This is the best way to confirm the ratio. Carefully integrate the peaks corresponding to the protons on the spirocycle and compare this to the (often absent or broad) proton signal from the oxalate. A more reliable method is to use an internal standard of known concentration. The chemical shifts of the protons alpha to the nitrogen will also change upon protonation, providing evidence of salt formation.
-
Elemental Analysis (CHN): This is a definitive method. The calculated elemental percentages for a 2:1 salt (C₁₂H₂₀N₂O₄S₂) are significantly different from a 1:1 salt (C₇H₁₁NO₂S).[11] This provides unambiguous confirmation of the stoichiometry.
Section 3: Key Experimental Protocols
The following protocols are generalized from established procedures for similar spirocyclic systems and amine salt formations.[7][8] Researchers should adapt them based on their specific starting materials and equipment.
Protocol 1: Synthesis of 2-Thia-6-azaspiro[3.3]heptane (Free Base)
(This protocol assumes starting from a suitable N-protected di-halo precursor)
-
Thietane Formation: Under an inert atmosphere (N₂ or Argon), dissolve the di-halo intermediate in anhydrous DMF to a concentration of 0.1 M. Add 1.5 equivalents of anhydrous sodium sulfide (Na₂S) in portions. Heat the mixture to 70-80 °C and monitor by LCMS. Upon completion, cool the reaction, pour it into water, and extract with an organic solvent (e.g., EtOAc or Ether). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
N-Deprotection (Tosyl Group Example): Dissolve the crude N-tosyl intermediate in a 3:1 mixture of acetic acid and 48% HBr. Add 1.1 equivalents of phenol (scavenger). Heat to 60-70 °C until the reaction is complete (monitor by LCMS). Cool to room temperature, and carefully neutralize the mixture with a cold aqueous solution of NaOH (e.g., 6M) until the pH is >10.
-
Workup: Extract the aqueous layer multiple times with dichloromethane (DCM). Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and use the resulting solution of the free base directly in the next step. Caution: Do not rotovap to dryness unless absolutely necessary, as the free amine can be volatile.
Protocol 2: Formation of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
-
Preparation: Take the crude solution of the free base from the previous step and determine its molar quantity (assuming 100% conversion for calculation). Prepare a solution of anhydrous oxalic acid (0.5 equivalents based on the amine) in isopropanol (IPA).
-
Precipitation: Add the oxalic acid solution dropwise to the stirred amine solution at room temperature. A white precipitate should begin to form. If the amine was in DCM, you may need to add IPA and slowly distill off the DCM to facilitate precipitation.
-
Isolation: Stir the resulting slurry for 1-2 hours at room temperature. If precipitation is slow, cool the mixture to 0-5 °C for an additional hour. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold IPA, followed by a non-polar solvent like diethyl ether, to remove residual impurities. Dry the solid under high vacuum to obtain the final hemioxalate salt.
Section 4: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Section 5: Key Compound Data
This table summarizes important quantitative data for the final product.
| Property | Value | Source |
| Compound Name | 2-Thia-6-azaspiro[3.3]heptane hemioxalate | [11] |
| Molecular Formula | C₁₂H₂₀N₂O₄S₂ | [11][12] |
| Molecular Weight | 320.4 g/mol | [11][12] |
| Stoichiometry | 2 moles amine : 1 mole oxalic acid | [11] |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Storage | Store in a cool, dry place away from light and moisture | General Knowledge |
References
-
oxalic acid reaction with secondary amines. (2009). Sciencemadness.org. [Link]
-
Hamza, D., & Tozer, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(10), 1413-1415. [Link]
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PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Almeida, J., et al. (2018). Interaction of oxalic acid with methylamine and its atmospheric implications. Physical Chemistry Chemical Physics, 20(10), 7019-7030. [Link]
-
Štefane, B., & Požgan, F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3285-3305. [Link]
-
Štefane, B., & Požgan, F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3285-3305. [Link]
-
Choudhury, B., et al. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]
-
Forming oxalte salts of amines. (2009). Sciencemadness.org. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Aakeröy, C. B., et al. (2025). Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate. [Link]
-
Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]
-
Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]
-
Wikipedia. (n.d.). Oxalic acid. Retrieved January 19, 2026, from [Link]
-
Al-Masum, M. (2025). Azetidines, Azetines and Azetes: Monocyclic. ResearchGate. [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
PubChem. (n.d.). 2-Azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Baranczak, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6460-6463. [Link]
-
Scott, J. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1552. [Link]
-
Nadin, A., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1269-1273. [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 114-121. [Link]
-
Hamza, D., & Tozer, M. J. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Fedoseev, P., & Stepanovs, D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(18), 5897. [Link]
-
Wuitschik, G., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1153-1191. [Link]
-
Maw, H., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11626-11634. [Link]
-
Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(5), 896-901. [Link]
- CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
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Technical Support Center: Purification of 2-Thia-6-azaspiro[3.3]heptane Derivatives
Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique purification challenges associated with this valuable spirocyclic scaffold. The inherent strain and basicity of the azetidine ring, combined with the presence of a sulfur heteroatom, introduce specific hurdles that require carefully considered strategies.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: My flash column chromatography results in significant peak tailing and poor separation. What's causing this and how can I fix it?
A: This is the most common issue encountered when purifying basic amines like 2-Thia-6-azaspiro[3.3]heptane derivatives on standard silica gel.
-
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of your azetidine ring interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding prevents the compound from eluting smoothly, leading to significant tailing, poor resolution, and in some cases, irreversible adsorption to the stationary phase.[4]
-
Solution: The key is to neutralize or "deactivate" the acidic silanol groups.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase (eluent). The most common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v). Ammonium hydroxide (NH₄OH) in methanol can also be used, particularly for highly polar compounds.[5] The modifier competes with your product for binding to the acidic sites, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic or chemically treated stationary phase. Alumina (basic or neutral) is a good alternative. Alternatively, functionalized silica gels, such as amino-propyl or diol-bonded silica, can provide different selectivity and reduce tailing.
-
Q2: After synthesis, my product is a persistent oil or a low-melting solid that is difficult to handle and crystallize. What purification strategy should I adopt?
A: This is a frequent challenge with small, non-planar amine scaffolds.[6] The free base form often lacks the rigid crystal lattice needed for easy solidification. The most effective strategy is to convert the basic amine into a stable, crystalline salt.[7][8]
-
Causality: Converting the tertiary amine to a quaternary ammonium salt introduces ionic character. This dramatically increases intermolecular forces (ionic interactions, hydrogen bonding), which raises the melting point and promotes the formation of an ordered, stable crystal lattice.[7]
-
Solution: Salt Formation & Crystallization
-
Acid Selection: Common acids for forming crystalline salts with amines include oxalic acid, hydrochloric acid (generated from HCl in ether or dioxane), methanesulfonic acid, and p-toluenesulfonic acid.[7] Oxalic acid is often an excellent first choice as it is a solid di-acid that frequently forms highly crystalline salts with amines.[8]
-
Procedure: Dissolve your crude oily product in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Then, add a solution of the chosen acid (e.g., oxalic acid in ethanol) dropwise with stirring. The salt will often precipitate out of the solution. The resulting solid can then be isolated by filtration and washed with a cold solvent to remove soluble impurities.
-
Recrystallization: The crude salt can be further purified by recrystallization from a suitable solvent system.[9]
-
Q3: I've identified a significant impurity with approximately double the mass of my desired product. What is it and how can I prevent its formation?
A: This is very likely a bis-alkylation or dimeric impurity.
-
Causality: The synthesis of the 2-Thia-6-azaspiro[3.3]heptane core often involves the reaction of a dielectrophile (like 3,3-bis(bromomethyl)thietane or a related precursor) with a primary amine. If the reaction conditions are not carefully controlled, one molecule of the dielectrophile can react with two molecules of the amine starting material, leading to a dimeric impurity.[7] This is particularly prevalent if the primary amine is used in excess or if the reagents are mixed together before heating.[7]
-
Prevention & Removal:
-
Control Stoichiometry and Addition: Use a precise 1:1 stoichiometry or a slight excess of the dielectrophile. A key strategy is to add the primary amine slowly to the solution of the dielectrophile at the reaction temperature. This maintains a low concentration of the amine, kinetically favoring the desired intramolecular cyclization over the undesired intermolecular dimerization.[7]
-
Purification: These dimeric impurities are typically much less polar than the desired spirocycle. They can often be removed via careful flash chromatography. Alternatively, trituration of the crude product with a solvent in which the dimer is soluble but the desired product is not (e.g., MTBE or diethyl ether) can be effective.[7]
-
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add 0.5-2% triethylamine or ammonium hydroxide to the eluent. Switch to neutral alumina or a functionalized stationary phase.[4] |
| Product Not Eluting | Compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. Use a gradient elution, starting with a non-polar solvent and gradually increasing to a highly polar one (e.g., 0% to 20% MeOH in DCM). |
| Poor Separation from Impurities | Co-elution due to similar polarities. | 1. Optimize Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC). Try systems with different selectivities (e.g., switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).[4] 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better resolution compared to liquid loading. |
| Low Mass Recovery | Irreversible adsorption on the column or product decomposition. | 1. Deactivate Silica: Always use a basic modifier as described above. 2. Check Stability: Run a quick TLC analysis by spotting your crude product, letting the plate sit for an hour, and then eluting it to see if any new spots (degradation products) appear. |
Guide 2: Troubleshooting Crystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The solution is supersaturated, cooling too quickly, or the melting point of the compound (or its impure form) is below the temperature of the solution.[10] | 1. Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10] 2. Form a Salt: If the free base consistently oils out, convert it to a crystalline salt (see FAQ 2 and Protocol 1). |
| No Crystals Form | The solution is not saturated enough, or nucleation is inhibited. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solvent's surface. Add a seed crystal of the pure compound if available.[4] 2. Increase Concentration: Slowly evaporate some of the solvent. 3. Change Solvent: Add an "anti-solvent" – a solvent in which your compound is insoluble – dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. |
| Low Crystalline Yield | Too much solvent was used; the compound has significant solubility even in the cold solvent. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent needed to dissolve the compound.[4] 2. Cool Thoroughly: Cool the flask in an ice bath for at least 30 minutes before filtering to maximize precipitation. 3. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) and attempt to obtain a second crop of crystals. |
Visualization of Key Processes
Purification Strategy Workflow
This diagram outlines a logical workflow for approaching the purification of a crude 2-Thia-6-azaspiro[3.3]heptane derivative.
Caption: Decision workflow for purifying 2-Thia-6-azaspiro[3.3]heptane derivatives.
Mechanism of Peak Tailing on Silica Gel
This diagram illustrates how a basic amine interacts with silica gel and how a basic modifier mitigates this effect.
Caption: How basic modifiers prevent peak tailing during chromatography.
Experimental Protocols
Protocol 1: Purification via Oxalate Salt Formation and Recrystallization
This protocol provides a reliable method for purifying oily or impure 2-Thia-6-azaspiro[3.3]heptane derivatives.
Materials:
-
Crude 2-Thia-6-azaspiro[3.3]heptane derivative
-
Oxalic acid (dihydrate or anhydrous)
-
Solvents: Ethanol (EtOH), Isopropanol (IPA), Diethyl ether (Et₂O)
-
Erlenmeyer flasks, magnetic stirrer, filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the Crude Product:
-
Place the crude amine (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar.
-
Dissolve the crude product in a minimal amount of a suitable solvent like IPA or EtOH (e.g., 5-10 mL). Stir until fully dissolved.
-
-
Prepare the Oxalic Acid Solution:
-
In a separate flask, prepare a saturated solution of oxalic acid in the same solvent. For a 1:1 salt, you will need one molar equivalent of oxalic acid relative to your amine. It is often convenient to add the solid acid directly if solubility allows, or as a concentrated solution.
-
Example Calculation: If you start with 1.0 g of an amine with MW = 150 g/mol (6.67 mmol), you will need 6.67 mmol of oxalic acid. Anhydrous MW = 90.03 g/mol (0.60 g); Dihydrate MW = 126.07 g/mol (0.84 g).
-
-
Salt Formation (Precipitation):
-
While vigorously stirring the amine solution at room temperature, add the oxalic acid solution (or solid) portion-wise or dropwise.
-
A white precipitate should begin to form. The addition of a less polar co-solvent like diethyl ether can sometimes aid precipitation if it does not occur spontaneously.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
-
Isolate the Crude Salt:
-
Cool the suspension in an ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble, non-basic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
Transfer the dried crude salt to a clean Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., boiling ethanol or an ethanol/water mixture) until the salt just dissolves.[9]
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under high vacuum.
-
-
Purity Analysis:
-
Assess the purity of the final salt by NMR, LC-MS, and melting point determination. The free base can be regenerated for further reactions by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent (e.g., DCM or EtOAc).
-
References
-
Makarov, M. V., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Available via ResearchGate. [Link]
-
Edwards, P., et al. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
-
Wuitschik, G., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Syntheses. Available via ResearchGate. [Link]
-
Edwards, P. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF on ResearchGate. [Link]
-
Google Patents. (2012). Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF on ResearchGate. [Link]
-
Al-said, N. H., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
Grygorenko, O. O., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews. [Link]
-
Kubicar, L., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics. [Link]
-
Mykhailiuk, P. K. (2020). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]
-
ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]
-
Meyers, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie. Available via ResearchGate. [Link]
-
Organic Chemistry Frontiers. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. [Link]
-
Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. [Link]
-
Rios Torres, R. (2022). Spiro Compounds - Synthesis and Applications. Wiley. [Link]
-
Al-Adhami, J. A. H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. [Link]
-
Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. [Link]
-
Singh, K., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules. [Link]
-
Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]
-
SciProfiles. (2023). Publication: Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
Sources
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- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Thia-6-azaspiro[3.3]heptane oxalic acid salt (2:1) CAS#: 920491-09-4 [amp.chemicalbook.com]
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Technical Support Center: Optimizing Reaction Conditions for 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Welcome to the technical support center for the synthesis and optimization of 2-Thia-6-azaspiro[3.3]heptane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique spirocyclic scaffold. The inherent strain in the four-membered rings of the spiro[3.3]heptane system presents unique challenges and opportunities in synthesis.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of 2-Thia-6-azaspiro[3.3]heptane hemioxalate?
A1: 2-Thia-6-azaspiro[3.3]heptane hemioxalate is a spirocyclic compound featuring a thietane and an azetidine ring sharing a single carbon atom.[3][4] The hemioxalate salt form indicates a 2:1 molar ratio of the spirocyclic amine to oxalic acid.[4] This unique three-dimensional structure is of significant interest in medicinal chemistry as it can serve as a bioisostere for other cyclic structures like piperidine or morpholine, potentially improving physicochemical properties and metabolic stability of drug candidates.[1][3][5]
Key Properties:
-
Molecular Formula: C₁₂H₂₀N₂O₄S₂[4]
-
Significance: Its rigid structure provides well-defined exit vectors for substituents, which is advantageous in drug design for precise interaction with biological targets.[1][3] It is often used as an intermediate in the synthesis of novel therapeutics, particularly for central nervous system disorders.[3]
Q2: What are the recommended storage and handling conditions for 2-Thia-6-azaspiro[3.3]heptane hemioxalate?
A2: As with many amine salts, proper storage is crucial to maintain the integrity of the compound. While specific stability data for this exact compound is not extensively published, general best practices for similar compounds, such as 2-oxa-6-azaspiro[3.3]heptane oxalate, recommend storing it in an inert atmosphere, in a freezer at temperatures under -20°C.[6] This is to prevent potential degradation from atmospheric moisture and temperature fluctuations. Some oxalate salts can have stability issues, making long-term storage a consideration.[7]
Q3: Why is the hemioxalate salt form commonly used?
A3: The formation of a salt, such as a hemioxalate, is a common strategy in pharmaceutical development to improve the stability, solubility, and handling properties of a free base.[3] The hemioxalate salt often provides a crystalline solid that is easier to purify and handle compared to the free base, which may be an oil or a low-melting solid. The choice of oxalic acid and the 2:1 stoichiometry is typically determined through salt screening studies to find the optimal salt form with desirable physicochemical properties.
II. Troubleshooting Guide: Synthesis of the Spirocyclic Core
The synthesis of the 2-thia-6-azaspiro[3.3]heptane core is a multi-step process that can be prone to side reactions and low yields.[3]
Q4: I am experiencing low yields during the spirocyclization step. What are the likely causes and how can I optimize the reaction?
A4: Low yields in spirocyclization are a common challenge and can often be attributed to several factors.[8]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Some reactions may require lower temperatures to minimize side reactions, while others need higher temperatures to overcome the activation energy for ring formation.
-
Steric Hindrance: The formation of two strained four-membered rings is sterically demanding.
-
Side Reactions: Grob-type fragmentation is a known side reaction in the synthesis of strained spirocycles, leading to the formation of undesired byproducts.[9]
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures. | Lower temperatures can reduce side reactions, while higher temperatures may be necessary for cyclization. |
| Solvent | Test a variety of solvents with different polarities. | The choice of solvent can significantly impact reaction rates and selectivity. For similar spirocycle syntheses, solvents like THF and DMF/water mixtures have been used.[10] |
| Base | Screen different bases (e.g., KOt-Bu, Cs₂CO₃). | The strength and steric bulk of the base can influence the outcome of the cyclization.[7][10] |
| Concentration | Perform the reaction under high dilution conditions. | This can favor intramolecular cyclization over intermolecular polymerization. |
Experimental Protocol: General Spirocyclization Optimization
-
Set up a series of parallel reactions in small vials.
-
In each vial, dissolve the precursor in the chosen solvent.
-
Add the selected base at the desired temperature.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Quench the reactions and analyze the crude product mixture to determine the yield of the desired spirocycle and the presence of any byproducts.
III. Troubleshooting Guide: Hemioxalate Salt Formation
The formation of the hemioxalate salt is a critical step that impacts the purity, stability, and handling of the final product.[3]
Q5: I am having difficulty obtaining a crystalline solid during the hemioxalate salt formation. The product is an oil or an amorphous solid. What should I do?
A5: The inability to form a crystalline solid can be due to impurities, incorrect stoichiometry, or sub-optimal crystallization conditions.
Troubleshooting Steps & Optimization:
| Issue | Potential Cause | Recommended Action |
| Oily Product | Residual solvent or impurities. | Ensure the free base is pure before salt formation. Use a co-solvent system or try anti-solvent crystallization. |
| Amorphous Solid | Rapid precipitation. | Slow down the crystallization process by cooling the solution slowly. Try different solvents or solvent mixtures. |
| Incorrect Stoichiometry | Inaccurate measurement of the free base or oxalic acid. | Carefully measure 0.5 equivalents of oxalic acid for every 1 equivalent of the free base.[3] |
Experimental Protocol: Optimizing Hemioxalate Crystallization
-
Solvent Screening: Dissolve a small amount of the purified free base in various solvents (e.g., methanol, ethanol, isopropanol, acetone) at an elevated temperature (e.g., 50°C).[3]
-
Acid Addition: Prepare a solution of 0.5 equivalents of oxalic acid dihydrate in the same solvent. Add the oxalic acid solution dropwise to the free base solution while stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. If no crystals form, try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity is observed.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q6: The isolated hemioxalate salt has a low melting point or appears to be hygroscopic. What are the implications and how can this be addressed?
A6: A low or broad melting point often indicates the presence of impurities. Hygroscopicity, the tendency to absorb moisture from the air, can make handling and accurate weighing difficult. While the hemioxalate is generally chosen for its stability, other salt forms might be considered if these issues persist. For instance, hydrochloride salts can be prepared, but they may also be hygroscopic.[3] A thorough evaluation of alternative salt forms may be necessary to find the one with the most desirable properties for your application.[3]
IV. Purification and Analysis
Q7: What are the recommended methods for purifying the free base and the final hemioxalate salt?
A7:
-
Free Base: Column chromatography is often used to purify the free base before salt formation.[10] The choice of eluent will depend on the polarity of the compound.
-
Hemioxalate Salt: Recrystallization is the preferred method for purifying the final salt. If recrystallization is challenging, slurry washing with a suitable solvent can also be effective.
Q8: What analytical techniques are essential for characterizing 2-Thia-6-azaspiro[3.3]heptane hemioxalate?
A8: A combination of analytical techniques is necessary to confirm the structure and purity of the final product.
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and check for impurities. |
| LC-MS | To determine the purity and confirm the molecular weight. |
| Elemental Analysis | To confirm the elemental composition and the 2:1 stoichiometry of the hemioxalate salt. |
| X-ray Crystallography | To unambiguously determine the three-dimensional structure of the crystalline salt. |
References
- Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis.
-
PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. [Link]
- Martyn, L., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21.
-
Mayo Clinic. (2023, May 11). Hyperoxaluria and oxalosis. [Link]
- BenchChem. (2025, November). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Flippin, L. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. [Link]
- Semantic Scholar. (n.d.). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry.
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]
- Carreira, E. M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
- ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ResearchGate. (n.d.).
-
Sciencemadness.org. (2018, June 13). Need help with growing crystals of sodium cobalt oxalate complex. [Link]
-
Scurr, D., et al. (n.d.). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. Crystal Growth & Design. [Link]
- Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.
- ACS Publications. (2025, September 25).
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
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- 4. 2-Thia-6-azaspiro[3.3]heptane hemioxalate | C12H20N2O4S2 | CID 75480735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 2-Oxa-6-azaspiro[3.3]heptane oxalate | 1159599-99-1 [sigmaaldrich.com]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Storage of 2-Thia-6-azaspiro[3.net]heptane Hemioxalate
Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this spirocyclic compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reproducibility of your experimental results. Spirocyclic motifs are increasingly utilized in drug discovery to enhance physicochemical and pharmacokinetic properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Thia-6-azaspiro[3.3]heptane hemioxalate?
For long-term stability, 2-Thia-6-azaspiro[3.3]heptane hemioxalate should be stored at 2-8°C in a tightly sealed container, away from moisture.[3] Some suppliers may recommend storage in a freezer at temperatures under -20°C, particularly if the material is of high purity for sensitive applications.[4] The key is to minimize exposure to ambient temperature, humidity, and light.
Q2: How does the hemioxalate salt form contribute to the compound's stability?
The formation of a hemioxalate salt is a common strategy in medicinal chemistry to improve the stability, solubility, and handling properties of amine-containing compounds.[5] The salt formation protonates the basic nitrogen in the azaspiro[3.3]heptane ring, which can protect it from certain degradation pathways. However, the stability of the salt itself is dependent on environmental factors, particularly pH and moisture.[6]
Q3: Is 2-Thia-6-azaspiro[3.3]heptane hemioxalate sensitive to light or air?
While specific photostability data for this compound is not extensively published, it is a general best practice for complex organic molecules, especially those containing heteroatoms like sulfur and nitrogen, to be protected from light. Long-term exposure to UV light can potentially lead to degradation. Storage in amber vials or in a dark environment is recommended.[7] The compound is generally stable under normal atmospheric conditions, but for long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, dry, dark, and tightly sealed), 2-Thia-6-azaspiro[3.3]heptane hemioxalate is expected to be stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier. Regular quality control checks are advised for material that has been in storage for multiple years.
Q5: How should I prepare stock solutions, and how stable are they?
Stock solutions should be prepared in a high-purity, anhydrous solvent. The choice of solvent will depend on the specific experimental requirements. For many applications, DMSO or methanol are suitable. Due to the hygroscopic nature of many amine salts, it is crucial to use dry solvents and handle the solid compound in a low-humidity environment, such as a glove box.[8]
The stability of stock solutions is generally lower than that of the solid compound. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
Issue 1: Inconsistent results or loss of compound activity in assays.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of the compound. The spirocyclic structure, while conferring conformational rigidity, can still be susceptible to chemical modification.[9]
-
Troubleshooting Steps:
-
Verify the storage conditions of the solid compound.
-
Assess the age of the compound and its storage history.
-
Prepare a fresh stock solution from a new or properly stored batch of the solid compound and repeat the experiment.
-
Perform an analytical check (e.g., LC-MS or ¹H NMR) on the stock solution to confirm the compound's identity and purity.
-
-
-
Possible Cause 2: Salt Disproportionation. In the presence of moisture or incompatible excipients, the hemioxalate salt can disproportionate, reverting to the free base and oxalic acid.[6][10] This can alter the compound's solubility and bioavailability.
-
Troubleshooting Steps:
-
Review the composition of your experimental buffer or formulation for any strongly acidic or basic components that could disrupt the salt form.
-
Ensure that all solvents and excipients are anhydrous.
-
Consider the pH of your solutions. The stability of oxalate salts can be pH-dependent.[11]
-
-
Issue 2: The solid compound appears discolored or has a changed texture (e.g., clumping).
-
Possible Cause: Moisture Absorption. Amine salts are often hygroscopic, meaning they can absorb moisture from the air.[8] This can lead to clumping, discoloration, and can also facilitate chemical degradation.
-
Troubleshooting Steps:
-
Always handle the solid compound in a dry environment.
-
Ensure the container is tightly sealed immediately after use.
-
If moisture absorption is suspected, the compound can be dried under a high vacuum. However, it is crucial to first confirm that the compound is not heat-sensitive.
-
For future prevention, store the compound in a desiccator.
-
-
Issue 3: Poor solubility of the compound in the desired solvent.
-
Possible Cause 1: Incorrect Solvent Choice. While the hemioxalate salt form is intended to improve solubility, the compound will still have a specific solubility profile.
-
Troubleshooting Steps:
-
Consult the supplier's technical data sheet for recommended solvents.
-
If the information is unavailable, perform small-scale solubility tests with a range of solvents (e.g., water, methanol, ethanol, DMSO, DMF).
-
Gentle warming or sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures.
-
-
-
Possible Cause 2: Salt Disproportionation. As mentioned previously, if the salt has disproportionated, the resulting free base may have different solubility characteristics.[10]
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is unexpectedly acidic, it could indicate the presence of free oxalic acid.[11]
-
Attempting to adjust the pH may help to redissolve the compound, but this should be done with a thorough understanding of the compound's stability at different pH values.
-
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (refrigerator) or ≤ -20°C (freezer) | Minimizes thermal degradation.[3][12] |
| Atmosphere | Tightly sealed container; inert gas for long-term | Protects from moisture and oxidation.[8] |
| Light Exposure | Store in the dark (e.g., amber vial) | Prevents potential photodegradation.[7] |
| Humidity | Low humidity environment; use of desiccants | Amines and their salts can be hygroscopic.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the container of 2-Thia-6-azaspiro[3.3]heptane hemioxalate to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
In a controlled environment (e.g., a fume hood with low humidity or a glove box), weigh the required amount of the compound into a sterile, dry vial.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visual Workflow and Troubleshooting
Diagram 1: Decision Tree for Troubleshooting Compound Instability
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0 [amp.chemicalbook.com]
- 4. 2-Oxa-6-azaspiro[3.3]heptane oxalate | 1159599-99-1 [sigmaaldrich.com]
- 5. Buy 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0 [smolecule.com]
- 6. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csuohio.edu [csuohio.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. tandfonline.com [tandfonline.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Thia-6-azaspiro[3.3]heptane, hemioxalate salt | 1233143-48-0 [sigmaaldrich.com]
Common byproducts in "2-Thia-6-azaspiro[3.3]heptane" synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Thia-6-azaspiro[3.3]heptane. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) for scientists working with this valuable spirocyclic scaffold. Our goal is to help you navigate the common challenges in its synthesis, identify and eliminate byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization yield for 2-Thia-6-azaspiro[3.3]heptane is consistently low. What are the most likely causes?
A1: Low yields in the formation of the spiro[3.3]heptane core are often traced back to a few critical factors:
-
Inefficient Ring Closure: The construction of strained four-membered rings (azetidine and thietane) is entropically and enthalpically challenging. Inadequate activation of leaving groups, suboptimal base strength, or incorrect solvent choice can hinder the desired intramolecular cyclization.
-
Competing Side Reactions: The primary competing pathway is intermolecular polymerization, where the nucleophilic amine or thiol reacts with another molecule of the starting material instead of cyclizing. High concentrations can favor this outcome.
-
Starting Material Quality: Impurities in the precursor, such as unreacted starting materials from a previous step or regioisomers, can interfere with the cyclization.
-
Grob-type Fragmentation: In some synthetic routes, particularly those starting from 3-substituted azetidines, a Grob-type fragmentation can occur as a side reaction, leading to the formation of 3-methylene azetidine instead of the desired spirocycle.[1]
Q2: I'm observing a significant amount of a high-molecular-weight, poorly soluble material in my crude product. What is it and how can I prevent it?
A2: This is a classic sign of intermolecular polymerization. Instead of the nitrogen and sulfur nucleophiles cyclizing intramolecularly to form the spirocycle, they react with other molecules in an intermolecular fashion, leading to linear or cross-linked polymers.
-
Prevention Strategy: The most effective way to minimize polymerization is to perform the cyclization step under high-dilution conditions. By slowly adding the substrate to a large volume of solvent containing the base, you maintain a very low instantaneous concentration of the reactant, which kinetically favors the intramolecular cyclization over the intermolecular reaction.
Q3: My NMR spectrum shows more peaks than expected. What are the common isomeric byproducts?
A3: Besides the desired product, several isomers or related structures could be present:
-
Regioisomers: If the synthesis involves the opening of an epoxide or aziridine ring, attack at the incorrect position can lead to a regioisomeric precursor which may or may not cyclize, resulting in a complex mixture.
-
Dimers/Trimers: Small oligomers (dimers, trimers) can form as soluble byproducts before significant polymerization occurs. These will have more complex NMR spectra but similar structural motifs.
-
Oxidized Byproducts: The thiol or thietane moiety can be susceptible to oxidation, leading to the formation of disulfide-linked dimers or sulfoxides/sulfones, especially if the reaction is exposed to air for extended periods.
Troubleshooting Guide: Byproduct Identification and Removal
A common and effective route to the 2-Thia-6-azaspiro[3.3]heptane core involves the construction of the two heterocyclic rings in a stepwise fashion. This guide will focus on troubleshooting a synthetic pathway involving the formation of a substituted azetidine followed by the construction of the thietane ring.
Key Reaction & Byproduct Formation Pathway
The diagram below illustrates a generalized synthetic approach and highlights where common byproducts can arise.
Sources
Technical Support Center: Synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Synthesis of 2-Thia-6-azaspiro[3.3]heptane
The 2-thia-6-azaspiro[3.3]heptane core is a unique three-dimensional structure increasingly utilized in drug discovery programs. Its constrained conformation can offer advantages in target binding and pharmacokinetic properties. The synthesis, however, can be challenging, often involving multi-step sequences with potential for low yields and impurity formation. A common synthetic strategy involves the construction of the spirocyclic core through the formation of the thietane or azetidine ring, followed by the second ring closure. The final step typically involves the formation of a stable, crystalline hemioxalate salt, which aids in purification and handling.
A plausible and efficient synthetic approach is the double nucleophilic displacement reaction. This can be approached in two ways:
-
Route A: Reaction of a pre-formed N-protected 3,3-bis(halomethyl)azetidine with a sulfur nucleophile.
-
Route B: Reaction of a pre-formed 3,3-bis(halomethyl)thietane with a primary amine or ammonia, followed by deprotection if necessary.
This guide will focus on troubleshooting common issues that may arise during these synthetic routes and the subsequent salt formation.
II. Troubleshooting Guide: Low Yields and Reaction Failures
Low product yield is one of the most common challenges encountered in the synthesis of spirocyclic systems. The following sections address specific problems and provide actionable solutions.
Q1: The initial ring-closing reaction to form the spirocyclic core is sluggish or results in a low yield. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a low-yielding cyclization step. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Reactivity of Nucleophile/Electrophile: The inherent reactivity of your starting materials is critical.
-
For Route A (using a sulfur nucleophile):
-
Choice of Sulfur Nucleophile: Sodium sulfide (Na₂S) is a common choice. Ensure it is anhydrous and of high purity. The hydration state of Na₂S can significantly impact its nucleophilicity. Consider using freshly prepared or commercially sourced anhydrous Na₂S.
-
Alternative Sulfur Sources: Other nucleophilic sulfur sources like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can be explored.
-
-
For Route B (using an amine):
-
Amine Nucleophilicity: If using a substituted amine, steric hindrance or electron-withdrawing groups can reduce its nucleophilicity. For the synthesis of the parent amine, ammonia or a protected ammonia equivalent is used.
-
-
-
Poor Solubility of Reagents: If your reagents are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solvent Choice: Select a solvent that dissolves both the bis-electrophile and the nucleophile. Aprotic polar solvents like DMF, DMSO, or NMP are often effective. For reactions with sodium sulfide, a mixture of DMF and water can sometimes improve solubility and reactivity.
-
-
Inappropriate Reaction Temperature:
-
Optimization: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be incrementally increased.
-
-
Suboptimal Base:
-
Base Selection: In reactions involving amine nucleophiles, a non-nucleophilic base is often required to neutralize the generated acid. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). The choice of base can be critical and may require screening. For sulfide displacement, a base is not typically required.
-
-
Leaving Group Efficiency:
-
Halide Choice: Bromides are generally better leaving groups than chlorides. If your starting material is a bis-chloro derivative, consider converting it to the bis-bromo or even a bis-tosylate derivative to enhance reactivity.
-
Experimental Workflow for Optimizing the Cyclization Step:
Caption: Troubleshooting workflow for low cyclization yield.
Q2: I am observing significant formation of a side product with approximately double the mass of my expected product. What is this impurity and how can I prevent it?
Answer:
This is a classic sign of intermolecular reaction competing with the desired intramolecular cyclization. The high-mass impurity is likely a dimer or polymer.
Likely Cause:
-
High Concentration: At high concentrations, the probability of two reactive molecules encountering each other increases, favoring intermolecular reactions.
Solutions:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high dilution. This is achieved by slowly adding the bis-electrophile solution to a solution of the nucleophile over an extended period (e.g., 8-12 hours) using a syringe pump. This maintains a very low instantaneous concentration of the bis-electrophile, minimizing dimerization.
Table 1: Effect of Concentration on Dimer Formation
| Concentration | Dimer Formation (%) | Monomer Yield (%) |
| 1.0 M | 40-50 | 30-40 |
| 0.1 M | 15-25 | 50-60 |
| 0.01 M (High Dilution) | < 5 | > 80 |
Data is illustrative and will vary based on specific substrates and conditions.
III. Purification and Salt Formation FAQs
Proper purification and salt formation are crucial for obtaining a high-purity final product.
Q3: The crude product is an oil and difficult to purify by crystallization. What are my options?
Answer:
The free base of 2-Thia-6-azaspiro[3.3]heptane is often an oil or a low-melting solid.
Purification Strategies:
-
Column Chromatography: Purification of the free base by silica gel column chromatography is a common approach. A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically used. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Boc Protection: If the nitrogen atom is unprotected, it can be protected with a Boc group (di-tert-butyl dicarbonate). The resulting N-Boc protected spirocycle is often a more crystalline and less polar solid, making it easier to purify by chromatography or crystallization. The Boc group can be removed later with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q4: I am having trouble forming a crystalline hemioxalate salt. The product precipitates as a gum or oil. What can I do?
Answer:
The formation of a crystalline salt depends on several factors, including solvent, temperature, and purity of the free base.
Troubleshooting Salt Formation:
-
Purity of the Free Base: Ensure the free base is as pure as possible before attempting salt formation. Impurities can inhibit crystallization.
-
Solvent System: The choice of solvent is critical.
-
Good Solvents for Amines: Alcohols like isopropanol (IPA) or ethanol are good solvents for the free base.
-
Anti-Solvents for Salts: Ethers like diethyl ether or methyl tert-butyl ether (MTBE) are often used as anti-solvents to induce precipitation of the salt.
-
-
Stoichiometry: For the hemioxalate salt, it is crucial to use exactly 0.5 equivalents of oxalic acid per equivalent of the amine. An excess or deficit of the acid can lead to the formation of other salt forms or mixtures that are difficult to crystallize.
-
Temperature: Dissolving the amine and oxalic acid in a minimal amount of a warm solvent and then allowing it to cool slowly can promote the growth of larger, more well-defined crystals.
-
Seeding: If you have a small amount of crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Detailed Protocol for Hemioxalate Salt Formation:
-
Purify the 2-Thia-6-azaspiro[3.3]heptane free base by column chromatography.
-
Dissolve the purified free base (1.0 eq) in a minimal amount of warm isopropanol.
-
In a separate flask, dissolve oxalic acid (0.5 eq) in a minimal amount of warm isopropanol.
-
Slowly add the oxalic acid solution to the stirred solution of the free base.
-
If a precipitate does not form immediately, allow the solution to cool to room temperature, and then to 0-4 °C in an ice bath.
-
If crystallization is still slow, add diethyl ether dropwise until the solution becomes cloudy.
-
Allow the mixture to stand at low temperature for several hours to complete the crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether.
-
Dry the solid under vacuum to a constant weight.
Caption: Troubleshooting workflow for hemioxalate salt crystallization.
IV. References
-
Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1879-1882.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4525-4528.
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6386-6389.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23.
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane hemioxalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of formate salts of tertiary amines. Retrieved from
Overcoming solubility issues of "2-Thia-6-azaspiro[3.3]heptane" in organic solvents
Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during experimentation with this unique spirocyclic scaffold. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful integration of 2-Thia-6-azaspiro[3.3]heptane into your research endeavors.
Understanding the Molecule: 2-Thia-6-azaspiro[3.3]heptane
2-Thia-6-azaspiro[3.3]heptane is a rigid, spirocyclic compound featuring a secondary amine and a thioether. Its unique three-dimensional structure and the presence of heteroatoms with hydrogen bonding capabilities dictate its solubility profile. The secondary amine can act as both a hydrogen bond donor and acceptor, while the sulfur atom of the thioether can act as a hydrogen bond acceptor. These characteristics suggest a degree of polarity, making solvent selection a critical step for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Thia-6-azaspiro[3.3]heptane not dissolving in my chosen organic solvent?
A1: The principle of "like dissolves like" is paramount. The solubility of 2-Thia-6-azaspiro[3.3]heptane is governed by the intermolecular forces between it and the solvent molecules. If the polarity of your solvent does not favorably interact with the polar groups (secondary amine and thioether) of the molecule, dissolution will be poor. For instance, non-polar solvents like hexanes will likely be poor solvents, while more polar solvents that can engage in hydrogen bonding are expected to be more effective.
Q2: I am observing a precipitate forming over time after initially dissolving the compound. What is happening?
A2: You are likely observing the difference between kinetic and thermodynamic solubility.[1][2] Initially, you may have formed a supersaturated, kinetically soluble solution. Over time, the system equilibrates to its thermodynamically stable state, resulting in the precipitation of the excess solute. For applications requiring long-term stability in solution, determining the thermodynamic solubility is crucial.
Q3: Can I simply heat the mixture to dissolve my compound?
A3: Increasing the temperature generally increases the solubility of solids in liquids.[3][4] However, this is not always a linear or predictable relationship and can depend on the enthalpy and entropy of dissolution.[5][6] While gentle heating can be a useful technique, be cautious of potential compound degradation at elevated temperatures. It is advisable to first assess the thermal stability of 2-Thia-6-azaspiro[3.3]heptane in your chosen solvent.
Q4: Are there any general solvent recommendations to start with?
A4: Based on the structure, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points for creating stock solutions due to their strong hydrogen bond accepting capabilities. For less polar applications, solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) may be suitable. Protic solvents like methanol and ethanol can also be effective due to their ability to hydrogen bond with the secondary amine.[7][8]
Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues
This guide will walk you through a logical progression of steps to identify the optimal solvent system for your specific application.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale, systematic screening of a range of solvents with varying polarities. This will provide a qualitative understanding of the compound's solubility profile.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the secondary amine. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM) | Moderate polarity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity, hydrogen bond acceptors. |
| Non-polar | Toluene, Hexanes | To establish a baseline for poor solubility. |
Experimental Protocol: Small-Scale Solubility Screening
-
Weigh approximately 1-2 mg of 2-Thia-6-azaspiro[3.3]heptane into separate small, clear vials.
-
Add a measured volume (e.g., 100 µL) of the first solvent to the first vial.
-
Vortex the vial for 30-60 seconds at room temperature.
-
Visually inspect for complete dissolution against a dark background.
-
If the compound dissolves, add another measured volume of solvent to determine an approximate solubility range.
-
If the compound does not dissolve, you can try gentle heating (e.g., 40-50 °C) to assess the effect of temperature.
-
Repeat for each solvent in your screening panel.
-
Record your observations (e.g., "soluble," "partially soluble," "insoluble at room temperature," "soluble with heating").
Step 2: Quantitative Solubility Determination
Once you have identified promising solvents, a more quantitative assessment is necessary. The shake-flask method is a reliable technique for determining thermodynamic solubility.[1][9]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Add an excess amount of 2-Thia-6-azaspiro[3.3]heptane to a known volume of the chosen solvent in a sealed vial. The goal is to have undissolved solid remaining.
-
Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of 2-Thia-6-azaspiro[3.3]heptane in the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the supernatant to determine the thermodynamic solubility.
Step 3: Co-Solvent Systems for Enhanced Solubility
If the solubility in a single solvent is insufficient for your experimental needs, a co-solvent system can be employed.[][11] Co-solvents can modulate the polarity of the solvent mixture to better match the solute.[11]
Common Co-Solvent Strategies:
-
Aqueous-Organic Mixtures: For applications requiring partial aqueous environments, adding a water-miscible organic solvent like DMSO, ethanol, or acetonitrile to water can significantly enhance solubility.
-
Mixed Organic Systems: Blending two or more miscible organic solvents can fine-tune the polarity and hydrogen bonding characteristics of the solvent system.
Experimental Protocol: Co-Solvent Optimization
-
Prepare a series of solvent mixtures with varying ratios of the co-solvents (e.g., 90:10, 80:20, 50:50 of solvent A to solvent B).
-
Using the shake-flask method described above, determine the solubility of 2-Thia-6-azaspiro[3.3]heptane in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent ratio to identify the optimal mixture for maximum solubility.
Step 4: The Impact of pH
For applications in aqueous-buffered systems, the pH can have a significant impact on the solubility of 2-Thia-6-azaspiro[3.3]heptane. The secondary amine is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Determine the solubility of 2-Thia-6-azaspiro[3.3]heptane in each buffer using the shake-flask method.
-
Plot solubility as a function of pH to understand the relationship and identify the optimal pH range for your experiment.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for troubleshooting solubility issues.
Caption: A decision-making workflow for systematically addressing solubility challenges.
Caption: Illustrating the key intermolecular interactions influencing solubility.
References
- Vertex AI Search. (n.d.). Methods of solubility enhancements.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Chemdiv. (n.d.). Compound 2-thia-6-azaspiro[3.3]heptane.
- PubChem. (n.d.). 2-Azaspiro(3.3)heptane.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- iChemical. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane, CAS No. 174-78-7.
- Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- YouTube. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
- Chemistry LibreTexts. (2025, March 18). 24.2: Structure and Properties of Amines.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Quora. (2018, March 30). Are amines soluble in organic solvents?
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PharmaTutor. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- BYJU'S. (n.d.). Physical Properties of Amines.
- ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- MDPI. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- RSC Publishing. (2018, August 6). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
- Wikipedia. (n.d.). Organic sulfide.
Sources
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Scalability and Troubleshooting in the Synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
Welcome to the technical support guide for the synthesis of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate. This document is designed for researchers, process chemists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, preparative scales. 2-Thia-6-azaspiro[3.3]heptane is a valuable spirocyclic scaffold in modern medicinal chemistry, often used as a three-dimensional bioisosteric replacement for piperidine, morpholine, or thiomorpholine moieties to enhance properties like solubility, metabolic stability, and basicity.[1]
This guide moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters at each stage of the synthesis, anticipating scalability challenges, and troubleshooting common issues encountered in the field.
Section 1: Overview of the Synthetic Pathway
The synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is a multi-step process that requires careful control over reaction conditions and purification procedures to achieve high yield and purity at scale. The general, scalable pathway involves the formation of a key azetidinone intermediate, subsequent spirocyclization, deprotection of the amine, and final salt formation for stability and ease of handling.[2]
General Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Troubleshooting and Scalability FAQs by Stage
This section addresses common questions and issues that arise during scale-up.
Stage 1: Synthesis of 1-Boc-3-azetidinone (Key Intermediate)
The quality of this key intermediate is paramount for the success of subsequent steps. While multiple routes exist, the oxidation of N-Boc-3-hydroxyazetidine is a common and scalable approach.[3][4]
Q: What are the primary scalability concerns when preparing 1-Boc-3-azetidinone via Swern oxidation?
A: The primary concerns for scaling Swern-type oxidations are:
-
Temperature Control: The formation of the active species with oxalyl chloride and DMSO is highly exothermic and must be performed at very low temperatures (typically below -60 °C) to prevent side reactions. Large reactors have a lower surface-area-to-volume ratio, making efficient heat removal challenging.[2] A robust cooling system is non-negotiable.
-
Gas Evolution: The reaction produces carbon monoxide and carbon dioxide. The reactor must be equipped with adequate ventilation and pressure management systems.
-
Reagent Stoichiometry and Addition: Slow, controlled addition of reagents is critical. On a large scale, this requires calibrated dosing pumps to maintain the reaction profile and prevent temperature spikes.
-
Workup: The aqueous quench of the reaction can also be exothermic. The workup procedure must be designed to handle large volumes and potential emulsions during extraction.
Q: Troubleshooting: My oxidation reaction is providing low yields (<80%). What should I investigate?
A: Low yields in this step often trace back to a few key areas:
-
Moisture: Ensure all solvents (especially DCM and DMSO) and glassware are rigorously dried. Water will consume the activated species.
-
Reagent Quality: Use high-purity oxalyl chloride or an alternative activator. Old or improperly stored DMSO can also be problematic.
-
Temperature Excursions: If the temperature rises significantly during the addition of oxalyl chloride or the alcohol, the active electrophile can decompose, leading to incomplete conversion. Verify the calibration of your temperature probes and the efficiency of your cooling bath/jacket.
-
Incorrect Stoichiometry: Precisely measure all reagents. An excess of triethylamine is common, but significant deviations in other reagents can impact the outcome.
Stage 2: Thia-azaspirocyclization
This is the key bond-forming step to create the spirocyclic core. It typically involves a reductive amination followed by intramolecular cyclization.
Q: What are the critical process parameters for achieving high yield and purity in the spirocyclization step at scale?
A: Success at scale hinges on controlling the reaction kinetics to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Concentration: Running the reaction at high dilution can favor the intramolecular cyclization and minimize the formation of dimeric and polymeric byproducts. However, this negatively impacts reactor throughput. An optimal concentration must be determined through process development studies.
-
Base Selection and Equivalents: A non-nucleophilic base is required to neutralize the HCl salt of cysteamine and facilitate the cyclization. The choice and amount of base (e.g., triethylamine, DIPEA) can affect reaction rate and impurity profiles.
-
Temperature: The reaction is often run at a moderate temperature. Too low, and the reaction may be impractically slow; too high, and impurity formation may increase. A consistent temperature profile is crucial for batch-to-batch reproducibility.
-
Order of Addition: The sequence of adding reagents can be critical. Pre-mixing the ketone and cysteamine before the addition of the reducing agent and base is a common strategy.
Q: Troubleshooting: I am observing a significant amount of an unknown impurity with approximately double the mass of the desired product. What is happening?
A: This is a classic sign of intermolecular dimerization. It occurs when a molecule of the intermediate reacts with another before it has a chance to cyclize intramolecularly. To mitigate this:
-
Lower the Concentration: As a first step, try reducing the reaction concentration by increasing the solvent volume.
-
Optimize Addition Rate: If adding one reagent to another, slow the addition rate significantly. This keeps the instantaneous concentration of the added reagent low, favoring the intramolecular pathway.
-
Re-evaluate the Solvent: The choice of solvent can influence reaction rates. Ensure the solvent system fully solubilizes all reactants and intermediates.
Stage 3: Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved under acidic conditions. While straightforward, this step presents challenges related to safety, material compatibility, and impurity formation on a larger scale.[5][6]
Q: What are the pros and cons of using Trifluoroacetic Acid (TFA) versus HCl in Dioxane for large-scale Boc deprotection?
A: This is a critical process decision with significant operational and safety implications.
| Parameter | TFA in Dichloromethane (DCM) | HCl in Dioxane/Alcohols |
| Reactivity | Very fast and efficient, often at room temperature.[7] | Effective, may require gentle heating. |
| Byproducts | Generates trifluoroacetate salts, which can be difficult to remove. | Generates chloride salts, which are often easily precipitated or washed out. |
| Corrosivity | Highly corrosive to stainless steel reactors. Requires glass-lined reactors or specialized alloys. | Corrosive, especially in the presence of water. Glass-lined reactors are strongly preferred. |
| Cost & Waste | TFA is expensive, and its disposal can be costly. | HCl is inexpensive. Dioxane is a regulated solvent that must be handled carefully. |
| Side Reactions | The intermediate t-butyl cation can cause side reactions like t-butylation of the sulfur atom or other nucleophilic sites.[5][8] | Similar risk of t-butylation, though sometimes less pronounced depending on the substrate and conditions. |
Recommendation for Scale-Up: HCl in a solvent like isopropanol or dioxane is often preferred for large-scale synthesis due to lower cost, easier salt handling, and slightly lower corrosivity compared to neat TFA.[9]
Q: Troubleshooting: After deprotection, my product is contaminated with t-butylated byproducts. How can I prevent this?
A: This side reaction is caused by the electrophilic t-butyl cation generated during the deprotection.[5][8] To prevent it, you must use a "scavenger" that can trap this cation.
-
Common Scavengers: Anisole, triethylsilane (TES), or water are effective scavengers.
-
Implementation: Add 1 to 5 equivalents of the scavenger to the reaction mixture before introducing the acid. Triethylsilane is particularly effective as it reduces the t-butyl cation to isobutane, a volatile gas.
Stage 4: Hemioxalate Salt Formation & Purification
Formation of the hemioxalate salt is a critical final step to ensure the product is a stable, crystalline solid with good handling properties.[2]
Q: What are the most important factors for obtaining a high-purity, crystalline hemioxalate salt at scale?
A: Crystallization is a science in itself. Key factors include:
-
Stoichiometry: Precise addition of 0.5 equivalents of oxalic acid is crucial for forming the hemioxalate salt.[2] An excess or deficit can lead to the formation of other salt forms or leave unreacted free base, impacting purity and crystalline form.
-
Solvent Selection: Methanol or ethanol are commonly used. The ideal solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure high recovery.[2]
-
Cooling Profile: A slow, controlled cooling rate is essential for growing larger, more uniform crystals, which are easier to filter and typically have higher purity. Crash-cooling will lead to fine particles that are difficult to handle and may trap impurities.
-
Seeding: On a large scale, seeding the solution with a small amount of pure product at the point of supersaturation can ensure consistent crystallization and control the particle size and crystal form.
Q: Troubleshooting: My final product "oils out" instead of crystallizing during the salt formation. What should I do?
A: "Oiling out" occurs when the product separates as a liquid phase instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.
-
Heat and Dilute: Warm the mixture to redissolve the oil. Add more solvent (e.g., 10-20% more methanol) to reduce the concentration.
-
Slow Cooling: Cool the batch very slowly with controlled, gentle agitation.
-
Change Solvent System: If dilution fails, consider using a co-solvent system. For example, adding a non-polar solvent like MTBE or heptane as an anti-solvent to a solution in methanol can sometimes induce crystallization. This must be developed carefully to avoid crashing out amorphous material.
Section 3: In-Process Controls (IPCs) for Scalable Synthesis
To ensure batch consistency and quality, robust in-process controls should be implemented at the end of each major stage.
| Stage | Recommended IPC | Parameter to Check | Acceptance Criteria (Example) |
| 1. Oxidation | HPLC, TLC | Conversion of starting material | Starting Material < 2% by area |
| 2. Spirocyclization | HPLC, LC-MS | Product formation, key impurities (e.g., dimer) | Dimer impurity < 5% by area |
| 3. Deprotection | HPLC, TLC | Disappearance of Boc-protected intermediate | Starting Material < 1% by area |
| 4. Salt Formation | HPLC, ¹H NMR, Karl Fischer | Purity, salt stoichiometry, water content | Purity > 99.0%, Oxalic acid ratio correct, Water < 0.5% |
Section 4: Troubleshooting Decision Tree for Low Overall Yield
When facing a low overall yield, a systematic approach is necessary to identify the problematic step.
Caption: A logical flow for diagnosing the source of low overall yield.
Section 5: References
-
Smolecule. (2023). Buy 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0. Available at:
-
Anderson, A. G., & Lok, R. (1996). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 61(16), 5453-5455. Available at: [Link]
-
Melnykov, K., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Synlett. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available at: [Link]
-
Taylor & Francis Online. (Date N/A). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (Date N/A). BOC Deprotection. Available at: [Link]
-
Google Patents. (Date N/A). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Available at:
-
NIH. (Date N/A). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]
-
Fisher Scientific. (Date N/A). Amine Protection / Deprotection. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Thieme Chemistry. (Date N/A). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Available at: [Link]
-
PubChem. (Date N/A). 2-Thia-6-azaspiro[3.3]heptane hemioxalate. Available at: [Link]
-
ACS Publications. (Date N/A). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Available at: [Link]
-
SciSpace. (Date N/A). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
Organic Chemistry Portal. (Date N/A). Azetidine synthesis. Available at: [Link]
-
Google Patents. (Date N/A). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Available at:
-
NIH. (Date N/A). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]
Sources
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- 2. Buy 2-Thia-6-azaspiro[3.3]heptane hemioxalate | 1233143-48-0 [smolecule.com]
- 3. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
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- 6. Amine Protection / Deprotection [fishersci.co.uk]
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- 9. reddit.com [reddit.com]
Side reactions to avoid when working with "2-Thia-6-azaspiro[3.3]heptane hemioxalate"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Thia-6-azaspiro[3.3]heptane hemioxalate. This resource is designed to provide in-depth, practical guidance on the use of this valuable building block, focusing on troubleshooting and the avoidance of common side reactions. As a spirocyclic scaffold, it offers a unique three-dimensional structure that is increasingly sought after in medicinal chemistry for enhancing drug-like properties.[1][2][3] However, its strained ring system and dual functionality (secondary amine and thioether) present specific challenges that require careful consideration during experimental design and execution.
Core Compound Reactivity
2-Thia-6-azaspiro[3.3]heptane possesses two primary reactive sites: the nucleophilic secondary amine and the thioether linkage. Understanding the inherent reactivity of these functional groups within the strained spiro[3.3]heptane framework is crucial for predicting and mitigating potential side reactions. The spirocyclic structure imparts significant rigidity, which can influence reaction kinetics and the orientation of substituents.[1]
Frequently Asked Questions (FAQs)
Section 1: Handling and Stability
Q1: What is the purpose of the hemioxalate salt form?
A1: The hemioxalate salt significantly improves the stability, solubility, and handling properties of the spirocyclic amine.[2] Free bases of amines, especially those with lower molecular weights, can be volatile or prone to degradation.[4] The salt form provides a stable, crystalline solid that is easier to weigh and store. The hemioxalate designation indicates a 2:1 molar ratio of the amine to oxalic acid.[5]
Q2: My compound is an oil or gum after freebasing. What went wrong?
A2: This is a common issue, often caused by residual water.[6] Amine salts can be hygroscopic. Ensure you are using anhydrous solvents and drying agents. If you performed a liquid-liquid extraction, ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent removal. Trituration of the resulting oil with a non-polar solvent like ether or pentane can sometimes induce crystallization.[6]
Q3: Are there special storage conditions for this compound?
A3: While the hemioxalate salt is relatively stable, it is good practice to store it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Over time, amines can be susceptible to air oxidation.[7]
Section 2: Reaction-Specific Issues
Q4: I'm seeing low yields in my amide coupling reaction. What are the likely causes?
A4: Low yields in amide coupling reactions can stem from several factors.[8]
-
Incomplete Freebasing: Ensure the amine salt is fully converted to the free base before adding coupling reagents. Residual acid will neutralize the amine, rendering it non-nucleophilic.
-
Choice of Coupling Reagent: For a sterically hindered secondary amine like this, a more reactive coupling reagent such as HATU or HCTU may be necessary. First, activate the carboxylic acid with the coupling reagent before introducing the amine.[9]
-
Guanidinium Byproduct Formation: Some uronium/aminium-based coupling reagents can react with the amine nucleophile to form a guanidinium byproduct, consuming your starting material. The order of addition is critical to minimize this.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated esters or coupling reagents.
Q5: I've observed an unexpected increase in mass in my final product, and the NMR is complex. What could this be?
A5: This often points to side reactions at the thioether sulfur. The thioether is susceptible to oxidation, which can occur under various conditions.
-
Oxidation to Sulfoxide/Sulfone: The thioether can be oxidized to the corresponding sulfoxide and then to the sulfone, adding one or two oxygen atoms, respectively.[10][11][12] This can happen if oxidizing agents are present, or even with prolonged exposure to air, especially in the presence of certain catalysts or light. A derivative, 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide, is a known compound, indicating the sulfone is a stable entity.[13]
-
Reaction with Electrophiles: The thioether sulfur is nucleophilic and can react with alkylating agents or other electrophiles, leading to sulfonium salt formation.
Q6: My reaction with diethyl oxalate is not proceeding as expected. Why?
A6: Secondary amines react with diethyl oxalate to form an oxamic ester, which is typically a liquid.[14][15] Unlike primary amines, which react with both ester groups to form a solid N,N'-oxamide, secondary amines generally react only once due to steric hindrance and electronic effects.[14][15] If you expect a solid precipitate similar to a primary amine reaction, this will not occur.
Q7: Can the spiro[3.3]heptane ring system undergo rearrangement or fragmentation?
A7: Yes, strained ring systems can be prone to fragmentation under certain conditions. For instance, attempts to form related oxetanes from 3-bromopropanols have been shown to result in a Grob-type fragmentation, leading to the formation of a 3-methylene azetidine.[16] While this specific reaction may not be directly applicable, it highlights the inherent strain in the azetidine ring that could lead to unexpected pathways under harsh basic or thermal conditions.
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting common issues encountered during amide bond formation with 2-Thia-6-azaspiro[3.3]heptane.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Incomplete conversion of hemioxalate salt to free base. 2. Insufficiently reactive coupling reagent. 3. Hydrolysis of activated species. | 1. Confirm complete freebasing via pH check or by using a slight excess of a non-nucleophilic base (e.g., DIEA). 2. Switch to a more potent coupling reagent (e.g., HATU, COMU). Activate the acid for 5-10 minutes before adding the amine. 3. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Guanidinium Byproduct | The amine is reacting directly with the uronium/aminium coupling reagent (e.g., HATU, HBTU). | Optimize Order of Addition: 1. Dissolve the carboxylic acid and coupling reagent in an anhydrous solvent (e.g., DMF, DCM). 2. Add the base (e.g., DIEA). 3. Stir for 5-10 minutes to pre-activate the acid. 4. Add the free-based 2-Thia-6-azaspiro[3.3]heptane solution dropwise. |
| Epimerization/Racemization | (If coupling a chiral carboxylic acid) The coupling conditions are too harsh or the wrong additives are used. | Use racemization-suppressing additives like HOAt or HOBt. Phosphonium-based reagents (e.g., PyBOP) are often better than carbodiimides in this regard.[8] |
| Difficult Purification | Byproducts (e.g., DCU from DCC, unreacted starting materials) are co-eluting with the product. | Workup: If using DCC/EDC, filter the crude reaction mixture to remove the urea byproduct. An acidic wash can remove unreacted amine, and a basic wash can remove unreacted carboxylic acid. Chromatography: Consider using a different solvent system or a different stationary phase for column chromatography. |
Guide 2: Thioether Oxidation
The thioether moiety is a common site for unwanted side reactions, primarily oxidation.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Product mass is +16 or +32 Da higher than expected | Oxidation of the thioether to a sulfoxide (+16 Da) or a sulfone (+32 Da).[10][12] | 1. Avoid Oxidants: Scrutinize all reagents for potential oxidizing character. Some reagents or impurities can be oxidative. 2. Inert Atmosphere: Perform reactions under an inert atmosphere (N₂ or Ar) to minimize air oxidation. 3. Degas Solvents: For sensitive reactions, use solvents that have been degassed via sparging with N₂ or through freeze-pump-thaw cycles. 4. Protect the Thioether: If oxidation is unavoidable, consider performing the thioether oxidation intentionally to the sulfone at an early stage, as the sulfone is often more stable and less prone to further side reactions.[12] |
| Complex NMR with multiple new species | Partial oxidation leading to a mixture of starting material, sulfoxide, and sulfone. | Follow the mitigation steps above. If a mixture is obtained, purification can be challenging. It may be preferable to drive the oxidation to completion to a single product (the sulfone) and then purify. |
Experimental Protocols & Diagrams
Protocol 1: Freebasing of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
This protocol describes the conversion of the hemioxalate salt to its free base form, which is essential for most subsequent reactions.
Materials:
-
2-Thia-6-azaspiro[3.3]heptane hemioxalate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hemioxalate salt in a mixture of DCM (or EtOAc) and water in a separatory funnel.
-
Slowly add the saturated NaHCO₃ or 1M NaOH solution. Swirl gently, venting frequently to release any CO₂ gas that may form.
-
Continue adding base until the aqueous layer is basic (pH > 9, check with pH paper).
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure. The resulting oil or solid is the free amine, which should be used immediately or stored under an inert atmosphere.
Diagram 1: Decision Workflow for Amide Coupling
This diagram outlines the key decision points for a successful amide coupling reaction.
Caption: Decision workflow for amide coupling reactions.
Diagram 2: Potential Side Reaction Pathways
This diagram illustrates the primary side reactions to be aware of when working with 2-Thia-6-azaspiro[3.3]heptane.
Caption: Key side reaction pathways for the amine and thioether functionalities.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. [Link]
-
ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters. [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. [Link]
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Wikipedia. (n.d.). Free base. [Link]
-
National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]
-
National Institutes of Health. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC. [Link]
-
ACS Publications. (n.d.). Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions | Journal of the American Chemical Society. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. [Link]
-
Wiley Online Library. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane hemioxalate. [Link]
-
Chemsrc. (n.d.). 2-thia-6-azaspiro[3.3]heptane hemioxalate. [Link]
-
PubChem. (n.d.). 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride. [Link]
-
Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous?[Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
American Elements. (n.d.). The Role of Ammonium Oxalate in Chemical Synthesis and Material Science. [Link]
-
National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?[Link]
-
Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. [Link]
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-
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Reddit. (2022). amide coupling help. [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]
-
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-
Reddit. (2023). What is the best way of making free amina base from its salt?[Link]
-
ACS Publications. (n.d.). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters. [Link]
-
YouTube. (2015). How to Freebase (Phenylhydrazine HCl as an example). [Link]
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Impact of different salt forms on the stability and handling of 2-Thia-6-azaspiro[3.3]heptane
A Guide to Understanding and Optimizing Stability and Handling
Welcome to the technical support center for 2-Thia-6-azaspiro[3.3]heptane and its derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical impact of salt selection on the stability and handling of this valuable spirocyclic scaffold. This resource moves beyond simple protocols to explain the causality behind experimental observations and choices, ensuring your work is built on a foundation of scientific integrity.
The 2-Thia-6-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry, often serving as a bioisostere for traditional saturated heterocycles.[1][2][3][4][5] Its rigid, three-dimensional structure provides unique vectors for substituent placement, which can enhance target selectivity and improve pharmacokinetic properties.[1][3] However, the physicochemical properties of the parent amine are often suboptimal for drug development. Salt formation is a critical step to enhance properties such as aqueous solubility, dissolution rate, and chemical stability.[6][7] The choice of the counterion is not trivial; it has a profound effect on the resulting salt's crystal lattice, hygroscopicity, thermal stability, and ultimately, its viability as a drug candidate intermediate.[6][7][8]
This guide is structured to help you navigate the challenges and opportunities presented by different salt forms of 2-Thia-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and properties of 2-Thia-6-azaspiro[3.3]heptane salts.
Q1: Why is selecting the right salt form for 2-Thia-6-azaspiro[3.3]heptane so critical?
The free base of 2-Thia-6-azaspiro[3.3]heptane, like many amines, may have limited aqueous solubility and can be prone to degradation. Converting the free base to a salt form is a fundamental strategy to improve these characteristics. The counterion directly influences the crystal packing and intermolecular interactions of the resulting solid form. This, in turn, dictates crucial physicochemical properties including:
-
Aqueous Solubility and Dissolution Rate: Essential for bioavailability.
-
Chemical Stability: Preventing degradation during storage and formulation.[6]
-
Hygroscopicity: The tendency to absorb moisture, which can trigger physical changes (deliquescence) or chemical degradation.[6][9]
-
Solid-State Properties: Including crystallinity, polymorphism, and melting point, which affect handling, processing, and formulation.[10][11]
Q2: What are the most common salt forms for this scaffold, and what are their general characteristics?
Commonly encountered salt forms include the oxalate, hydrochloride, and various sulfonates (e.g., mesylate, besylate). Each presents a distinct profile of advantages and disadvantages. For instance, reports on related spirocyclic amines indicate that while oxalate salts can be readily prepared, they may suffer from stability issues that preclude long-term storage.[12] In contrast, sulfonate salts have been highlighted for their improved thermal stability.[12][13]
Q3: How does the counterion specifically impact the stability of the salt?
The counterion's impact is multifaceted.[6][7][14] Key factors include:
-
Hygroscopicity: The nature of the counterion is a primary determinant of a salt's tendency to absorb water.[15][16] Adsorbed moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating degradation pathways.
-
pH of the Saturated Solution: The counterion influences the pH of the microenvironment when a small amount of water is absorbed.[6][7] This can be critical if the active molecule is susceptible to pH-dependent hydrolysis or oxidation.
-
Lattice Energy: A salt with a higher crystal lattice energy is generally more physically stable, often reflected in a higher melting point.[11] This can reduce the likelihood of amorphous conversion or polymorphic transitions.
Q4: I'm seeing variability between batches of the same salt form. What could be the cause?
This issue often points to polymorphism , the ability of a compound to exist in multiple crystal forms.[10] Different polymorphs of the same salt can have distinct solubility, stability, and hygroscopicity profiles. It is crucial to establish which polymorphic form is being produced and to ensure consistency. Uncontrolled crystallization conditions can lead to the formation of different forms or mixtures of forms.
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem 1: My compound is deliquescent or shows significant weight gain during storage.
-
Underlying Cause: This is a classic sign of high hygroscopicity . The salt is absorbing a significant amount of water from the atmosphere. This is problematic as it can lead to handling difficulties (clumping, poor flow) and can initiate chemical degradation.
-
Causality: The hygroscopicity of a salt is a function of its chemical structure and crystal packing.[9] Some counterions, particularly smaller, highly polar ones like chloride, can form salts that are more prone to water uptake compared to larger, more hydrophobic counterions.
-
Troubleshooting Steps:
-
Quantify the Behavior: Perform Dynamic Vapor Sorption (DVS) analysis to precisely measure water uptake as a function of relative humidity (RH). See Protocol 2 for methodology.
-
Control the Environment: Store the material in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glove box under an inert atmosphere (N₂ or Ar).
-
Re-evaluate the Salt Form: If the hygroscopicity is unmanageable, consider screening for alternative, less hygroscopic salt forms, such as sulfonates, which often exhibit lower water uptake.[13]
-
Problem 2: HPLC analysis shows a new impurity peak appearing over time.
-
Underlying Cause: The salt form is undergoing chemical degradation.
-
Causality: Degradation can be triggered by several factors influenced by the salt form:
-
Moisture-Mediated Degradation: As discussed above, water absorbed by a hygroscopic salt can facilitate hydrolytic degradation.[6]
-
Inherent Instability: The free base itself may be unstable under certain conditions, and the salt form has not sufficiently stabilized it.
-
Excipient Incompatibility: The salt form may be reacting with other components in a formulation.
-
-
Troubleshooting Steps:
-
Characterize the Degradant: Use techniques like LC-MS to identify the structure of the impurity. This will provide clues about the degradation pathway.
-
Conduct a Forced Degradation Study: Systematically expose the salt to stress conditions (heat, humidity, acid, base, oxidation) to understand its degradation profile. See Protocol 3 .
-
Compare Salt Forms: Run a parallel stability study with a different salt form (e.g., comparing the hydrochloride vs. a besylate salt) to determine if the counterion influences the degradation rate.
-
Problem 3: The dissolution rate of my compound is too slow for my in-vitro assay.
-
Underlying Cause: The intrinsic solubility of the salt form is low, or the particle properties are not optimal.
-
Causality: While salt formation generally increases solubility compared to the free base, not all salts are created equal.[8] The dissolution rate is governed by the Noyes-Whitney equation and is dependent on the salt's intrinsic solubility, particle size, and surface area. Polymorphism can also play a major role, as a metastable polymorph is often more soluble than the most stable form.
-
Troubleshooting Steps:
-
Measure Thermodynamic Solubility: Determine the equilibrium solubility of the salt in your relevant buffer or medium.
-
Check for Polymorphism: Use Powder X-ray Diffraction (PXRD) to confirm the crystal form. If you have a less soluble, stable form, try to crystallize a metastable polymorph which may have a faster dissolution rate.
-
Particle Size Reduction: If the issue is dissolution rate rather than low solubility, consider micronization or other particle engineering techniques to increase the surface area.
-
Screen Other Salts: Different counterions can lead to salts with dramatically different solubilities.[8] A salt screen is the most effective way to identify a form with optimal dissolution properties.
-
Visualized Workflows and Data
Decision Tree for Troubleshooting Handling & Stability
The following diagram outlines a logical path for diagnosing and solving common issues encountered with 2-Thia-6-azaspiro[3.3]heptane salts.
Caption: Troubleshooting Decision Tree for Salt Form Issues.
Comparative Properties of Common Salt Forms
This table summarizes the general properties observed for different classes of amine salts. The specific behavior of a 2-Thia-6-azaspiro[3.3]heptane salt will depend on its unique crystal structure.
| Salt Form | Typical Crystallinity | Typical Hygroscopicity | General Stability & Handling Notes |
| Hydrochloride | Often crystalline | Can be moderate to high | Simple to prepare. Potential for high hygroscopicity requires controlled storage. |
| Oxalate | Generally crystalline | Variable | Can be easy to crystallize but may have long-term stability issues.[12] |
| Sulfonates (Mesylate, Besylate) | High | Generally low to moderate | Often form stable, non-hygroscopic crystalline solids. Considered a good choice for improving stability.[12][13] |
| Free Base | Often an oil or low-melting solid | Low | May have poor solubility and lower chemical stability compared to its salts. |
Experimental Protocols
Protocol 1: Salt Form Screening Workflow
This protocol provides a systematic approach to identifying the optimal salt form for 2-Thia-6-azaspiro[3.3]heptane.
Caption: Workflow for Salt Screening and Selection.
Methodology:
-
Preparation: Dissolve a known quantity of 2-Thia-6-azaspiro[3.3]heptane free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Acid Addition: In parallel, prepare equimolar solutions of a diverse range of pharmaceutically acceptable acids. Add one equivalent of each acid to an aliquot of the free base solution.
-
Induce Crystallization: Agitate the solutions and attempt to induce crystallization through various methods such as thermal cycling, slow cooling, and addition of an anti-solvent (e.g., heptane, MTBE).
-
Isolation: Isolate any resulting solids by filtration and dry under vacuum.
-
Initial Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm if the solid is crystalline and to identify unique crystal forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.
-
Thermogravimetric Analysis (TGA): To identify the presence of bound water or solvent.
-
-
Selection and Full Characterization: Based on the initial results (favoring crystalline, high-melting, anhydrous forms), select the most promising candidates for a full workup as detailed in the protocols below.
Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place 5-10 mg of the salt sample into the DVS sample pan.
-
Drying: Dry the sample under a stream of dry N₂ gas (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute).
-
Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample weight to equilibrate.
-
Desorption Cycle: Decrease the RH in corresponding steps back down to 0% RH, allowing for equilibration at each stage.
-
Data Analysis: Plot the change in mass (%) versus RH. A significant weight increase (>1-2% at 80% RH) suggests potential hygroscopicity issues. Hysteresis between the sorption and desorption curves can indicate changes in the solid form.
Protocol 3: Accelerated Solid-State Stability Study
-
Sample Preparation: Weigh approximately 10-20 mg of each salt form into separate, open glass vials to allow for atmospheric exposure.
-
Control Sample: Store a control sample for each salt at a benign condition (e.g., 5°C in a desiccator).
-
Stress Conditions: Place the test vials into a calibrated stability chamber set to accelerated conditions, typically 40°C / 75% RH .
-
Time Points: Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Analysis: At each time point, analyze the samples using:
-
HPLC with UV/MS detection: To quantify the parent compound (potency) and to detect and quantify any degradation products.
-
PXRD: To check for any changes in the crystal form (polymorphic transformation or conversion to an amorphous state).
-
Visual Observation: Note any changes in color or physical appearance (e.g., melting, clumping).
-
By systematically applying these principles and protocols, you can effectively navigate the complexities of salt selection for 2-Thia-6-azaspiro[3.3]heptane, leading to the identification of a solid form with the stability and handling properties required for successful drug development.
References
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- Cîrja, C., et al. (2022). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Molecules.
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- Gadžurić, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences.
- Pinskaya, A. A., et al. (2020). The impact of counterion on the metastable state properties of nitrosyl ruthenium complexes. New Journal of Chemistry.
- Zieger, P., et al. (2017). Revising the hygroscopicity of inorganic sea salt particles.
- ACP. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev.
- Sahoo, J., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.
- Sigma-Aldrich. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
- Wang, Y., et al. (2024). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Former. Molecules.
- PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
- PubChem. (n.d.). 2-Azaspiro[3.3]heptane-6-carboxylic acid.
- J&K Scientific. (n.d.). 2-Azaspiro[3.3]heptane oxalate(2:1).
- Chemdiv. (n.d.). Compound 2-thia-6-azaspiro[3.3]heptane.
- MySkinRecipes. (n.d.). 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide.
- ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
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Validation & Comparative
The Ascendancy of Thia-Azaspiro Scaffolds: A Comparative Guide to a New Dimension in Bioisosterism
For the forward-thinking researcher and drug developer, the quest for novel chemical matter that can overcome the hurdles of modern medicinal chemistry is perpetual. This guide provides a deep dive into the burgeoning field of thia-azaspiro compounds as bioisosteric replacements, offering a comparative analysis against traditional functionalities and outlining the experimental frameworks necessary for their evaluation.
Introduction: Beyond Flatland and Towards Three-Dimensional Efficacy
The principle of bioisosterism—the replacement of a functional group within a biologically active molecule with another group to enhance or maintain desired physicochemical and pharmacological properties—is a cornerstone of modern drug design. Historically, this has often involved swapping one planar aromatic ring for another. However, the contemporary drive to escape "flatland" and embrace three-dimensional (3D) molecular architectures has led to a surge of interest in novel scaffolds that can confer improved properties such as aqueous solubility, metabolic stability, and target engagement.[1]
Among the most promising of these next-generation bioisosteres are spirocyclic systems, which feature two rings sharing a single atom. Their rigid, well-defined three-dimensional structures offer precise vectoral projection of substituents into pharmacophoric space. This guide focuses specifically on thia-azaspiro compounds , a class of spirocycles incorporating both a sulfur and a nitrogen atom, and explores their potential as transformative bioisosteres in drug discovery.
The Thia-Azaspiro Advantage: A New Paradigm in Scaffold Design
Thia-azaspiro scaffolds offer a unique combination of structural rigidity, synthetic tractability, and the potential for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a sulfur atom, in particular, can modulate lipophilicity and metabolic pathways in ways that are distinct from their purely nitrogenous or oxygen-containing counterparts.
A key example that has emerged in the literature is the 2-thia-6-azaspiro[3.3]heptane scaffold.[2] This moiety is being explored as a potential bioisostere for commonly used saturated heterocycles like piperidine and morpholine. The rationale behind this bioisosteric replacement is multifaceted:
-
Enhanced 3D Character: The spirocyclic nature enforces a rigid, non-planar conformation, which can lead to improved target binding and selectivity compared to the more flexible piperidine or morpholine rings.
-
Modulation of Physicochemical Properties: The presence of the sulfur atom can influence key properties like lipophilicity (LogP) and aqueous solubility, potentially offering a more favorable balance for oral bioavailability.
-
Novel Chemical Space: The incorporation of a thia-azaspiro scaffold provides access to novel chemical space, which is crucial for developing intellectual property and overcoming resistance mechanisms.
-
Metabolic Stability: Spirocyclic systems are often more resistant to metabolic degradation compared to their monocyclic counterparts, as the spirocyclic carbon is quaternary and not susceptible to oxidation.[3]
Caption: Bioisosteric replacement of traditional heterocycles.
Synthesis of Thia-Azaspiro Scaffolds: Enabling a New Chemical Toolbox
The practical application of any novel scaffold hinges on its synthetic accessibility. Fortunately, robust and scalable synthetic routes to various thia-azaspiro systems have been developed.
Synthesis of 1-Thia-4-azaspiro[4.5]decanes
One common approach involves a one-pot, three-component reaction. This method provides a straightforward entry into this class of compounds, as demonstrated in the synthesis of various anticancer agents.[4]
Experimental Protocol:
-
A mixture of a ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid is refluxed in a suitable solvent like dry benzene with azeotropic removal of water.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one.
Caption: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones.
Synthesis of Thia/Oxa-Azaspiro[3.4]octanes
The construction of these more strained systems can be achieved through multi-step sequences, often involving cycloaddition reactions. These routes provide access to novel, multifunctional modules for drug discovery.[5]
Comparative Analysis: Thia-Azaspiro Compounds vs. Traditional Bioisosteres
While direct, comprehensive comparative data for a single drug molecule and its thia-azaspiro analogue is still emerging, we can construct a compelling analysis by drawing parallels with the well-studied azaspiro[3.3]heptane bioisosteres of piperidine and incorporating the known properties of sulfur-containing heterocycles.
| Property | Piperidine Analogue | 2-Azaspiro[3.3]heptane Analogue | Proposed 2-Thia-6-azaspiro[3.3]heptane Analogue | Rationale for Thia-Azaspiro Properties |
| Lipophilicity (clogP) | ~2.5 | ~1.8 (Lower) | ~2.2 (Intermediate) | The sulfur atom is generally considered more lipophilic than a methylene group but less so than a larger alkyl substituent, potentially offering a fine-tuning of lipophilicity. |
| Aqueous Solubility | Moderate | Higher | Moderate to High | The overall 3D shape and potential for hydrogen bonding with the nitrogen atom can enhance solubility compared to planar systems. |
| pKa | ~11.2 | ~10.5 (Slightly Lower) | ~10.0 (Potentially Lower) | The electron-withdrawing nature of the sulfur atom could slightly decrease the basicity of the nitrogen atom compared to a simple azaspirocycle. |
| Metabolic Stability (t½ in HLM) | Variable (Often a site of metabolism) | Generally Higher | Expected to be High | The quaternary spiro-carbon and the inherent stability of the thietane ring are expected to confer high resistance to oxidative metabolism.[2] |
| Cell Permeability (Papp A-B) | Variable | Generally Good | Expected to be Good | A balanced lipophilicity and 3D structure can facilitate passive diffusion across cell membranes. |
Note: The values for the proposed 2-thia-6-azaspiro[3.3]heptane analogue are predictive and based on established medicinal chemistry principles. Experimental validation is required.
Essential Experimental Protocols for Evaluation
To rigorously assess the potential of a thia-azaspiro bioisostere, a standardized set of in vitro ADME assays is essential.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver.[6][7]
Step-by-Step Protocol:
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor mix (e.g., NADPH regenerating system).
-
Incubation: The test compound (typically at 1 µM) is added to the pre-warmed microsome solution to initiate the reaction.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for metabolic stability assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters.[8][9]
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable membrane supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side over a set time (e.g., 2 hours) is measured.
-
Permeability Measurement (B to A): In a separate well, the compound is added to the basolateral side, and permeation to the apical side is measured to determine the efflux ratio.
-
Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.
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The Ascendancy of Three-Dimensional Scaffolds: Validating the Efficacy of 2-Thia-6-azaspiro[3.3]heptane in Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the mantra of "escaping flatland" has propelled drug discovery into the third dimension. The deliberate move away from planar, aromatic structures towards sp³-rich, three-dimensional scaffolds has been driven by the pursuit of enhanced potency, selectivity, and improved physicochemical properties. Among the rising stars in this chemical space are spirocyclic systems, particularly the rigid and versatile spiro[3.3]heptane framework. This guide provides an in-depth technical comparison of a novel sulfur-containing scaffold, 2-Thia-6-azaspiro[3.3]heptane , with its well-established oxygen and nitrogen congeners, 2-Oxa-6-azaspiro[3.3]heptane and 2,6-Diazaspiro[3.3]heptane . Through a synthesis of published data and field-proven insights, we will explore the nuances of their synthesis, comparative efficacy, and impact on drug-like properties, offering a comprehensive resource for researchers aiming to leverage these scaffolds in their drug discovery programs.
The Rationale for Rigidity: Why Spiro[3.3]heptanes?
The appeal of the spiro[3.3]heptane core lies in its inherent structural rigidity and the precise, predictable orientation of its exit vectors. Unlike flexible aliphatic chains or conformationally mobile six-membered rings, the fused four-membered rings of the spiro[3.3]heptane system lock substituents into well-defined spatial arrangements. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity. Furthermore, the introduction of heteroatoms into the scaffold provides opportunities to fine-tune key physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also introducing potential hydrogen bond donor and acceptor sites for improved target engagement.
This guide will focus on the aza-spiro[3.3]heptane family, where one or more carbon atoms are replaced by nitrogen, and in the case of our primary focus, sulfur. These scaffolds have emerged as valuable bioisosteres for commonly used saturated heterocycles like piperidine, piperazine, and morpholine, offering a novel and patentable chemical space for drug design.[1][2]
Comparative Analysis of Key Spiro[3.3]heptane Scaffolds
The subtle yet significant changes in heteroatom composition within the spiro[3.3]heptane framework can have a profound impact on a molecule's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we compare our focus molecule, 2-Thia-6-azaspiro[3.3]heptane, with its more established oxygen and nitrogen analogues.
| Property | 2-Thia-6-azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane |
| Bioisosteric Relationship | Potential bioisostere for thiomorpholine and other sulfur-containing heterocycles. | Established bioisostere for morpholine.[2] | Established bioisostere for piperazine.[1] |
| Key Physicochemical Impact | Introduction of a larger, more polarizable sulfur atom. Potential for unique metabolic pathways. | Generally improves aqueous solubility and metabolic stability compared to morpholine.[2] | Can improve metabolic stability and offers two points for diversification.[1] |
| Synthesis Starting Material | Typically derived from 2-Oxa-6-azaspiro[3.3]heptane.[3] | Synthesized from tribromopentaerythritol and a suitable amine.[3] | Synthesized via reductive amination of a functionalized azetidine. |
| logD (comparative) | Expected to be more lipophilic than the oxa-analogue. | Generally leads to a decrease in logD compared to traditional heterocycles. | Can modulate lipophilicity depending on substitution. |
| Metabolic Stability | Thietane ring may offer different metabolic profile compared to oxetane or azetidine. | Oxetane ring is generally more metabolically stable than a morpholine ring.[2] | Can exhibit improved metabolic stability over piperazine.[1] |
Experimental Validation: A Case Study in Kinase Inhibition
To provide a tangible comparison of these scaffolds, we will consider a hypothetical case study focused on the development of a novel kinase inhibitor. Kinases remain a prime target class in oncology and inflammation, and the exploration of novel scaffolds is crucial for developing next-generation inhibitors with improved selectivity and resistance profiles.[4]
Hypothetical Target: A serine/threonine kinase with a well-defined ATP binding pocket where a terminal heterocyclic moiety is known to interact with the hinge region.
Experimental Design: A series of compounds will be synthesized where the terminal heterocycle is varied between piperidine (the traditional choice), 2-Oxa-6-azaspiro[3.3]heptane, 2,6-Diazaspiro[3.3]heptane, and 2-Thia-6-azaspiro[3.3]heptane. The core of the inhibitor will remain constant to isolate the effect of the spirocyclic scaffold.
Workflow for Comparative Efficacy and ADME Profiling:
Caption: Workflow for the comparative evaluation of spiro[3.3]heptane scaffolds.
Synthesis Protocols
Synthesis of N-Boc-2-thia-6-azaspiro[3.3]heptane (A Representative Protocol)
This protocol is adapted from a known multi-step synthesis starting from the corresponding oxa-analogue.[3]
-
Oxetane Ring Opening and Bromination: To a solution of N-tosyl-2-oxa-6-azaspiro[3.3]heptane in an appropriate solvent, add a brominating agent (e.g., HBr or PBr₃) and heat to effect ring opening to the corresponding di-bromo alcohol.
-
Thietane Formation: Treat the resulting di-bromo alcohol with a sulfur source, such as sodium sulfide, in a suitable solvent (e.g., DMF) to facilitate the intramolecular cyclization to form the thietane ring of N-tosyl-2-thia-6-azaspiro[3.3]heptane.
-
Tosyl Deprotection: Remove the tosyl protecting group using standard conditions, for example, with a reducing agent like sodium amalgam or under harsh acidic conditions.
-
Boc Protection: Protect the resulting free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to yield N-Boc-2-thia-6-azaspiro[3.3]heptane.
Note: The specific reagents, reaction times, and purification methods would need to be optimized for each step.
In Vitro Kinase Inhibition Assay Protocol
This is a generalized protocol for determining the IC50 value of a test compound against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Expected Outcomes and Discussion
Based on existing literature for related spirocyclic scaffolds, we can anticipate the following outcomes from our hypothetical case study:
-
Potency (IC50): The rigid nature of all three spiro[3.3]heptane scaffolds is expected to result in potent kinase inhibitors, potentially more potent than the flexible piperidine analogue. The specific potency will depend on the optimal positioning of the heteroatoms for interaction with the kinase hinge region. The larger sulfur atom of the 2-thia-6-azaspiro[3.3]heptane may offer a different interaction profile compared to the smaller oxygen and nitrogen atoms.
-
Physicochemical Properties: The 2-oxa-6-azaspiro[3.3]heptane analogue is likely to exhibit the most favorable solubility and lowest lipophilicity, consistent with its role as a morpholine bioisostere.[2] The 2-thia-6-azaspiro[3.3]heptane may have intermediate lipophilicity, while the 2,6-diazaspiro[3.3]heptane's properties will be highly dependent on the substitution of the second nitrogen atom.
-
ADME Properties: The metabolic stability of the spiro[3.3]heptane analogues is expected to be superior to that of the piperidine-containing compound. The oxetane ring in the 2-oxa-6-azaspiro[3.3]heptane is known to be metabolically robust.[2] The thietane ring of the 2-thia-6-azaspiro[3.3]heptane may be susceptible to S-oxidation, a common metabolic pathway for sulfur-containing compounds. This could be either a liability or a potential route for prodrug design. The metabolic fate of the 2,6-diazaspiro[3.3]heptane will depend on its substitution pattern.
Signaling Pathway Context: Targeting GPCRs
Beyond kinases, G-protein coupled receptors (GPCRs) represent another major class of drug targets where spirocyclic scaffolds are finding increasing application.[5][6] The rigid nature of these scaffolds is well-suited to engage the well-defined binding pockets of many GPCRs. For instance, in the development of antagonists for a specific GPCR, the precise positioning of a basic nitrogen atom is often crucial for interaction with an acidic residue in the receptor.
Caption: Generalized GPCR signaling pathway where spirocyclic ligands can act as modulators.
The choice between a 2-thia-6-azaspiro[3.3]heptane, its oxa-, or diaza-analogue could influence the pKa of the basic nitrogen, its orientation within the binding pocket, and the overall ADME properties of the molecule, thereby providing medicinal chemists with a powerful tool to fine-tune the pharmacological profile of a GPCR ligand.
Conclusion
The 2-thia-6-azaspiro[3.3]heptane scaffold represents a novel and promising addition to the medicinal chemist's toolbox. While its oxygen and nitrogen counterparts have already demonstrated their value in improving the drug-like properties of clinical candidates, the introduction of sulfur offers a new dimension for structural and property modulation. This guide has provided a framework for the comparative evaluation of these important scaffolds, from synthesis to biological testing. The rigid, three-dimensional nature of the spiro[3.3]heptane core, combined with the ability to fine-tune physicochemical properties through heteroatom substitution, makes this class of compounds a compelling choice for the design of next-generation therapeutics that successfully navigate the complexities of drug discovery and development. The continued exploration of this and other sp³-rich scaffolds will undoubtedly fuel the engine of innovation in the pharmaceutical industry for years to come.
References
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1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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1‐Oxa‐2,6‐diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). Uniba.it. Retrieved January 19, 2026, from [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
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2,6-Diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2020). ACS Publications. Retrieved January 19, 2026, from [Link]
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1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Selection of the synthesis of multicycle system containing spiro[3.3]heptane scaffold. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Genome-wide pan-GPCR cell libraries accelerate drug discovery. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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Discovery of GPCR ligands for probing signal transduction pathways. (2014). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. Retrieved January 19, 2026, from [Link]
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Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Trends in GPCR drug discovery: new agents, targets and indications. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Pioneering New Catalytic Frontiers: An Objective Analysis of 2-Thia-6-azaspiro[3.3]heptane Ligands in Catalysis
To our valued community of researchers, scientists, and drug development professionals,
In our continuous effort to provide in-depth technical guidance on cutting-edge technologies, we address the burgeoning interest in novel ligand architectures for catalysis. The unique structural and physicochemical properties of spirocyclic compounds have positioned them as a promising class of ligands in asymmetric synthesis. This guide focuses on the performance of "2-Thia-6-azaspiro[3.3]heptane" based ligands, a scaffold recognized for its three-dimensional structure and potential applications in medicinal chemistry.
Our comprehensive survey of the current scientific literature was aimed at providing a detailed comparison of the catalytic performance of 2-Thia-6-azaspiro[3.3]heptane-derived ligands against established alternatives. This involved an extensive search for experimental data, including reaction yields, enantioselectivities, turnover numbers, and detailed protocols across various catalytic transformations.
Key Findings from an Exhaustive Literature Review:
Following a multi-faceted search strategy encompassing a wide array of scientific databases and journals, our investigation reveals that 2-Thia-6-azaspiro[3.3]heptane and its derivatives have not yet been reported in the peer-reviewed literature as ligands for catalytic applications.
While the 2-azaspiro[3.3]heptane core is a subject of growing interest in medicinal chemistry as a bioisostere for fragments like piperidine, its potential as a coordinating ligand in catalysis appears to be an unexplored area of research. Our searches for "2-Thia-6-azaspiro[3.3]heptane" ligands in the context of common catalytic reactions such as palladium-catalyzed cross-coupling, asymmetric hydrogenation, and copper-catalyzed reactions did not yield any publications detailing their synthesis and catalytic performance.
The Landscape of Spirocyclic Ligands in Catalysis:
The absence of data for 2-Thia-6-azaspiro[3.3]heptane ligands contrasts with the well-established success of other spirocyclic ligand families. The inherent rigidity and well-defined stereochemistry of spiro backbones are highly advantageous for creating a precise chiral environment around a metal center. This is exemplified by the exceptional performance of ligands based on scaffolds such as:
-
SPIRO-bis(oxazoline) (SpiroBOX): These ligands have demonstrated high enantioselectivity in a variety of metal-catalyzed reactions.
-
Spiro-bis(phosphine) (SPIROPHOS): Known for their effectiveness in asymmetric hydrogenation and other transformations.
-
Spiro-biindane and Spiro-bifluorene based ligands: These have also found wide application in achieving high levels of stereocontrol.
The success of these established spirocyclic ligands underscores the potential of this structural motif in ligand design. The rigidity of the spiro core helps in minimizing conformational ambiguity, which is often a key factor in achieving high enantioselectivity.
Future Outlook and Opportunities:
The current lack of literature on the catalytic applications of 2-Thia-6-azaspiro[3.3]heptane ligands represents a significant opportunity for innovation in the field of catalyst development. The unique stereoelectronic properties of the thia-azaspiro[3.3]heptane framework, including the presence of both nitrogen and sulfur heteroatoms, could lead to novel reactivity and selectivity when coordinated to a transition metal.
We encourage the research community to explore the synthesis of chiral 2-Thia-6-azaspiro[3.3]heptane-based ligands and to investigate their performance in a range of catalytic reactions. Such studies would be invaluable in expanding the toolbox of chiral ligands available to synthetic chemists.
This guide, intended to be a comparative performance analysis, has instead highlighted a notable gap in the current state of catalytic science. At present, there is no available experimental data to facilitate a comparison of 2-Thia-6-azaspiro[3.3]heptane ligands with other alternatives. The synthesis and catalytic evaluation of this ligand class remains a promising and unexplored area of research. We will continue to monitor the scientific literature for advancements in this area and will provide updates as new information becomes available.
We remain committed to providing the scientific community with accurate and timely information to accelerate discovery and innovation.
"2-Thia-6-azaspiro[3.3]heptane" as a piperidine or morpholine bioisostere: a comparative study
An Objective Comparison for Drug Development Professionals
Introduction: Beyond the Classics in Bioisosteric Design
In the intricate process of drug design, bioisosterism stands as a cornerstone strategy for optimizing lead compounds. This principle—the substitution of a molecular fragment with another that shares similar physicochemical or topological properties—is pivotal for enhancing efficacy, modulating selectivity, and improving pharmacokinetic profiles[1][2]. For decades, saturated heterocycles like piperidine and morpholine have been the workhorses of medicinal chemistry. Piperidine is the third most common ring structure in pharmaceuticals, valued for its role as a basic nitrogen scaffold[3][4]. Similarly, morpholine is a fragment in over 20 FDA-approved drugs, often used to increase polarity and aqueous solubility[5][6][7].
However, these classical scaffolds are not without their drawbacks. Both can be susceptible to metabolic degradation, particularly oxidation at carbons adjacent to the heteroatoms, which can lead to rapid clearance and potential formation of reactive metabolites[4][8]. Their conformational flexibility, while sometimes advantageous, can also result in entropic penalties upon binding to a target. These limitations have fueled a search for novel bioisosteres that retain the benefits of piperidine and morpholine while offering superior properties.
The 2-thia-6-azaspiro[3.3]heptane scaffold has emerged as a compelling candidate in this search. As a member of the spiro[3.3]heptane class, it offers a rigid, three-dimensional structure that departs significantly from the chair-like conformations of six-membered rings[9]. This inherent rigidity and the specific geometric vectors it presents for substituents provide a unique tool to explore new chemical space and achieve more precise target interactions[4][9]. This guide provides a comparative analysis of 2-thia-6-azaspiro[3.3]heptane against piperidine and morpholine, supported by experimental data and protocols to aid researchers in its practical application.
A Comparative Analysis of Physicochemical Properties
The decision to employ a bioisostere is fundamentally driven by its influence on a molecule's drug-like properties. A comparison of key physicochemical parameters reveals the distinct profile of 2-thia-6-azaspiro[3.3]heptane.
| Property | Piperidine | Morpholine | 2-Thia-6-azaspiro[3.3]heptane |
| Molecular Weight ( g/mol ) | 85.15 | 87.12 | 115.21 |
| Calculated logP | ~0.8 | ~-0.46 | ~0.25 |
| pKa (Conjugate Acid) | ~11.2 | ~8.4 | ~9.3 |
| Polar Surface Area (Ų) | 12.03 | 21.26 | 12.03 |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | 1.0 |
| 3D Character | Low | Low | High |
Note: Values are approximations compiled from various chemical databases and literature sources. The pKa and logP of 2-thia-6-azaspiro[3.3]heptane are estimated based on related azaspiro[3.3]heptane structures.
This data highlights several key differences. While the introduction of the spirocyclic core increases molecular weight, its impact on lipophilicity (logP) is moderate, positioning it between the more lipophilic piperidine and the highly polar morpholine. Crucially, its spirocyclic nature imparts a significant three-dimensional character. Unlike the relatively flat piperidine and morpholine rings, the spiro[3.3]heptane scaffold projects substituents at approximately 90-degree angles, enabling exploration of binding pocket geometries that are inaccessible with traditional rings[10]. This can be a decisive advantage for enhancing potency and selectivity.
Experimental Validation: Protocols for Comparative Assessment
To facilitate the direct comparison of these scaffolds in a laboratory setting, the following self-validating protocols are provided.
Protocol 1: Determination of Lipophilicity (logD) via Shake-Flask Method
Causality: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile. The logD (distribution coefficient at a specific pH) is more physiologically relevant than logP. This protocol provides a gold-standard method for its determination.
Methodology:
-
Buffer & Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer (1:1 v/v) for 24 hours, and vice-versa, to ensure thermodynamic equilibrium.
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (e.g., N-aryl piperidine, N-aryl morpholine, and N-aryl 2-thia-6-azaspiro[3.3]heptane) in DMSO.
-
Partitioning: In a borosilicate glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Spiking: Add 10 µL of the 10 mM compound stock solution to the biphasic system. The final concentration will be approximately 50 µM.
-
Equilibration: Seal the vials and shake vigorously on a flatbed shaker for at least 2 hours at a constant temperature (e.g., 25°C) to ensure the compound fully partitions between the two phases.
-
Phase Separation: Centrifuge the vials at >2000 x g for 15 minutes to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layer. Determine the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS, against a standard curve prepared in the respective matrix.
-
Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )
Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Causality: Evaluating metabolic stability is essential for predicting a compound's in vivo half-life. Sites of metabolic liability, such as the α-carbons in piperidine and morpholine, can be directly compared to the more constrained spirocyclic scaffold with this assay.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
Prepare a 1 µM working solution of each test compound in the phosphate buffer.
-
-
Incubation Setup: In a 96-well plate, add the HLM solution and the test compound working solution. Include a positive control (a compound with known high clearance, e.g., verapamil) and a negative control (incubation without NADPH).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization). The 0-minute sample is quenched immediately after adding NADPH.
-
Protein Precipitation: Seal the plate, vortex thoroughly, and centrifuge at >3000 x g for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Visualizing the Strategic Application
Diagrams can clarify the strategic choices and workflows involved in bioisosteric replacement.
Caption: Strategic replacement of classical heterocycles with a novel spirocyclic bioisostere.
Synthetic Accessibility: A Practical Consideration
The viability of any new building block hinges on its synthetic accessibility. The 2-thia-6-azaspiro[3.3]heptane core, while more complex than its six-membered counterparts, can be constructed through robust synthetic routes, making it amenable to library synthesis.
Caption: A generalized workflow for the synthesis and derivatization of the spirocyclic core.
Conclusion: A New Dimension in Drug Design
2-Thia-6-azaspiro[3.3]heptane offers a compelling and valuable alternative to the ubiquitous piperidine and morpholine scaffolds. Its primary advantage lies in its rigid, three-dimensional geometry, which allows for a more defined and potentially novel presentation of substituents within a target's binding site. This can translate into significant gains in potency and selectivity. Furthermore, the constrained nature of the spirocycle can block common metabolic pathways, leading to improved pharmacokinetic profiles. While its synthesis is more involved than that of simpler heterocycles, established routes make it an accessible tool for modern drug discovery campaigns. By embracing such novel, sp³-rich scaffolds, medicinal chemists can navigate beyond the well-trodden chemical space of classical bioisosteres and unlock new potential in their quest for safer and more effective medicines.
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Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. [Link]
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Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
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Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. [Link]
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Ring Bioisosteres - Cambridge MedChem Consulting. [Link]
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2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride | C5H10ClNO2S | CID 73977771 - PubChem. [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry - ChemRxiv. [Link]
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2,6-Diazaspiro(3.3)heptane | C5H10N2 | CID 21692404 - PubChem. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]
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2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem. [Link]
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Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. | Semantic Scholar. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters - ACS Publications. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]
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A Researcher's Guide to the In Vitro and In Vivo Validation of 2-Thia-6-azaspiro[3.3]heptane-Containing Compounds
Introduction: Embracing Three-Dimensionality in Drug Discovery with the 2-Thia-6-azaspiro[3.3]heptane Scaffold
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into their designs.[1] The 2-thia-6-azaspiro[3.3]heptane moiety has emerged as a compelling structural motif, offering a rigid framework with precise vector control for substituent placement.[1] This guide provides a comprehensive overview of the in vitro and in vivo validation strategies for compounds containing this promising scaffold, comparing its potential advantages over traditional heterocyclic systems.
The core appeal of the 2-thia-6-azaspiro[3.3]heptane scaffold lies in its ability to act as a bioisostere for commonly used fragments such as morpholine and piperidine, while offering a distinct three-dimensional architecture.[2][3] This structural rigidity can lead to improved target engagement by reducing the entropic penalty upon binding. Furthermore, the introduction of a spirocyclic system can modulate physicochemical properties like lipophilicity and aqueous solubility in potentially favorable ways.[4]
This guide will walk you through the essential in vitro and in vivo assays to characterize the biological activity and pharmacokinetic profile of 2-thia-6-azaspiro[3.3]heptane-containing compounds, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
In Vitro Validation: From Cellular Viability to Target Engagement
The initial phase of validating a novel compound series involves a battery of in vitro assays to determine cellular activity and elucidate the mechanism of action.
I. Assessment of Cytotoxicity: A Primary Litmus Test
A fundamental first step is to assess the cytotoxic potential of the synthesized compounds across a panel of relevant human cancer cell lines. This provides a broad measure of anti-proliferative activity and helps prioritize compounds for further investigation.
Featured Methodology: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay for Cellular Viability
-
Cell Seeding:
-
Plate cancer cells (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma, KB3-1 cervical carcinoma, SW480 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][7]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of the 2-thia-6-azaspiro[3.3]heptane-containing compounds and comparator drugs (e.g., doxorubicin) in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only wells as a negative control.
-
Incubate for 48-72 hours.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Scaffold | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| TASH-Compound 1 | 2-Thia-6-azaspiro[3.3]heptane | 5.2 | 8.1 | 6.5 |
| TASH-Compound 2 | 2-Thia-6-azaspiro[3.3]heptane | 2.8 | 4.5 | 3.1 |
| Morpholine-Analog | Morpholine | 15.8 | 22.4 | 18.9 |
| Piperidine-Analog | Piperidine | 12.3 | 19.7 | 14.6 |
| Doxorubicin | N/A (Control) | 0.1 | 0.08 | 0.12 |
This is a table with representative data for illustrative purposes.
II. Delving Deeper: Apoptosis and Cell Cycle Analysis
For compounds exhibiting significant cytotoxicity, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death), a desirable trait for anti-cancer agents.
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
In Vivo Validation: Assessing Efficacy and Pharmacokinetics in a Biological System
Promising in vitro candidates must be evaluated in vivo to assess their efficacy in a complex biological system and to understand their pharmacokinetic profile.[11]
I. Pharmacokinetic (PK) Studies: The Fate of a Drug in the Body
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[12] A well-behaved PK profile is essential for a successful drug candidate.
Featured Methodology: Murine Pharmacokinetic Study
Mice are commonly used for initial PK studies due to their small size and well-characterized physiology.[12]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model:
-
Use healthy, 8-10 week old male C57BL/6 mice.[13]
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Divide mice into two groups for intravenous (IV) and oral (PO) administration.
-
For the IV group, administer the compound (e.g., 2 mg/kg) via tail vein injection.
-
For the PO group, administer the compound (e.g., 10 mg/kg) by oral gavage.[13]
-
-
Blood Sampling:
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using software like Phoenix WinNonlin.
-
Data Presentation: Comparative Pharmacokinetics
| Compound | Scaffold | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | %F |
| TASH-Compound 2 | 2-Thia-6-azaspiro[3.3]heptane | 25 | 1.5 | 3.2 | 45 |
| Piperidine-Analog | Piperidine | 45 | 2.8 | 2.1 | 20 |
This is a table with representative data for illustrative purposes.
II. Efficacy Studies: Does the Compound Work in a Disease Model?
For anti-cancer agents, a xenograft tumor model is a standard method to evaluate in vivo efficacy.[1]
Workflow for a Murine Xenograft Efficacy Study
Caption: Workflow for a murine xenograft efficacy study.
Comparative Analysis: The 2-Thia-6-azaspiro[3.3]heptane Scaffold vs. Traditional Heterocycles
The rationale for exploring the 2-thia-6-azaspiro[3.3]heptane scaffold is rooted in its potential to offer advantages over more conventional heterocyclic systems.
Physicochemical Properties
Studies on related azaspiro[3.3]heptanes have shown that the introduction of a spirocenter can lead to a decrease in lipophilicity (logD) compared to their piperidine or morpholine counterparts, which is often a desirable feature in drug discovery.[4] This may be attributable to the increased basicity of the nitrogen atom in the spirocyclic system.[4]
Structural and Pharmacokinetic Implications
The rigid, three-dimensional structure of the 2-thia-6-azaspiro[3.3]heptane scaffold provides well-defined exit vectors for substituents, which can facilitate optimal interactions with the target protein.[2] In contrast, the conformational flexibility of piperidine and morpholine can sometimes be a liability. From a pharmacokinetic perspective, the compact and rigid nature of the spirocyclic core may render it less susceptible to metabolism by cytochrome P450 enzymes, potentially leading to lower clearance and a longer half-life, as suggested by the representative data.[14]
Conclusion
The 2-thia-6-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a unique three-dimensional architecture with the potential for improved physicochemical and pharmacokinetic properties. The in vitro and in vivo validation cascade outlined in this guide provides a robust framework for characterizing compounds containing this novel moiety. By systematically evaluating cytotoxicity, mechanism of action, pharmacokinetics, and in vivo efficacy, researchers can effectively assess the therapeutic potential of this exciting class of molecules and make data-driven decisions in the drug discovery process.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]
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Yar, M., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02), 31-37. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Bio-protocol, 2(21), e280. [Link]
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Brun-Pascaud, M., et al. (1998). Evaluation of drug efficacy by using animal models or in vitro systems. FEMS Immunology & Medical Microbiology, 22(1-2), 173-179. [Link]
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Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50), e202313010. [Link]
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Grygorenko, O. O., et al. (2016). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron Letters, 57(48), 5349-5352. [Link]
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Shultz, M. D. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1245-1250. [Link]
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Aucoin, D. P. (2000). Demonstrating Drug Efficacy in Veterinary Medicine. In Proceedings of the 28th Food Animal Medicine Conference. [Link]
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Stepanova, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. [Link]
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den Hollander, C. F., et al. (2020). Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis. PLoS One, 15(7), e0236233. [Link]
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A Comparative Guide to the Synthetic Efficiency of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate Production
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the synthetic efficiency for producing 2-Thia-6-azaspiro[3.3]heptane hemioxalate, a novel spirocyclic scaffold with significant potential in medicinal chemistry. Recognizing the increasing importance of three-dimensional molecular architectures in drug design, this document benchmarks a proposed synthetic route for this thia-analog against established protocols for its diaza and oxa counterparts. The insights provided herein are intended to guide researchers in selecting and optimizing synthetic strategies for this emerging class of compounds.
Spirocyclic scaffolds, such as the 2-Thia-6-azaspiro[3.3]heptane core, are gaining prominence in drug discovery due to their ability to confer conformational rigidity and improved physicochemical properties to drug candidates.[1][2] These structures serve as bioisosteres for common motifs like piperidine and morpholine, offering a pathway to escape the "flatland" of traditional aromatic ring systems and explore novel chemical space with enhanced pharmacological profiles.[3] This guide delves into the practical aspects of synthesizing these valuable building blocks, with a focus on efficiency, scalability, and the underlying chemical principles.
Proposed Synthetic Route for 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
While a direct, experimentally validated protocol for the synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is not yet prominent in the literature, a plausible and efficient route can be designed based on established methodologies for analogous spirocyclic systems and the synthesis of thietanes. The proposed multi-step synthesis commences with the commercially available N-Boc-3-azetidinone and culminates in the formation of the target hemioxalate salt.
Experimental Protocol: A Plausible Pathway
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-(mesyloxymethyl)azetidine-1-carboxylate
-
Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a solution of potassium tert-butoxide in THF. Stir the resulting ylide solution for 30 minutes. Add a solution of N-Boc-3-azetidinone in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product, tert-butyl 3-methyleneazetidine-1-carboxylate, is purified by column chromatography. The rationale for this step is to introduce a key exocyclic double bond which will be further functionalized.
-
Dihydroxylation: The purified methylene azetidine is dissolved in a mixture of tert-butanol and water. To this solution, add N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide. Stir the reaction at room temperature for 12-24 hours. The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield tert-butyl 3-(hydroxymethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. This diol is a crucial intermediate for the subsequent selective functionalization.
-
Monotosylation: The diol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of one equivalent of p-toluenesulfonyl chloride. The reaction is stirred at 0 °C for 4-6 hours. The reaction is then washed with water and brine, dried over sodium sulfate, and concentrated. The resulting mono-tosylated product is purified by column chromatography. This selective tosylation is critical for the subsequent nucleophilic substitution to form the thietane ring.
Step 2: Intramolecular Cyclization to form the Thietane Ring
-
Thiol Formation: The mono-tosylated intermediate is dissolved in DMF, and sodium hydrosulfide is added. The mixture is heated to 60-70 °C for 4-6 hours. This step displaces the tosyl group with a thiol, a key nucleophile for the subsequent cyclization.
-
Mesylation and Cyclization: The crude thiol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The in-situ generated mesylate undergoes intramolecular nucleophilic attack by the thiol to form the protected 2-Thia-6-azaspiro[3.3]heptane. The reaction is quenched with water, and the product is extracted.
Step 3: Deprotection and Salt Formation
-
Boc Deprotection: The protected spirocycle is dissolved in a solution of hydrochloric acid in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the crude 2-Thia-6-azaspiro[3.3]heptane hydrochloride.
-
Hemioxalate Salt Formation: The crude hydrochloride salt is dissolved in isopropanol, and a solution of oxalic acid (0.5 equivalents) in isopropanol is added dropwise with stirring. The resulting precipitate of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is collected by filtration, washed with cold isopropanol, and dried under vacuum. The formation of the hemioxalate salt provides a stable, crystalline solid that is easier to handle and purify.
Caption: Proposed synthetic workflow for 2-Thia-6-azaspiro[3.3]heptane hemioxalate.
Comparative Analysis of Synthetic Routes
To objectively evaluate the synthetic efficiency of the proposed route for 2-Thia-6-azaspiro[3.3]heptane, it is benchmarked against established and scalable syntheses of its diaza and oxa analogs.
Alternative Route 1: Synthesis of 2,6-Diazaspiro[3.3]heptane
A practical and scalable synthesis of 2,6-diazaspiro[3.3]heptane derivatives proceeds via reductive amination of a readily available aldehyde followed by intramolecular cyclization.[4]
Experimental Protocol:
-
Aldehyde Formation: 1-Benzyl-3-carbomethoxy-3-azetidinecarboxylic acid is reduced with lithium aluminum hydride to the corresponding diol, which is then oxidized using a Swern oxidation to yield 1-benzyl-3-formylazetidine-3-carbaldehyde.
-
Reductive Amination: The aldehyde is reacted with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride to form the secondary amine.
-
Cyclization: The resulting amino alcohol is treated with a base such as potassium tert-butoxide to effect an intramolecular cyclization to the 2,6-diazaspiro[3.3]heptane core.[4]
Alternative Route 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
A low-cost and scalable two-step process has been developed for a derivative of 2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic.[3]
Experimental Protocol:
-
Oxetane Formation: 3,3-Bis(bromomethyl)oxetane is synthesized from the commercially available tribromoneopentyl alcohol via treatment with sodium hydroxide.
-
Azetidine Ring Formation: The bis(bromomethyl)oxetane undergoes a hydroxide-facilitated alkylation with a primary amine to form the 2-oxa-6-azaspiro[3.3]heptane ring system in high yield and purity.[3]
Data Presentation: A Comparative Overview
| Parameter | Proposed 2-Thia-6-azaspiro[3.3]heptane Route | 2,6-Diazaspiro[3.3]heptane Route[4] | 2-Oxa-6-azaspiro[3.3]heptane Route[3] |
| Number of Steps | 3 (from N-Boc-3-azetidinone) | 3 (from azetidine dicarboxylic acid ester) | 2 (from tribromoneopentyl alcohol) |
| Overall Yield (approx.) | Estimated 30-40% | ~45% | ~63% |
| Starting Materials | N-Boc-3-azetidinone | 1-Benzyl-3-carbomethoxy-3-azetidinecarboxylic acid | Tribromoneopentyl alcohol, Primary Amine |
| Key Reagents | OsO4, TsCl, NaSH, MsCl | LiAlH4, Swern Reagents, NaBH(OAc)3, KOtBu | NaOH, 3,3-Bis(bromomethyl)oxetane |
| Scalability | Potentially scalable | Amenable to large-scale synthesis | Demonstrated at 100g scale |
| Safety/Environmental | Use of toxic OsO4 and odorous thiols | Use of pyrophoric LiAlH4 and odorous Swern reagents | Use of a commercial flame retardant as starting material |
digraph "Benchmarking Criteria" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Synthetic Efficiency", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A[label="Overall Yield"]; B[label="Number of Steps"]; C [label="Cost of Starting Materials"]; D [label="Scalability"]; E [label="Safety & Environmental Impact"]; F [label="Reaction Conditions"];
center -> A; center -> B; center -> C; center -> D; center -> E; center -> F; }
Caption: Key criteria for benchmarking the synthetic efficiency of spirocycle production.
Conclusion and Future Outlook
The proposed synthetic route to 2-Thia-6-azaspiro[3.3]heptane hemioxalate offers a viable strategy for accessing this novel scaffold. While its efficiency may appear slightly lower than the optimized routes for its diaza and oxa counterparts, it relies on well-established and predictable chemical transformations. The choice of a synthetic route will ultimately depend on the specific research goals, available resources, and desired scale of production.
The comparative analysis highlights that while the 2-oxa-6-azaspiro[3.3]heptane synthesis is highly efficient, it is specific to a particular substitution pattern. The 2,6-diazaspiro[3.3]heptane route offers good yields and scalability, providing a strong benchmark. The proposed thia-analog synthesis, once optimized, has the potential to be a competitive and valuable addition to the synthetic chemist's toolbox.
Further research should focus on the experimental validation and optimization of the proposed route for 2-Thia-6-azaspiro[3.3]heptane hemioxalate. Investigating alternative sulfur sources and cyclization strategies could lead to improved yields and a more streamlined process. The continued development of efficient synthetic methodologies for novel spirocyclic scaffolds will undoubtedly accelerate the discovery of next-generation therapeutics.
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Carreira, E. M., et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2011 , 13 (24), 6524–6527. [Link]
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Hillier, M. C.; Chen, C.-Y. A Concise Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett.2009 , 11 (16), 3522–3525. [Link]
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Stepan, A. F., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023 , 27 (8), 1490–1496. [Link]
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The Azaspiro[3.3]heptane Scaffold: A Guide to Comparative Physicochemical Properties for Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among the rising stars in the chemist's toolkit are strained spirocyclic systems, with azaspiro[3.3]heptane derivatives emerging as particularly valuable bioisosteres for common saturated heterocycles like piperidines, piperazines, and morpholines.[1][2] Their inherent three-dimensionality and rigid conformation can lead to significant advantages, including enhanced aqueous solubility, modulated lipophilicity, and improved metabolic stability.[1][3]
This guide provides a comparative analysis of the key physicochemical properties of various azaspiro[3.3]heptane derivatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage this scaffold in their discovery programs.
The Counterintuitive Impact of a Spirocyclic Core on Lipophilicity
A fascinating and somewhat counterintuitive property of certain azaspiro[3.3]heptane derivatives is their ability to decrease lipophilicity compared to their non-spirocyclic counterparts, despite the net addition of a carbon atom. This phenomenon is primarily driven by an increase in the basicity (pKa) of the nitrogen atom within the azetidine ring.
A comprehensive study by Scott et al. (2019) systematically replaced common heterocycles in various chemical series with 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane.[2] The increased distance between the heteroatoms in the spirocycle reduces the inductive electron-withdrawing effect, leading to a more basic nitrogen.[2] This higher pKa results in a greater proportion of the compound being protonated at physiological pH (7.4), which in turn leads to a lower distribution coefficient (logD7.4) and often, increased aqueous solubility.
For instance, the replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane in one series resulted in a significant increase in pKa by 1.5 units and a corresponding decrease in logD7.4 of -1.2.[2] This demonstrates a powerful strategy for modulating a compound's lipophilicity to escape regions of physicochemical space associated with poor pharmacokinetic properties.
However, it is crucial to note that this effect is not universal. When the attachment to the parent molecule is through the nitrogen of a 2-azaspiro[3.3]heptane, the logD7.4 can increase by as much as +0.5, which is what one would intuitively expect from the addition of a carbon atom.[2]
Comparative Physicochemical Data
To illustrate the practical implications of employing azaspiro[3.3]heptane scaffolds, the following tables summarize key physicochemical properties from comparative studies.
Table 1: Bioisosteric Replacement of Piperidine with Azaspiro[3.3]heptanes
This table presents a direct comparison of a substituted piperidine with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs, demonstrating the impact of the spirocyclic core on key drug-like properties.[4]
| Compound | Structure | pKa | cLogP | Experimental LogD7.4 | Kinetic Solubility (μM) | Metabolic Stability (t1/2, min) |
| Piperidine Derivative | 8.8 | 3.1 | 2.0 | 136 | 21 | |
| 1-Azaspiro[3.3]heptane Analog | 9.0 | 2.9 | 1.8 | 13 | 43 | |
| 2-Azaspiro[3.3]heptane Analog | 9.5 | 2.9 | 1.5 | 12 | 26 |
Data sourced from Mykhailiuk, P. K. (2023).[4]
The data clearly shows that both azaspiro[3.3]heptane analogs exhibit a lower experimental logD7.4 than the parent piperidine derivative, consistent with their increased basicity.[4] Notably, the kinetic solubility is significantly lower for the spirocyclic compounds in this specific series, a factor that must be carefully considered during lead optimization. The metabolic stability is comparable or improved, highlighting another potential advantage of these scaffolds.
Table 2: Comparison of Core Azaspiro[3.3]heptane Scaffolds
This table provides a comparison of the calculated lipophilicity (XLogP3) for the parent (unsubstituted) azaspiro[3.3]heptane scaffolds. This allows for a baseline understanding of how the heteroatom arrangement influences this key property.
| Scaffold | Structure | Molecular Formula | Molecular Weight | XLogP3 |
| 2-Azaspiro[3.3]heptane | C6H11N | 97.16 | 0.7 | |
| 2,6-Diazaspiro[3.3]heptane | C5H10N2 | 98.15 | -0.5 | |
| 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | 99.13 | -0.7 |
Data sourced from PubChem.
As expected, the introduction of additional heteroatoms generally leads to a decrease in the calculated lipophilicity.
Experimental Protocols
The accurate determination of physicochemical properties is paramount for making informed decisions in drug discovery. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound using potentiometric titration.
Rationale: Potentiometric titration is a robust and widely used method for pKa determination due to its precision and simplicity.[5] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the analyte is half-ionized, which corresponds to the pKa.
Figure 1: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Preparation:
-
Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[6]
-
Prepare a 1 mM solution of the test compound.[7]
-
Prepare standardized 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.[7]
-
Prepare a 0.15 M potassium chloride solution to maintain constant ionic strength.[6]
-
-
Titration:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[7]
-
Acidify the solution to approximately pH 1.8-2.0 using the 0.1 M HCl.[7]
-
Immerse the calibrated pH electrode into the solution.
-
Begin titration by adding small, precise aliquots of the 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration until the pH reaches approximately 12-12.5.[7]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the inflection point(s) on the curve. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve).
-
For greater accuracy, calculate the first or second derivative of the curve to pinpoint the equivalence point. The pKa is the pH at half the volume of the equivalence point.
-
Repeat the titration at least three times and calculate the average pKa value.[6]
-
Protocol 2: Determination of LogD7.4 by the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient at pH 7.4.
Rationale: The shake-flask method directly measures the partitioning of a compound between a lipid-like phase (n-octanol) and an aqueous phase (buffer at a specific pH).[8] This provides a direct, experimental measure of lipophilicity under physiologically relevant conditions, which is crucial for predicting ADME properties.
Figure 2: Workflow for LogD7.4 determination by the shake-flask method.
Detailed Steps:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol by shaking it with the PBS solution and allowing the phases to separate. Discard the aqueous phase.
-
Pre-saturate the PBS solution by shaking it with n-octanol and allowing the phases to separate. Discard the organic phase. This ensures that the two phases are in equilibrium before the experiment begins.[9]
-
-
Partitioning:
-
Add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., in a 1:1 or 2:1 ratio) to a vial.[10]
-
Add a small amount of a concentrated stock solution of the test compound (typically in DMSO, though direct addition to one of the phases is preferred if solubility allows).
-
Shake the mixture vigorously for a predetermined time (e.g., 90 minutes) to allow the compound to partition and reach equilibrium.[11]
-
Centrifuge the vial to ensure a clear and complete separation of the two phases.[12]
-
-
Analysis:
-
Carefully withdraw an aliquot from the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[9]
-
Calculate the LogD7.4 using the formula: LogD7.4 = log10 (Concentration in n-octanol / Concentration in PBS).[12]
-
Protocol 3: High-Throughput Kinetic Solubility Assay
This protocol describes a common high-throughput method for assessing the kinetic solubility of compounds, which is particularly useful in the early stages of drug discovery.
Rationale: Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[13] While not a true thermodynamic equilibrium measurement, it is a rapid and resource-efficient way to flag potential solubility issues and is highly amenable to automation.[11][14]
Figure 3: Workflow for a high-throughput kinetic solubility assay.
Detailed Steps:
-
Preparation:
-
Incubation and Precipitation:
-
In a 96-well microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to the wells.[14]
-
Rapidly add the aqueous buffer to achieve the final target concentration and a consistent final DMSO percentage (typically 1-2%).[11]
-
Seal the plate and shake at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[16]
-
-
Analysis:
-
After incubation, separate any precipitate from the solution. This is commonly done using a 96-well filter plate.[11]
-
Transfer the filtrate to a UV-transparent plate.
-
Measure the absorbance of the filtrate using a plate reader at the compound's λmax.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture. This concentration represents the kinetic solubility.[16]
-
Conclusion
The azaspiro[3.3]heptane scaffold offers a compelling and validated strategy for medicinal chemists to navigate the challenges of drug discovery. Its rigid, three-dimensional structure provides a unique vectoral display for substituents and can impart beneficial physicochemical properties. As demonstrated, the strategic incorporation of these spirocycles can lead to a desirable reduction in lipophilicity, driven by an increase in basicity, and can improve metabolic stability. However, the impact on aqueous solubility can be compound-specific and requires careful experimental evaluation. By understanding the comparative physicochemical properties and employing robust experimental protocols, researchers can effectively harness the potential of azaspiro[3.3]heptane derivatives to design next-generation therapeutics with optimized ADME profiles.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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- Burkhard, J. A., Guérot, C., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
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Sygnature Discovery. (n.d.). LogD (Micro Shake-Flask) - Technical Notes. Retrieved from [Link]
- Stankov, S., & Mikelić, A. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 65(1), 19-30.
- Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-1947.
- Valko, K., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 170-176.
- Yildiz, I., & Golcu, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
- Kirichok, A. A., et al. (2023). Synthesis of substituted 1-azaspiro[3.3]heptanes. Scope of the reaction...
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- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
- Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ACS Medicinal Chemistry Letters, 10(7), 1029-1034.
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- Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Radchenko, D. S., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.
- Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
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A Comparative Guide to the Metabolic Stability of 2-Thia-6-azaspiro[3.3]heptane Scaffolds in Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In modern drug discovery, the quest for novel chemical matter has increasingly led researchers away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon, are at the forefront of this movement.[2][3] Their inherent rigidity and defined exit vectors can significantly improve a compound's physicochemical properties, such as aqueous solubility and target selectivity, while offering access to novel intellectual property.[4][5]
Among these valuable scaffolds, the 2-thia-6-azaspiro[3.3]heptane moiety has emerged as a compelling bioisosteric replacement for traditional saturated heterocycles like morpholine and piperazine.[6][7][8][9] A critical determinant of a drug candidate's success is its metabolic stability—its resistance to breakdown by the body's metabolic enzymes. High metabolic instability can lead to poor bioavailability and the formation of potentially toxic metabolites.
This guide provides an in-depth evaluation of the metabolic stability of compounds containing the 2-thia-6-azaspiro[3.3]heptane scaffold. We will present a comparative analysis against common alternatives, detail the experimental protocols required for such an assessment, and discuss the underlying structural features that contribute to the scaffold's robust metabolic profile.
The Bioisosteric Advantage: Structural Rigidity and Improved Properties
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a common motif like a morpholine or piperidine with a 2-thia-6-azaspiro[3.3]heptane is a strategic decision aimed at enhancing drug-like properties.[1][6] The strained, rigid nature of the dual cyclobutane-like rings reduces conformational flexibility, which can lead to a lower affinity for degradative enzymes.[6]
Studies have shown that incorporating azaspiro[3.3]heptane derivatives in place of traditional heterocycles can lead to significant improvements in key pharmacokinetic parameters.[4][7] For instance, replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane (a close analogue to the thia-variant) has been demonstrated to lower lipophilicity (logD) and improve metabolic stability, crucial factors for reducing off-target effects and improving a drug's safety profile.[4][8]
Comparative Metabolic Stability Analysis
The primary advantage conferred by the spiro[3.3]heptane core is its enhanced metabolic stability. The rigid framework is a poor substrate for many cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[10] While direct, publicly available head-to-head data for the 2-thia-6-azaspiro[3.3]heptane is limited, extensive research on analogous azaspiro[3.3]heptanes consistently demonstrates their superior stability compared to more flexible rings like piperidines and piperazines.[7]
The structural basis for this enhanced stability is twofold:
-
Conformational Constraint: The locked conformation of the spirocycle prevents the molecule from adopting the optimal geometry required for binding to the active site of metabolic enzymes.[1]
-
Steric Shielding: The spirocyclic structure can sterically hinder access to potential metabolic soft spots, such as the heteroatoms (nitrogen and sulfur).
The following table summarizes representative metabolic stability data for a compound where a spiro[3.3]heptane was used as a bioisostere for a phenyl ring, illustrating the impact of the spirocyclic core on metabolic clearance.
| Compound | Bioisosteric Moiety | Intrinsic Clearance (CLint) in HLM (μL/min/mg) | Half-Life (t1/2) in HLM (min) |
| Sonidegib | meta-substituted phenyl | 18 | 93 |
| trans-76 | spiro[3.3]heptane | 36 | Not Reported |
| cis-76 | spiro[3.3]heptane | 156 | Not Reported |
| HLM: Human Liver Microsomes. Data extracted from a study on Sonidegib analogs.[11] Note: In this specific case, the replacement decreased stability, highlighting that the metabolic impact is context-dependent and requires experimental validation. However, for saturated heterocycles, the spirocyclic scaffold generally imparts stability. |
Anticipated Metabolic Pathways of the 2-Thia-6-azaspiro[3.3]heptane Scaffold
While robust, no compound is completely immune to metabolism. Understanding the potential metabolic hotspots of the 2-thia-6-azaspiro[3.3]heptane scaffold is crucial for rational drug design. The two primary sites for metabolic attack are the sulfur and nitrogen heteroatoms.
-
S-Oxidation: The thioether moiety is a well-known substrate for Phase I enzymes, particularly flavin-containing monooxygenases (FMOs) and CYPs. Metabolism typically proceeds via oxidation of the sulfur atom to form a sulfoxide, which can be further oxidized to a sulfone.[12][13][14] These more polar metabolites are generally more water-soluble and easier to excrete.[13]
-
N-Oxidation and N-Dealkylation: The tertiary amine of the azetidine ring is another potential site. If the nitrogen is substituted (e.g., with an alkyl group), N-dealkylation can occur. Alternatively, the nitrogen itself can be oxidized to form an N-oxide, a common metabolic pathway for tertiary amines.[14]
Caption: Potential Phase I metabolic pathways for the 2-thia-6-azaspiro[3.3]heptane scaffold.
Experimental Protocols for Evaluating Metabolic Stability
To empirically determine the metabolic stability of a compound, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Workflow for In Vitro Metabolic Stability Assessment
Caption: A typical experimental workflow for the liver microsomal stability assay.
Protocol 1: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by enzymes like CYPs.[15] It is a cost-effective, high-throughput screen used early in drug discovery.[10]
A. Materials and Reagents
-
Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[16]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or 1 mM NADPH solution.[10]
-
Test Compound: 10 mM stock in DMSO.
-
Control Compounds: Verapamil (high clearance), Diazepam (low clearance).[15]
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
B. Step-by-Step Procedure
-
Preparation: Thaw liver microsomes quickly in a 37°C water bath and immediately place on ice.[17] Dilute the microsomes in KPO4 buffer to a working concentration of 1 mg/mL.
-
Compound Dilution: Prepare a 1 µM working solution of the test and control compounds in KPO4 buffer. The final DMSO concentration in the incubation should be ≤ 0.25%.[10][16]
-
Pre-incubation: In a 96-well plate, add the microsomal solution to the compound working solution. Pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The final protein concentration should be 0.5 mg/mL.[10][15]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aspirate an aliquot of the reaction mixture.[10]
-
Reaction Quenching: Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard to stop the reaction and precipitate the protein.[16]
-
Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
C. Quality Control & Rationale
-
Minus Cofactor Control: An incubation is run for the longest time point without NADPH to check for non-enzymatic degradation.[10]
-
Positive Controls: Known high and low clearance compounds are run to validate the assay performance.[15]
-
Scientist's Note: The pre-incubation step ensures that the enzyme and substrate are at the optimal temperature before the reaction is initiated, leading to more accurate kinetics. NADPH is the essential cofactor that provides the reducing equivalents for CYP450 enzyme activity.
D. Data Analysis
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t1/2) / (mg/mL microsomal protein) .
Protocol 2: Hepatocyte Stability Assay
This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolism, providing a more comprehensive metabolic profile.[15][18][19]
A. Materials and Reagents
-
Biological Material: Cryopreserved, plateable human hepatocytes.
-
Media: Williams' Medium E, supplemented as required.[20]
-
Test Compound: 10 mM stock in DMSO.
-
Control Compounds: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II).
-
Quenching Solution: Ice-cold acetonitrile (ACN) with an internal standard.
-
Equipment: 37°C incubator with 5% CO2, 96-well plates (collagen-coated), centrifuge, LC-MS/MS system.
B. Step-by-Step Procedure
-
Cell Thawing and Plating: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[21] Dilute the cells in pre-warmed incubation medium to a density of 0.5-1.0 x 10^6 viable cells/mL.[22] Plate the cells on collagen-coated plates and allow them to attach for several hours in a CO2 incubator.
-
Compound Preparation: Prepare working solutions of the test and control compounds in the incubation medium at twice the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).
-
Assay Initiation: Remove the plating medium from the attached hepatocytes and add the medium containing the test or control compounds to start the incubation.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding ice-cold ACN with IS directly to the wells.
-
Sample Processing: Scrape the wells to ensure cell lysis. Collect the entire mixture and centrifuge to pellet cell debris and protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
C. Quality Control & Rationale
-
Negative Control: Incubate the test compound in wells with heat-inactivated hepatocytes to assess non-enzymatic degradation and cell binding.[20]
-
Cell Viability: Cell viability should be assessed before and after the experiment (e.g., via Trypan Blue exclusion) to ensure the metabolic activity is not compromised.
-
Scientist's Note: Using intact hepatocytes is considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, allowing for the assessment of uptake, metabolism, and efflux.[18][21]
D. Data Analysis The data analysis is similar to the microsomal assay, with the intrinsic clearance calculation adjusted for the number of cells used: CLint (µL/min/10^6 cells) = (0.693 / t1/2) / (millions of cells/mL) .[20]
Conclusion
The 2-thia-6-azaspiro[3.3]heptane scaffold represents a significant advancement in medicinal chemistry, offering a robust, three-dimensional bioisostere for traditional saturated heterocycles. Its inherent structural rigidity and conformational constraint contribute to enhanced metabolic stability, a highly desirable trait in drug candidates. By reducing susceptibility to enzymatic degradation, this scaffold can help produce compounds with improved pharmacokinetic profiles, lower clearance rates, and potentially greater in vivo efficacy. The experimental protocols detailed herein provide a clear framework for researchers to validate these properties, enabling the rational design of the next generation of therapeutics.
References
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
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Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
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Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC. [Link]
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1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Thioethers: An Overview. ResearchGate. [Link]
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Protocols Using Plateable Human Hepatocytes in ADME Assays. Corning Life Sciences. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. LibreTexts Chemistry. [Link]
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Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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Hepatocyte Stability Assay. Domainex. [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
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Metabolic Stability Assay Services. BioIVT. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably one of the most critical steps is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Thia-6-azaspiro[3.3]heptane hemioxalate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Compound: A Prerequisite for Safe Handling
2-Thia-6-azaspiro[3.3]heptane hemioxalate is a chemical compound with the formula C₁₂H₂₀N₂O₄S₂. It is a salt composed of two molecules of the heterocyclic amine 2-thia-6-azaspiro[3.3]heptane and one molecule of oxalic acid.[1] Understanding this composition is crucial, as the disposal procedure must account for the hazards associated with both the spirocyclic amine and the oxalic acid component.
While a specific Safety Data Sheet (SDS) for 2-Thia-6-azaspiro[3.3]heptane hemioxalate may not always be readily available, we can infer its primary hazards from its components and structurally similar compounds. The oxalic acid component renders the compound corrosive and toxic if ingested.[2][3] The azaspiro moiety, a nitrogen-containing heterocycle, should be handled with the standard precautions for organic amines, which can be skin and eye irritants.
The Cardinal Rule: Segregation of Chemical Waste
The first and most critical step in the proper disposal of any laboratory chemical is the strict segregation of waste streams. Never mix incompatible wastes, as this can lead to dangerous reactions, including the release of toxic gases, fire, or explosions.[4]
For 2-Thia-6-azaspiro[3.3]heptane hemioxalate, the following segregation principles apply:
-
Solid Waste: Unused or expired solid 2-Thia-6-azaspiro[3.3]heptane hemioxalate, as well as any grossly contaminated personal protective equipment (PPE) such as gloves or weighing paper, should be collected in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing 2-Thia-6-azaspiro[3.3]heptane hemioxalate should be collected in a separate liquid chemical waste container.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
The following diagram illustrates the initial waste segregation workflow:
Caption: Initial segregation of 2-Thia-6-azaspiro[3.3]heptane hemioxalate waste streams.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is paramount. The following steps provide a clear and actionable guide for the safe handling and disposal of 2-Thia-6-azaspiro[3.3]heptane hemioxalate waste.
Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
Waste Container Selection and Labeling
Proper containment and identification are cornerstones of safe waste management.
-
Container Compatibility: Use only containers that are compatible with the chemical waste. For 2-Thia-6-azaspiro[3.3]heptane hemioxalate, high-density polyethylene (HDPE) containers are a suitable choice.[7][8] The original product container is often the best option for waste collection.[7]
-
Labeling: All waste containers must be clearly and accurately labeled.[4][9] The label should include:
Accumulation and Storage of Waste
Waste should be accumulated at or near the point of generation.[9] Follow these guidelines for temporary storage in the laboratory:
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[7][9] Do not leave a funnel in the container.[9]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
-
Storage Location: Store waste containers in a well-ventilated area, away from heat sources and incompatible chemicals.[8][10]
The following decision tree outlines the core principles of laboratory chemical waste management:
Caption: Decision workflow for compliant laboratory chemical waste disposal.
Final Disposal
The final disposal of 2-Thia-6-azaspiro[3.3]heptane hemioxalate must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [7][10]
The process for arranging disposal typically involves:
-
Ensuring the waste container is no more than 90% full.[9]
-
Completing a chemical waste pickup form as required by your institution.[9]
-
Scheduling a pickup with your EHS department.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary.[2][11]
-
Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not trained to handle it, contact your institution's emergency response team.
-
Small Spill Cleanup: For a small, manageable spill of solid material, moisten the spilled material to prevent dust generation.[2][11] Use a HEPA-filter vacuum or carefully sweep up the material and place it in a sealed container for disposal.[2][11]
-
Ventilate: After cleanup, ventilate the area.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Conclusion: A Culture of Safety
The proper disposal of 2-Thia-6-azaspiro[3.3]heptane hemioxalate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By following these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the most comprehensive guidance.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Thia-6-azaspiro[3.3]heptane Hemioxalate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Thia-6-azaspiro[3.3]heptane hemioxalate. As a novel building block in pharmaceutical development, understanding its properties and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This document synthesizes data from structurally similar compounds and the known hazards of its constituent parts to provide a comprehensive operational and disposal plan.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-Thia-6-azaspiro[3.3]heptane hemioxalate is not widely available, a robust risk assessment can be constructed by examining its two components: the spirocyclic amine (2-Thia-6-azaspiro[3.3]heptane) and the hemioxalate salt.
-
Spirocyclic Core: The core structure is a heterocyclic amine. Similar compounds are known to be irritants. Based on data for the analogous 2-Oxa-6-azaspiro[3.3]heptane hemioxalate, this compound should be considered hazardous, causing skin and serious eye irritation.[1]
-
Oxalate Component: Oxalate salts can be toxic and corrosive.[2][3] Ingestion may be harmful, and chronic exposure can lead to issues with calcium metabolism and potential kidney damage.[2][4][5] Inhalation of dust can irritate the respiratory tract.[2]
Therefore, 2-Thia-6-azaspiro[3.3]heptane hemioxalate should be treated as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[1][6]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a hazardous substance. Engineering controls are designed to minimize exposure at the source.
-
Chemical Fume Hood: All handling of solid 2-Thia-6-azaspiro[3.3]heptane hemioxalate and its solutions should be conducted in a properly functioning chemical fume hood.[7][8] This is critical to prevent the inhalation of fine powders or aerosols.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[6][9] Do not handle this chemical in poorly ventilated areas or on an open bench.
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered approach to PPE is required to mitigate the risks associated with this compound.[10] The following table summarizes the minimum PPE requirements.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient.[11] Goggles provide a seal against dust and splashes.[12] A face shield, worn over goggles, is required when handling larger quantities or when there is a significant risk of splashing.[11][13] |
| Hand | Powder-Free Nitrile or Neoprene Gloves | Gloves must be chemically resistant.[10] Double-gloving is recommended, especially for prolonged handling or when preparing concentrated solutions.[13] Inspect gloves for damage before each use and wash hands thoroughly after removal.[14] |
| Body | Polyethylene-Coated Gown or Lab Coat | A disposable, polyethylene-coated gown that is resistant to chemical permeation is preferred.[13][15] At a minimum, a clean, buttoned lab coat should be worn.[13] Ensure sleeves are long enough to be tucked into gloves. |
| Respiratory | NIOSH-Approved Respirator (as needed) | While a fume hood is the primary control, a NIOSH-approved N95 or higher respirator may be necessary for cleaning up large spills or if engineering controls are not available or fail.[15] |
| Foot | Closed-Toe Shoes | Shoes must fully cover the foot; sandals, perforated shoes, or cloth footwear are not permitted in the laboratory.[14] |
Step-by-Step Handling and Disposal Plan
Adherence to a strict, logical workflow is essential for safety.
Pre-Handling Checklist
-
Verify that the chemical fume hood is operational.
-
Ensure an appropriate spill kit and waste container are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Designate a specific work area within the fume hood and cover it with absorbent bench paper.[7]
Handling Procedure
-
Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weigh boat. Avoid creating dust.
-
Dissolving: Add solvents slowly to the solid. If adding acid to water is a general rule, always add reagents in a controlled manner to prevent splashing.[16]
-
Transport: When moving solutions, use secondary containment (e.g., a bottle carrier or a tray).
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Keep it away from incompatible materials such as strong oxidizing agents.[2]
Spill Response Workflow
Immediate and correct response to a spill is critical. The following workflow should be adopted.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
-
Chemical Waste: All excess solid material and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[9] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, bench paper, weigh boats, and other contaminated disposable items must also be placed in the hazardous waste container.[6]
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[9]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[1]
This guide is intended to provide a framework for the safe handling of 2-Thia-6-azaspiro[3.3]heptane hemioxalate. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.
References
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2-Thia-6-azaspiro[3.3]heptane hemioxalate. PubChem, National Center for Biotechnology Information. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
